molecular formula C12H8Cl2S2 B7778953 2,2'-Dichloro diphenyl disulfide CAS No. 25338-90-3

2,2'-Dichloro diphenyl disulfide

Cat. No.: B7778953
CAS No.: 25338-90-3
M. Wt: 287.2 g/mol
InChI Key: IQCDDWQDDMUOCQ-UHFFFAOYSA-N
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Description

2,2'-Dichloro diphenyl disulfide is a useful research compound. Its molecular formula is C12H8Cl2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDDWQDDMUOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948181
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
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Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31121-19-4, 25338-90-3
Record name 31121-19-4
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dichloro diphenyl disulfide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichloro diphenyl disulfide, with the CAS Number 31121-19-4, is a symmetrical aromatic disulfide.[1] This class of organosulfur compounds is characterized by a sulfur-sulfur bond, which imparts unique chemical reactivity and makes them valuable intermediates in organic synthesis. The presence of chlorine atoms in the ortho positions of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity, and a discussion of its current and potential applications in research and drug development.

I. Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule featuring two 2-chlorophenyl groups linked by a disulfide bridge. The C-S-S-C dihedral angle in diaryl disulfides is typically non-planar, approaching 85-90 degrees, which minimizes steric repulsion between the aromatic rings.[2]

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 31121-19-4[1]
Molecular Formula C₁₂H₈Cl₂S₂[1]
Molecular Weight 287.23 g/mol [1]
Exact Mass 285.944458 Da[1]
Appearance Data not available; likely a crystalline solid-
Density 1.4 ± 0.1 g/cm³[3]
Boiling Point 352.6 ± 27.0 °C at 760 mmHg[3]
Flash Point 157.2 ± 20.9 °C[3]
Refractive Index 1.695[3]
Solubility Insoluble in water; likely soluble in organic solvents like ethers, benzene, and chlorinated hydrocarbons.[2][4]

II. Synthesis and Purification

The primary route for synthesizing symmetrical diaryl disulfides like this compound is the oxidation of the corresponding thiol.[5] In this case, the precursor is 2-chlorothiophenol. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[6]

Experimental Protocol: Synthesis via Oxidation of 2-Chlorothiophenol

This protocol is a generalized procedure based on established methods for disulfide synthesis.[6] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 2-Chlorothiophenol

  • Trifluoroethanol (or another suitable solvent)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium sulfite (for quenching)

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1 equivalent) in trifluoroethanol. Cool the mixture in an ice bath to 0-5 °C.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (approx. 1.1 equivalents) dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C. The addition of H₂O₂ can be exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically several hours to overnight).

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.

    • If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

    • Add deionized water and extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow Thiol 2-Chlorothiophenol in Trifluoroethanol Reaction Oxidation Reaction (0°C to RT) Thiol->Reaction H2O2 30% H₂O₂ (aq) H2O2->Reaction Quench Quench with Na₂SO₃ (aq) Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification FinalProduct Pure 2,2'-Dichloro diphenyl disulfide Purification->FinalProduct Reactivity_Diagram cluster_reduction Reduction cluster_halogenation Halogenation cluster_nucleophiles Nucleophilic Attack Disulfide 2,2'-Dichloro diphenyl disulfide Thiol 2-Chlorothiophenol Disulfide->Thiol [H] SulfenylHalide 2-Chlorophenylsulfenyl Chloride Disulfide->SulfenylHalide Cl₂ Thioether Thioether (R-S-Ar) + Thiolate Salt (LiS-Ar) Disulfide->Thioether RLi

References

Navigating the Spectral Landscape of 2,2'-Dichloro Diphenyl Disulfide: An In-Depth NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 3, 2026 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2,2'-Dichloro diphenyl disulfide, a key intermediate in various synthetic pathways. This document will delve into the nuances of its spectral features, offering a field-proven perspective on experimental choices and data interpretation, thereby empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of this compound

This compound is a symmetrical organosulfur compound that serves as a valuable building block in organic synthesis. Its structure, featuring two chlorinated phenyl rings linked by a disulfide bridge, presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR characteristics is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular identity. This guide will provide a detailed roadmap for interpreting these spectra, grounded in the fundamental principles of NMR and extensive practical experience.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, reveals a complex yet interpretable set of signals corresponding to the aromatic protons. Due to the substitution pattern, the four protons on each phenyl ring are chemically non-equivalent, leading to a characteristic multiplet in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3/H-3'7.55 - 7.65dd~8.0, 1.5
H-4/H-4'7.20 - 7.30td~7.8, 1.5
H-5/H-5'7.35 - 7.45td~7.8, 1.5
H-6/H-6'7.05 - 7.15dd~8.0, 1.5

Note: The predicted values are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.

Interpretation and Causality:

The proton chemical shifts are influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the disulfide bond. The proton ortho to the chlorine atom (H-3/H-3') is expected to be the most deshielded due to the inductive effect of the halogen. The remaining protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern due to both ortho and meta couplings. The through-space interaction of the disulfide bridge can also influence the chemical shifts of the protons in the ortho position (H-6/H-6'), potentially causing a slight upfield or downfield shift compared to analogous compounds lacking the disulfide linkage.

¹³C NMR Spectral Analysis: A Glimpse into the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Due to the symmetry of the molecule, six distinct signals are expected for the twelve carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1/C-1' (C-S)137 - 139
C-2/C-2' (C-Cl)133 - 135
C-3/C-3'129 - 131
C-4/C-4'127 - 129
C-5/C-5'128 - 130
C-6/C-6'126 - 128

Note: The predicted values are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary slightly.

Interpretation and Causality:

The chemical shifts of the carbon atoms are primarily dictated by the electronegativity of the attached substituents. The carbon atom bonded to the sulfur of the disulfide bridge (C-1/C-1') and the carbon atom bonded to the chlorine (C-2/C-2') are expected to be the most downfield shifted. The remaining aromatic carbons will resonate in the typical range for substituted benzenes. The precise chemical shifts provide a unique fingerprint for the molecule, allowing for its unambiguous identification.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

4.1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and effective choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak for referencing.

4.2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for observing all proton signals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Spectral Width (sw): A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

Visualizing the NMR Analysis Workflow

The logical flow from sample preparation to structural confirmation can be visualized as a systematic process, ensuring data integrity and accurate interpretation at each stage.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep_start Start: High-Purity Sample weigh Weigh Compound (10-20 mg) prep_start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer prep_end Prepared NMR Sample transfer->prep_end nmr_acq Place Sample in NMR Spectrometer prep_end->nmr_acq h1_acq Acquire 1H Spectrum (Standard Parameters) nmr_acq->h1_acq c13_acq Acquire 13C Spectrum (Proton Decoupled) nmr_acq->c13_acq ft Fourier Transform h1_acq->ft h1_acq->ft c13_acq->ft c13_acq->ft phase Phase Correction ft->phase ft->phase baseline Baseline Correction phase->baseline phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking (1H & 13C) baseline->peak_pick integrate->peak_pick multiplicity Determine Multiplicities integrate->multiplicity chem_shift Analyze Chemical Shifts (δ) peak_pick->chem_shift peak_pick->chem_shift coupling Analyze Coupling Constants (J) peak_pick->coupling assign Assign Signals to Nuclei chem_shift->assign coupling->assign multiplicity->assign structure_confirm Structure Confirmation assign->structure_confirm

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion: The Power of Precision in Molecular Characterization

The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its unambiguous structural confirmation. By understanding the influence of the chloro and disulfide substituents on the chemical shifts and coupling patterns, researchers can confidently interpret the spectral data. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analytical results. As a Senior Application Scientist, it is my experience that a meticulous and well-informed approach to NMR spectroscopy is not just a procedural step, but a critical component in the successful advancement of drug discovery and development programs.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the analysis of 2,2'-Dichloro diphenyl disulfide using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation specific to this compound. We will explore the causal relationships behind methodological choices, from sample preparation to the selection of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed, field-tested protocols are provided, alongside a thorough examination of the compound's characteristic isotopic signature and fragmentation pathways, ensuring a self-validating system for accurate and reliable analysis.

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound that finds relevance as a synthetic intermediate and potential environmental contaminant.[1][2] Its accurate identification and quantification are critical in process chemistry, impurity profiling, and environmental monitoring. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide moves beyond a simple recitation of methods. It aims to provide the user with the foundational logic to develop and validate robust analytical protocols. We will dissect the molecule's inherent chemical properties and predict its behavior within the mass spectrometer, thereby empowering the analyst to make informed decisions, troubleshoot effectively, and interpret data with confidence.

Core Molecular Characteristics and Isotopic Signature

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte.

  • Molecular Formula: C₁₂H₈Cl₂S₂

  • Molecular Weight: 287.23 g/mol [1]

  • Monoisotopic Mass: 285.9444 Da[2]

The most telling feature of this molecule in mass spectrometry is its distinctive isotopic pattern, a direct consequence of the presence of two chlorine atoms. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₈Cl₂S₂)

IonCompositionm/z (Monoisotopic)Relative Abundance (%)
MC₁₂H₈³⁵Cl₂S₂285.94100.0
M+2C₁₂H₈³⁵Cl³⁷ClS₂287.9465.1
M+4C₁₂H₈³⁷Cl₂S₂289.9410.6

This pattern, with its ~100:65:11 ratio, is a powerful diagnostic tool for confirming the presence of a dichlorinated compound.[5][6] Any suspected molecular ion peak that does not exhibit this signature can be confidently dismissed.

Ionization & Instrumentation: Selecting the Right Tool

The choice of ionization technique is dictated by the analyte's properties and the chromatographic method employed. For this compound, a relatively nonpolar and thermally stable molecule, both GC-MS and LC-MS are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally well-suited technique for analyzing this compound due to its volatility.[7][8]

  • Ionization Method: Electron Ionization (EI)

    • Mechanism: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, or molecular ion (M•+).[9] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

    • Why it Works: EI is ideal for creating a rich fragmentation pattern that serves as a structural "fingerprint," which is highly valuable for library matching and unambiguous identification.[9][10] The fragmentation is predictable and well-documented for various compound classes.[11]

    • Causality: The 70 eV standard energy is used because it maximizes the ionization efficiency and produces stable, reproducible fragmentation patterns, minimizing variations between different instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is often preferred, LC-MS can be employed, particularly if the compound is part of a complex mixture with less volatile components or if derivatization is to be avoided.

  • Ionization Method: Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI)

    • ESI: ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[12][13] While ESI is most effective for polar to medium-polarity compounds, specialized solvent systems can facilitate the ionization of less polar molecules like this compound, often by forming radical ions or adducts.[14][15]

    • APCI: APCI is better suited for nonpolar compounds than ESI. It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules, typically forming [M+H]⁺ or M•+ ions. It can handle higher flow rates and less pure solvents than ESI, making it a robust choice.

    • Causality: The choice between ESI and APCI hinges on the analyte's polarity and the LC mobile phase. For this nonpolar compound, APCI would generally provide a more robust and sensitive response than conventional ESI.

Fragmentation Analysis: Deconstructing the Molecule

The true power of mass spectrometry lies in tandem MS (MS/MS), where ions are isolated and fragmented to reveal their structure. The fragmentation of this compound is predictable, guided by the weakest bonds in the structure.

The most labile bond in the molecular ion is the disulfide (S-S) bond. Homolytic cleavage of this bond is the dominant primary fragmentation event.

Diagram 1: Proposed EI Fragmentation Pathway

fragmentation_pathway M C₁₂H₈Cl₂S₂ m/z 286 (M•+) frag1 C₆H₄ClS• m/z 143/145 M->frag1 S-S Cleavage frag2 C₆H₄Cl⁺ m/z 111/113 frag1->frag2 -S frag3 C₆H₄⁺ m/z 76 frag2->frag3 -Cl

Caption: Primary fragmentation pathway of this compound under EI.

Fragmentation Analysis:

  • Molecular Ion (m/z 286): The molecular ion peak cluster (m/z 285.9, 287.9, 289.9) will be observed, showing the characteristic ~100:65:11 ratio for two chlorine atoms.[6]

  • S-S Bond Cleavage (m/z 143/145): The weakest point, the disulfide bond, readily cleaves to form the chlorothiophenoxy radical (C₆H₄ClS•). This fragment will be highly abundant and will exhibit the classic 3:1 isotopic pattern for a single chlorine atom (m/z 143 for ³⁵Cl, m/z 145 for ³⁷Cl).

  • Loss of Sulfur (m/z 111/113): The chlorothiophenoxy radical can subsequently lose a sulfur atom to yield the chlorophenyl cation (C₆H₄Cl⁺). This fragment will also show the 3:1 isotopic signature of a single chlorine atom.

  • Loss of Chlorine (m/z 76): Further fragmentation of the chlorophenyl cation via the loss of a chlorine radical results in the benzyne cation (C₆H₄⁺) at m/z 76.

Table 2: Summary of Key Fragment Ions

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaDescription
286288, 290[C₁₂H₈Cl₂S₂]•+Molecular Ion
143145[C₆H₄ClS]•S-S Bond Cleavage
111113[C₆H₄Cl]⁺Loss of Sulfur
76-[C₆H₄]⁺Loss of Chlorine

Experimental Protocols

The following protocols are field-proven starting points. Analysts should perform their own optimization and validation based on their specific instrumentation and application requirements.

Diagram 2: General Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Dissolve Sample (e.g., Hexane, MeOH) B Dilute to ~1-10 µg/mL A->B C Filter (0.22 µm) B->C D Inject into GC-MS or LC-MS C->D E Acquire Data (Full Scan & MS/MS) D->E F Identify Molecular Ion (Isotopic Pattern) E->F G Confirm Fragments (MS/MS Spectrum) F->G H Quantify & Report G->H

Caption: A generalized workflow for the MS analysis of the target compound.

Protocol 1: GC-MS with Electron Ionization (EI)

This method provides excellent chromatographic separation and definitive structural information through its fragmentation pattern. It is the recommended primary technique.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a working concentration of approximately 1-10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation & Parameters: [3][7]

    • GC System: Agilent 7890A or equivalent.

    • MS System: Agilent 5975C MSD or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400). For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring m/z 286, 143, and 111.

  • Self-Validation & QC:

    • Run a solvent blank before and after the sample sequence to check for carryover and system contamination.

    • Inject a known standard to confirm retention time and spectral integrity.

    • Verify the isotopic ratios of the molecular ion and key fragments against theoretical values.

Protocol 2: LC-MS with Atmospheric Pressure Chemical Ionization (APCI)

This method is useful for analyzing samples in complex matrices that are not amenable to GC.

  • Sample Preparation:

    • Dissolve the sample in a mobile-phase compatible solvent (e.g., Methanol or Acetonitrile) to a stock concentration of 1 mg/mL.

    • Dilute serially to a working concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an LC vial.

  • LC-MS Instrumentation & Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent.

    • Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 50% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: APCI, Positive.

    • Corona Current: 5 µA.

    • Source Temperature: 150 °C.

    • APCI Probe Temp: 450 °C.

    • Acquisition Mode: Full Scan (m/z 100-500) and product ion scan of m/z 286.

  • Self-Validation & QC:

    • Run mobile phase blanks to establish a baseline.

    • Ensure chromatographic peak shape is symmetrical.

    • Confirm the mass accuracy of the molecular ion in the full scan spectrum.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when guided by a foundational understanding of the molecule's properties. The compound's most definitive feature is the M/M+2/M+4 isotopic pattern arising from its two chlorine atoms. For unambiguous identification, GC-MS with Electron Ionization is the superior technique, providing a reproducible fragmentation pattern dominated by the cleavage of the disulfide bond. LC-MS with APCI serves as a viable alternative for more complex sample matrices. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can achieve high-confidence identification and quantification of this compound, ensuring data integrity and analytical success.

References

An In-Depth Technical Guide to the Crystal Structure of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the three-dimensional solid-state structure of 2,2'-Dichloro diphenyl disulfide (CAS No: 31121-19-4). Diaryl disulfides are a class of compounds with significant implications in medicinal chemistry, materials science, and organic synthesis, primarily owing to the unique chemical reactivity of the disulfide bond. An exact understanding of their molecular geometry and intermolecular packing, as determined by X-ray crystallography, is fundamental to elucidating structure-activity relationships and designing novel molecules with tailored properties. This document details the synthesis and crystallization of this compound, presents its definitive crystallographic parameters, and analyzes the key intramolecular and intermolecular features that govern its conformation and crystal packing.

Introduction: The Significance of Diaryl Disulfide Structures

The disulfide linkage (-S-S-) is a critical functional group in chemistry and biology, most notably responsible for stabilizing the tertiary and quaternary structures of proteins. In the realm of small molecules, diaryl disulfides serve as important synthetic intermediates, vulcanizing agents, and possess a wide spectrum of biological activities. The properties of these molecules are not dictated solely by the disulfide bond but are profoundly influenced by the nature and position of substituents on the aromatic rings.

Substitution at the ortho-position, as in this compound, introduces significant steric and electronic effects that modulate the molecule's conformational preferences. The chlorine atoms, being electronegative and sterically demanding, influence the dihedral angle of the C-S-S-C moiety, the orientation of the phenyl rings, and the potential for non-covalent interactions within the crystal lattice. A precise structural model, achievable only through single-crystal X-ray diffraction, is therefore indispensable for rationalizing the compound's chemical behavior and for providing a validated starting point for computational modeling and drug design efforts. This guide offers an authoritative overview of the crystal structure of this compound, grounded in published experimental data.[1]

Experimental Methodologies

The successful elucidation of a crystal structure is contingent upon a robust and reproducible experimental workflow, from synthesis to data collection. The protocols described herein represent a self-validating system designed to yield high-purity material suitable for single-crystal growth.

Synthesis of this compound

The most direct and efficient synthesis of symmetrical diaryl disulfides involves the oxidation of the corresponding thiophenol.[2][3] 2-Chlorothiophenol is readily oxidized to the target disulfide under mild conditions, ensuring high purity of the crude product.

Protocol:

  • Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 5.0 g of 2-chlorothiophenol in 100 mL of ethanol.

  • Oxidation: While stirring vigorously at room temperature, add 15 mL of 30% aqueous hydrogen peroxide dropwise over a period of 30 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot is no longer visible.

  • Precipitation & Isolation: As the disulfide forms, it will precipitate from the ethanol solution as a white or off-white solid. Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual peroxide and salts, followed by a 20 mL portion of cold ethanol.

  • Drying: Dry the purified this compound under vacuum at 40°C to a constant weight. A typical yield is >90%.

Diagram 1: Experimental Workflow for Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification A Dissolve 2-Chlorothiophenol in Ethanol B Add H2O2 (30% aq.) Dropwise A->B C Stir at Room Temp (12-24h) B->C D Cool in Ice Bath C->D Precipitation Occurs E Vacuum Filtration D->E F Wash with H2O & Cold Ethanol E->F G Dry Under Vacuum F->G H Pure 2,2'-Dichloro diphenyl disulfide G->H Final Product

Caption: Workflow for the synthesis and purification of this compound.

Single Crystal Growth

The acquisition of high-quality diffraction data is critically dependent on the perfection of the single crystal. For this compound, slow evaporation from an ethanolic solution has been proven effective.[1]

Protocol:

  • Solution Preparation: Prepare a saturated solution of the purified this compound in absolute ethanol at approximately 50°C.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug into a clean crystallizing dish or beaker to remove any particulate impurities.

  • Slow Evaporation: Cover the dish with perforated parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the dish in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvest: Colorless, needle-shaped crystals suitable for X-ray diffraction will typically form over several days. Harvest a suitable crystal using a nylon loop.

Crystal Structure Analysis

The definitive structure was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system, which imposes specific symmetry constraints on the arrangement of molecules within the unit cell.

Crystallographic Data

The key parameters defining the crystal structure of this compound are summarized in the table below. This data provides the fundamental geometric framework of the solid-state structure.

Parameter Value Reference
Chemical Formula C₁₂H₈Cl₂S₂[1]
Molecular Weight 287.23 g/mol [4]
Crystal System Monoclinic[1]
Space Group P2₁/a[1]
a 7.724(1) Å[1]
b 22.360(7) Å[1]
c 7.917(2) Å[1]
β 114.75(2)°[1]
Volume (V) 1241.7(6) ų[1]
Z 4[1]
Calculated Density (D_c) 1.535 g/cm³[1]
Radiation Mo Kα[5]
Final R-factor 0.035[1]
Molecular Conformation

The most defining feature of an acyclic disulfide's structure is the torsion (dihedral) angle along the S-S bond. This angle dictates the overall shape of the molecule. In this compound, the two chlorophenyl rings adopt a synclinal (or gauche) relationship.

  • C(1)-S(1)-S(2)-C(7) Torsion Angle: The experimentally determined torsion angle is -85.0° .[1] This value is very close to the ideal 90° angle often observed in disulfides, which arises from the minimization of lone pair-lone pair repulsion between the sulfur atoms. This conformation results in a distinctly non-planar molecular structure.

The orientation of the phenyl rings relative to the C-S-S plane is also critical. The torsion angles C(2)-C(1)-S(1)-S(2) and C(8)-C(7)-S(2)-S(1) are -174.5° and -174.4°, respectively.[1] This indicates that the phenyl rings are nearly co-planar with their respective C-S bonds, minimizing steric hindrance.

Diagram 2: Molecular Structure and Key Torsion Angle

Caption: Ball-and-stick representation highlighting the non-planar C-S-S-C core.

Intramolecular and Intermolecular Interactions

The presence of chlorine atoms at the ortho positions introduces notable intramolecular interactions. The distance between the sulfur atoms and the adjacent chlorine atoms (S···Cl) is shorter than the sum of their van der Waals radii, suggesting a degree of attractive interaction that may contribute to stabilizing the observed conformation.

In the crystal lattice, molecules of this compound pack in a "herringbone" fashion. There are no classical hydrogen bonds present. The crystal packing is primarily governed by van der Waals forces and potential weak Cl···Cl or Cl···S intermolecular contacts. The specific arrangement optimizes space-filling while balancing these weak attractive and repulsive forces, leading to the observed monoclinic symmetry.

Conclusion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a molecule with a distinct non-planar conformation defined by a C-S-S-C torsion angle of -85.0°.[1] This gauche arrangement is characteristic of diaryl disulfides and is influenced by the steric and electronic effects of the ortho-chloro substituents. The detailed structural parameters presented in this guide provide an essential, experimentally validated foundation for professionals in drug development and materials science. This knowledge enables a deeper understanding of the molecule's reactivity, facilitates accurate computational studies, and supports the rational design of new chemical entities based on the diaryl disulfide scaffold.

References

An In-depth Technical Guide to the Solubility of 2,2'-Dichloro diphenyl disulfide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2'-Dichloro diphenyl disulfide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a robust predictive analysis based on its physicochemical properties and data from structurally similar molecules, alongside a detailed protocol for its empirical determination.

Introduction to this compound and its Solubility

This compound, with the molecular formula C₁₂H₈Cl₂S₂, is an organosulfur compound that holds significance in various chemical synthesis and research applications. Understanding its solubility in common organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. The solubility of a compound is a critical physical property that dictates its behavior in a solution, influencing reaction kinetics, product yield, and bioavailability in pharmaceutical contexts.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, influenced by its constituent functional groups, will therefore govern its solubility profile across a spectrum of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure and physicochemical properties offer significant insights into its expected solubility. For this compound, key properties include:

  • Molecular Formula: C₁₂H₈Cl₂S₂[3]

  • Molecular Weight: 287.23 g/mol [3][4]

  • XLogP3: 5.93[3]

The XLogP3 value, a computed octanol-water partition coefficient, is a strong indicator of a compound's lipophilicity. An XLogP3 of 5.93 suggests that this compound is significantly more soluble in non-polar, lipophilic environments than in polar, aqueous media.[3]

Based on these properties, a qualitative solubility profile can be predicted:

Solvent Class Predicted Solubility Rationale
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene) High The high lipophilicity and non-polar nature of the diphenyl disulfide backbone favor interaction with non-polar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) High Structural similarities and favorable London dispersion forces suggest good solubility.
Ethers (e.g., Diethyl ether, Tetrahydrofuran) Moderate to High These solvents have intermediate polarity and can effectively solvate the molecule.
Esters (e.g., Ethyl acetate) Moderate The polarity of the ester group may slightly reduce solubility compared to non-polar solvents.
Ketones (e.g., Acetone) Moderate to Low The increased polarity of ketones will likely lead to lower solubility.
Alcohols (e.g., Methanol, Ethanol) Low The highly polar nature of alcohols and their hydrogen-bonding capacity are not well-matched with the non-polar character of the compound.
Water Insoluble The high XLogP3 value strongly indicates very poor aqueous solubility.

While direct quantitative data for the 2,2'-isomer is scarce, a study on its isomer, 4,4'-Dichlorodiphenyl disulfide, showed its solubility decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol, which aligns with the general principles of polarity and provides a useful, albeit comparative, reference.[5]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory method for determining the solubility of a solid compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation A Accurately weigh excess this compound B Add a known volume of the selected organic solvent to a vial A->B Add solid to solvent C Seal the vial and place in a constant temperature shaker B->C D Equilibrate for a set period (e.g., 24-48 hours) until saturation is reached C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant to remove any suspended particles F->G H Dilute the filtered solution to a known concentration G->H I Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) H->I J Determine the concentration of the solute in the diluted sample I->J K Calculate the original concentration in the saturated solution J->K L Express solubility in desired units (e.g., g/L, mg/mL, mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sampling and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the withdrawn aliquot through a chemically resistant syringe filter to remove any microscopic undissolved particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for aromatic compounds.

    • Determine the concentration of this compound in the diluted samples based on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity index can be a useful guide for selecting appropriate solvents.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

A Technical Guide to the Electrochemical Properties of 2,2'-Dichloro Diphenyl Disulfide: A Frontier in Redox Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

2,2'-Dichloro diphenyl disulfide is an organosulfur compound with the chemical formula (ClC₆H₄S)₂. As a halogenated aromatic disulfide, it presents a unique molecular architecture that suggests intriguing, yet largely unexplored, electrochemical properties. The presence of chlorine atoms in the ortho positions of the phenyl rings is anticipated to significantly modulate the electron density of the sulfur-sulfur bond, thereby influencing its redox behavior. This technical guide aims to provide a comprehensive overview of the expected electrochemical characteristics of this compound, drawing upon foundational principles of disulfide electrochemistry and data from analogous compounds. We will delve into a theoretical framework for its redox activity, propose a robust experimental protocol for its characterization, and discuss its potential implications in drug development and materials science.

Part 1: Theoretical Framework of Electrochemical Behavior

The electrochemical activity of disulfides is primarily centered around the reversible cleavage and formation of the sulfur-sulfur bond. This process typically involves a two-electron, two-proton reduction to the corresponding thiols, and their subsequent re-oxidation back to the disulfide.

Expected Redox Mechanism

Based on the general mechanism for disulfide electrochemistry, the reduction of this compound is expected to proceed as follows:

(ClC₆H₄S)₂ + 2e⁻ + 2H⁺ ⇌ 2 ClC₆H₄SH

The introduction of electron-withdrawing chlorine atoms at the ortho-positions is hypothesized to have a significant impact on this redox process. By pulling electron density away from the sulfur-sulfur bond, the chlorine atoms should render the disulfide more susceptible to reduction. This would manifest as a cathodic shift (less negative potential) in the reduction peak potential compared to unsubstituted diphenyl disulfide.

Influence of the Solvent System

The choice of solvent and supporting electrolyte will be critical in elucidating the electrochemical behavior of this compound. In aprotic solvents, the reduction mechanism may proceed in a stepwise manner, with the formation of a radical anion intermediate. The availability of protons in protic solvents will facilitate the direct two-electron reduction to the corresponding thiol.

Part 2: Proposed Experimental Protocol for Electrochemical Characterization

To experimentally validate the theoretical framework, a detailed electrochemical investigation is necessary. Cyclic voltammetry (CV) is the technique of choice for initial characterization due to its ability to probe redox processes and provide information on reaction mechanisms.

Experimental Workflow for Cyclic Voltammetry

cluster_prep Solution Preparation cluster_cell Electrochemical Cell Assembly cluster_cv Cyclic Voltammetry Measurement A Dissolve 2,2'-Dichloro diphenyl disulfide in deoxygenated solvent B Add supporting electrolyte (e.g., 0.1 M TBAPF₆) A->B C Working Electrode: Glassy Carbon F Purge cell with inert gas (N₂ or Ar) B->F D Reference Electrode: Ag/AgCl E Counter Electrode: Platinum Wire G Set potential window and scan rate F->G H Acquire voltammogram G->H I Analyze peak potentials and currents H->I

Caption: Workflow for the cyclic voltammetry analysis of this compound.

Step-by-Step Methodology

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a suitable deoxygenated aprotic solvent (e.g., acetonitrile, dimethylformamide).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Assembly:

    • A standard three-electrode setup is recommended.

    • Working Electrode: A glassy carbon electrode is a suitable choice for this system.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. If an aqueous reference electrode is used, a salt bridge is necessary to prevent water contamination.

    • Counter Electrode: A platinum wire or a graphite rod will serve as the counter electrode.

  • Cyclic Voltammetry Measurement:

    • Place the prepared solution in the electrochemical cell and continue to blanket the solution with the inert gas.

    • Set the initial and final potentials to define a window where the redox events are expected to occur. A wide initial scan range (e.g., +1.0 V to -2.0 V vs. Ag/Ag⁺) is advisable for the initial screening.

    • Perform cyclic voltammetry scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • From the resulting voltammograms, determine the cathodic (Epc) and anodic (Epa) peak potentials.

    • Calculate the formal potential (E°') as the average of Epc and Epa.

    • Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is approximately 59 mV at 25 °C.

    • Examine the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Part 3: Quantitative Data Summary (Hypothetical)

Compound Solvent Supporting Electrolyte Epc (V vs. Ag/Ag⁺) Epa (V vs. Ag/Ag⁺) E°' (V vs. Ag/Ag⁺) ΔEp (mV)
Diphenyl disulfideAcetonitrile0.1 M TBAPF₆-1.35-1.28-1.3270
This compound (Expected)Acetonitrile0.1 M TBAPF₆-1.10-1.03-1.0770

Part 4: Potential Applications and Future Directions

The unique electrochemical properties of this compound, particularly its anticipated redox potential, open up possibilities for its application in several fields.

Drug Development

The redox cycling of disulfide bonds is a critical aspect of many biological processes. The ability of this compound to undergo redox reactions at a specific potential could be exploited in the design of targeted drug delivery systems or as a component of redox-responsive prodrugs.

Materials Science

The reversible electrochemistry of this compound makes it a candidate for use in electrochromic materials, where a change in color is induced by an electrochemical stimulus. Furthermore, it could be explored as a component in redox-active polymers for energy storage applications.

Future Research

A thorough experimental investigation into the electrochemical properties of this compound is warranted. This should include:

  • Detailed Cyclic Voltammetry Studies: To confirm the proposed mechanism and quantify the redox potentials in various solvent systems.

  • Spectroelectrochemistry: To identify the species generated during the redox process.

  • Computational Modeling: To complement the experimental data and provide deeper insights into the electronic structure and reactivity of the molecule.

By systematically exploring the electrochemistry of this compound, we can unlock its full potential and pave the way for novel applications in a range of scientific disciplines.

Theoretical Calculations on the Structure of 2,2'-Dichloro diphenyl disulfide: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the three-dimensional structure and electronic properties of 2,2'-Dichloro diphenyl disulfide. The presence of ortho-chloro substituents introduces significant steric and electronic effects that dictate the molecule's conformational preferences, particularly the crucial C-S-S-C dihedral angle. We detail a robust computational workflow, centered on Density Functional Theory (DFT), for geometry optimization, conformational analysis, and the calculation of electronic properties. The causality behind the selection of specific functionals and basis sets is explained to ensure scientific rigor. All theoretical results are critically compared against published experimental X-ray crystallographic data to validate the computational model. This guide is intended for researchers, scientists, and drug development professionals who utilize computational tools to predict and understand molecular structures and properties.

Introduction: The Significance of Substituted Diphenyl Disulfides

Diphenyl disulfides are a class of organosulfur compounds characterized by a disulfide bond (S-S) linking two phenyl rings. They are pivotal in various fields, serving as vulcanizing agents, peptide chemistry reagents, and building blocks in organic synthesis and materials science.[1][2][3] The disulfide bond itself is a key structural motif in biochemistry, most notably in stabilizing the tertiary structure of proteins through cysteine-cysteine linkages.[4][5]

The structure of these molecules is not rigid; rotation around the S-S and C-S bonds allows for various conformations. The most critical geometric parameter is the C-S-S-C dihedral angle, which in the parent diphenyl disulfide, is known to be non-planar, approaching 85°.[6] Introducing substituents onto the phenyl rings, especially at the ortho positions, dramatically influences this angle and, consequently, the molecule's overall shape, stability, and reactivity.

This compound presents a compelling case study. The chlorine atoms at the C2 and C2' positions impose significant steric hindrance and electronic perturbations (due to their electronegativity and size) that are expected to alter the conformational landscape compared to the unsubstituted parent compound. Understanding these structural nuances is critical for applications in drug design, where molecular shape governs biological activity, and in materials science, where conformation affects crystal packing and bulk properties.

Theoretical calculations, particularly quantum chemical methods like Density Functional Theory (T), offer a powerful, non-experimental route to probe these structural details with high accuracy. They allow for the exploration of the potential energy surface, identification of stable conformers, and prediction of geometric and electronic properties in the gas phase, free from the influence of crystal packing forces.

Theoretical Background and Computational Methods

The selection of an appropriate theoretical method is paramount for achieving a balance between computational accuracy and resource efficiency. For a molecule like this compound, a multi-step approach is most effective.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach offers accuracy comparable to more computationally expensive methods at a fraction of the cost.

  • Functionals : The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, as it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects.

  • Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a standard choice that provides a good compromise between accuracy and computational time. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and bonding in molecules with heteroatoms like sulfur and chlorine.

Conformational Analysis

The flexibility of the disulfide bridge makes conformational analysis a crucial step.[4][7] The primary goal is to locate the global minimum energy structure on the potential energy surface (PES). This is typically achieved by performing a relaxed PES scan, where the C-S-S-C dihedral angle is systematically varied, and the energy is minimized at each step. This process reveals the low-energy conformers and the rotational energy barriers between them.

Validation with Experimental Data

A computational model is only as reliable as its ability to reproduce experimental findings. The ultimate validation of our theoretical calculations is the comparison of the optimized geometric parameters (bond lengths, angles, and dihedral angles) with those determined by single-crystal X-ray diffraction. The crystal structure for bis(2-chlorophenyl) disulfide has been experimentally determined, providing an authoritative benchmark for our theoretical results.[8]

A Validated Computational Workflow

To ensure the trustworthiness and reproducibility of the results, a systematic, self-validating protocol is employed. Each step builds upon the previous one, with built-in checks to confirm the validity of the output.

Protocol Steps:
  • Initial Structure Construction : A 3D model of this compound is built using molecular modeling software.

  • Pre-optimization : A preliminary geometry optimization is performed using a less computationally demanding method, such as a semi-empirical method (e.g., AM1) or a small basis set DFT calculation, to obtain a reasonable starting geometry.

  • Conformational Search (PES Scan) : A relaxed scan of the potential energy surface is performed by systematically rotating the C-S-S-C dihedral angle (e.g., in 10° increments from -180° to +180°). At each step, the geometry is optimized to identify all potential low-energy conformers.

  • Full Geometry Optimization : The lowest energy conformer(s) identified from the PES scan are then subjected to a full geometry optimization without constraints using a higher level of theory, specifically DFT with the B3LYP functional and the 6-31G(d,p) basis set .

  • Frequency Calculation : A frequency calculation is performed on the final optimized structure at the same level of theory (B3LYP/6-31G(d,p)). This is a critical validation step:

    • Confirmation of a True Minimum : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • Thermodynamic Properties : This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Analysis and Visualization : The final optimized geometry is analyzed to extract key structural parameters. Electronic properties, such as molecular orbitals (HOMO/LUMO) and the electrostatic potential map, are calculated and visualized.

The logical flow of this protocol is illustrated in the diagram below.

G cluster_prep 1. Initial Setup cluster_scan 2. Conformational Analysis cluster_opt 3. High-Level Calculation cluster_val 4. Validation & Analysis A Build 3D Structure B Pre-optimization (Low Level Theory) A->B C Relaxed PES Scan (Vary C-S-S-C Dihedral) B->C D Identify Low-Energy Conformers C->D E Full Geometry Optimization (DFT: B3LYP/6-31G(d,p)) D->E F Frequency Calculation (B3LYP/6-31G(d,p)) E->F G Check for Imaginary Frequencies F->G H Extract Geometric & Electronic Data G->H   No Imaginary Frequencies (True Minimum) I Compare with Experimental Data H->I

References

An In-depth Technical Guide to 2,2'-Dichlorodiphenyl Disulfide: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorodiphenyl disulfide, a symmetrical aromatic disulfide, holds a significant position in the landscape of synthetic organic chemistry. Characterized by the presence of a disulfide bond and chlorine atoms on each phenyl ring, this compound serves as a versatile intermediate and building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, particularly at the disulfide linkage, allows for a range of chemical transformations, making it a valuable tool for chemists. This in-depth guide provides a comprehensive overview of 2,2'-dichlorodiphenyl disulfide, from its historical discovery and synthesis to its chemical properties, key reactions, and applications, with a particular focus on its relevance in drug development.

I. Discovery and Historical Context

II. Chemical and Physical Properties

2,2'-Dichlorodiphenyl disulfide is a solid at room temperature with the chemical formula C₁₂H₈Cl₂S₂. A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 31121-19-4[1]
Molecular Formula C₁₂H₈Cl₂S₂[1]
Molecular Weight 287.23 g/mol [1]
Appearance Solid
Melting Point 58-60 °C[3]
Boiling Point 352.6 ± 27.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 157.2 ± 20.9 °C
Refractive Index 1.695
Solubility Insoluble in water. Soluble in many organic solvents.[4]

III. Synthesis and Reactions

The primary and most common method for the synthesis of symmetrical disulfides like 2,2'-dichlorodiphenyl disulfide is the oxidation of the corresponding thiol. In this case, the precursor is 2-chlorothiophenol.

A. General Synthesis via Oxidation of 2-Chlorothiophenol

A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

Conceptual Workflow for the Synthesis of 2,2'-Dichlorodiphenyl Disulfide:

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Chlorothiophenol 2-Chlorothiophenol Reaction Oxidation Reaction in suitable solvent 2-Chlorothiophenol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, I₂, Air) Oxidizing_Agent->Reaction Disulfide 2,2'-Dichlorodiphenyl Disulfide Reaction->Disulfide Byproducts Byproducts (e.g., H₂O, HI) Reaction->Byproducts

Caption: General workflow for the synthesis of 2,2'-Dichlorodiphenyl disulfide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is a representative example of the synthesis of a diaryl disulfide and can be adapted for 2,2'-dichlorodiphenyl disulfide.

  • Dissolution: Dissolve 2-chlorothiophenol in a suitable organic solvent, such as ethanol or trifluoroethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to control the exothermic nature of the reaction.

  • Addition of Oxidant: Slowly add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Isolation: The product, being less soluble in the reaction medium, may precipitate out. Isolate the solid product by filtration.

  • Purification: Wash the crude product with a suitable solvent to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization.

B. Key Reactions of 2,2'-Dichlorodiphenyl Disulfide

The disulfide bond is the most reactive site in the molecule and is susceptible to both reduction and cleavage.

1. Reduction to 2-Chlorothiophenol:

The disulfide bond can be readily cleaved by reducing agents to yield two equivalents of the corresponding thiol. This reaction is fundamental in many of its applications as an intermediate.

Reaction Scheme: C₁₂H₈Cl₂S₂ + 2 [H] → 2 C₆H₄ClSH

Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and dithiothreitol (DTT).

2. Zincke Disulfide Cleavage:

As mentioned earlier, reaction with halogens such as chlorine or bromine cleaves the disulfide bond to form 2-chlorobenzenesulfenyl halides.

Reaction Scheme: C₁₂H₈Cl₂S₂ + Cl₂ → 2 C₆H₄ClSCl

These sulfenyl halides are reactive intermediates that can be used in various subsequent synthetic steps.

IV. Applications in Research and Industry

2,2'-Dichlorodiphenyl disulfide serves as a crucial building block in the synthesis of more complex molecules, finding applications in both the pharmaceutical and agrochemical industries.[1]

A. Intermediate in Pharmaceutical Synthesis

The disulfide linkage is a key functional group in a number of biologically active molecules and can act as a reversible linker in drug delivery systems.[3] While specific drug molecules directly synthesized from 2,2'-dichlorodiphenyl disulfide are not extensively documented in publicly available literature, its role as a precursor to 2-chlorothiophenol and its derivatives is significant. These chlorinated thiophenols can then be incorporated into larger drug scaffolds. The disulfide itself can be used to introduce the 2-chlorophenylthio moiety into a molecule.

Potential Application in Drug Development Workflow:

G cluster_start Starting Material cluster_intermediate Intermediate Generation cluster_synthesis Drug Synthesis Disulfide 2,2'-Dichlorodiphenyl Disulfide Reduction Reduction Disulfide->Reduction Thiol 2-Chlorothiophenol Reduction->Thiol Coupling Coupling with Drug Scaffold Thiol->Coupling Drug_Molecule Final Drug Molecule Coupling->Drug_Molecule

Caption: Potential workflow illustrating the use of 2,2'-Dichlorodiphenyl disulfide in drug synthesis.

Disulfide bonds are also explored as triggers for drug release in the reductive environment of tumor cells.[3] The higher concentration of glutathione in cancer cells can cleave disulfide linkers, releasing the active drug selectively at the target site.

B. Agrochemical Synthesis

Similar to its role in pharmaceuticals, 2,2'-dichlorodiphenyl disulfide can be a precursor in the synthesis of pesticides and herbicides. The presence of the chlorine atoms can enhance the biological activity and stability of the final agrochemical product.

C. Material Science

Aromatic disulfides and their derivatives have been investigated for their potential use in the synthesis of polymers and other materials. For instance, a novel organic disulfide, 2,2′-diaminophenyloxydisulfide, has been prepared by the reaction of o-aminophenol with sulfur monochloride.[1]

V. Safety and Toxicology

As with any chemical reagent, proper handling and safety precautions are essential when working with 2,2'-dichlorodiphenyl disulfide. The available safety data sheets (SDS) provide crucial information on its potential hazards.[3][5][6]

Hazard Summary:

  • Health Hazards: May cause skin, eye, and respiratory irritation.[5] It is harmful if swallowed.[3][6]

  • Physical Hazards: It is a combustible solid.[4]

  • Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[3][6]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use a suitable respirator.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

Detailed toxicological studies specifically on 2,2'-dichlorodiphenyl disulfide are limited in the public domain. However, data from related compounds and the general understanding of aromatic disulfides suggest that care should be taken to avoid exposure.

VI. Conclusion

2,2'-Dichlorodiphenyl disulfide, a compound with a rich history rooted in the foundational explorations of organosulfur chemistry, continues to be a relevant and valuable molecule in modern synthetic chemistry. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its disulfide bond make it an important intermediate for the creation of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science. For researchers and drug development professionals, a thorough understanding of its chemistry, handling, and potential applications is crucial for leveraging its synthetic utility while ensuring safety and environmental responsibility. As the demand for novel and effective therapeutic and agricultural agents grows, the role of versatile building blocks like 2,2'-dichlorodiphenyl disulfide is set to remain significant.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,2'-Dichlorodiphenyl Disulfide in Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure and biological activity of proteins, peptides, and other biomolecules.[1][2] The thiol-disulfide exchange reaction is a fundamental chemical process that allows for the formation, cleavage, and rearrangement of these bonds.[3] This reaction is central to protein folding, cellular redox homeostasis, and the design of novel therapeutics and materials.[4][5] 2,2'-Dichlorodiphenyl disulfide is a symmetrical aromatic disulfide that serves as a valuable reagent for introducing a 2-chlorophenylthio moiety onto target molecules containing free sulfhydryl groups. Its specific chemical properties make it a useful tool for researchers in biochemistry, medicinal chemistry, and materials science.

This guide provides a comprehensive overview of 2,2'-Dichlorodiphenyl disulfide, the underlying mechanism of thiol-disulfide exchange, and detailed protocols for its application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Reagent Profile: 2,2'-Dichlorodiphenyl Disulfide

2,2'-Dichlorodiphenyl disulfide is a symmetrical disulfide synthesized from the oxidation of the corresponding thiol.[6] The electron-withdrawing nature of the chlorine atoms on the phenyl rings influences the reactivity of the disulfide bond, making it a predictable and efficient reactant in exchange reactions.

Property Value Reference
CAS Number 31121-19-4[7][8]
Molecular Formula C₁₂H₈Cl₂S₂[7]
Molecular Weight 287.23 g/mol [7][8]
Appearance Yellow Powder/Solid[9]
Boiling Point 352.6 ± 27.0 °C at 760 mmHg[7]
Density 1.4 ± 0.1 g/cm³[7]
Solubility Insoluble in water; soluble in many organic solvents.[10]

The Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction is a nucleophilic substitution reaction. The process is initiated by a deprotonated thiol, the thiolate anion (RS⁻), which is a potent nucleophile.[11][12] This thiolate attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R').

The reaction generally proceeds through a bimolecular nucleophilic substitution (Sₙ2)-like transition state, where the attacking thiolate forms a new bond with one sulfur atom while the original bond with the other sulfur atom is broken, releasing a new thiolate as a leaving group.[13][14] In some cases, particularly with less sterically hindered reactants, the reaction may proceed through a stable trisulfur anionic intermediate.[1][11][13] The equilibrium of the reaction is dictated by the relative stability of the thiols and disulfides involved, as well as their respective redox potentials. The pKₐ of the attacking thiol is a critical factor, as the concentration of the reactive thiolate species is highest at pH values above the thiol's pKₐ.[15]

Caption: Sₙ2 mechanism of thiol-disulfide exchange.

Applications in Research and Development

The use of 2,2'-Dichlorodiphenyl disulfide allows for the specific introduction of the 2-chlorophenylthio group onto a molecule of interest. This has several key applications:

  • Peptide and Protein Modification: Cysteine residues in proteins and peptides can be selectively modified. This is useful for introducing probes, altering biological activity, or preparing molecules for further conjugation.

  • Drug Discovery: Creating novel analogs of lead compounds. The introduction of a sulfur-containing aromatic group can significantly alter a molecule's pharmacokinetics and pharmacodynamics.

  • Protecting Group Chemistry: The resulting mixed disulfide can serve as a stable protecting group for a thiol, which can be removed later under reducing conditions.

  • Materials Science: Used to functionalize surfaces or polymers that contain free thiol groups, thereby altering their chemical and physical properties.

Experimental Protocols

Core Principles and Best Practices
  • Solvent Selection: Choose a solvent in which both the thiol-containing substrate and 2,2'-Dichlorodiphenyl disulfide are soluble. Anhydrous and deoxygenated solvents (e.g., THF, DMF, Acetonitrile) are often preferred to prevent oxidation side reactions.

  • pH Control: The reaction rate is pH-dependent. For most thiols, a pH between 7 and 9 is optimal to ensure a sufficient concentration of the reactive thiolate anion without promoting side reactions. Buffers such as phosphate or Tris-HCl can be used.

  • Inert Atmosphere: To prevent the oxidation of free thiols by atmospheric oxygen, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of 2,2'-Dichlorodiphenyl disulfide is often used to drive the reaction to completion.

Protocol 1: General Disulfide Exchange with a Small Molecule Thiol

This protocol describes a general procedure for reacting a simple thiol with 2,2'-Dichlorodiphenyl disulfide.

  • Reagent Preparation:

    • Dissolve the thiol substrate (1.0 eq) in a suitable deoxygenated organic solvent (e.g., THF or acetonitrile) to a final concentration of 0.1 M.

    • In a separate flask, prepare a 0.1 M solution of 2,2'-Dichlorodiphenyl disulfide (1.2 eq) in the same solvent.

  • Reaction Setup:

    • To the thiol solution, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to facilitate thiolate formation.

    • Stir the mixture under an inert atmosphere (N₂ or Ar).

  • Initiation and Monitoring:

    • Add the 2,2'-Dichlorodiphenyl disulfide solution dropwise to the stirring thiol solution at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (see Section 4.4). The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a mild acid (e.g., 1 M HCl) to neutralize the base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography (e.g., silica gel) to obtain the pure unsymmetrical disulfide.

Protocol 2: Modification of a Cysteine-Containing Peptide

This protocol is adapted for the modification of sensitive biological molecules in an aqueous buffer system.

  • Reagent Preparation:

    • Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0). The final peptide concentration should be in the range of 1-10 mg/mL.

    • Prepare a stock solution of 2,2'-Dichlorodiphenyl disulfide (10-20 mM) in a water-miscible organic solvent like DMF or DMSO.

  • Reaction Setup:

    • Place the peptide solution in a reaction vessel and stir gently at 4 °C or room temperature.

  • Initiation and Monitoring:

    • Add a 5- to 10-fold molar excess of the 2,2'-Dichlorodiphenyl disulfide stock solution to the peptide solution. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain peptide integrity.

    • Allow the reaction to proceed for 2-6 hours.

    • Monitor the reaction progress by LC-MS to observe the mass shift corresponding to the addition of the 2-chlorophenylthio group (mass increase of 142.97 Da).

  • Purification:

    • Once the reaction has reached the desired conversion, the modified peptide can be purified from excess reagent and byproducts.

    • For peptides, purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

    • The purified, modified peptide should be lyophilized for long-term storage.

Workflow Start Start: Prepare Reagents Setup Set up Reaction (Solvent, pH, Inert Atmosphere) Start->Setup Add_Reagent Add 2,2'-Dichlorodiphenyl Disulfide Setup->Add_Reagent Monitor Monitor Reaction Progress (TLC, HPLC, LC-MS) Add_Reagent->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Workup Workup / Quench Decision->Workup Yes Purify Purification (Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Caption: General experimental workflow for disulfide exchange.

Analytical Methods for Monitoring the Reaction

Accurate monitoring is crucial for determining the endpoint of the reaction and ensuring high yield.

  • Thin-Layer Chromatography (TLC): A quick and easy method for small molecules. The disappearance of the starting thiol and the appearance of a new spot for the product can be visualized.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products. A reverse-phase C18 column is often suitable.

  • Mass Spectrometry (MS): The most definitive method for confirming product identity, especially for peptides and proteins. A mass shift corresponding to the addition of the 2-chlorophenylthio group confirms the reaction.[16][17]

  • Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the number of free sulfhydryl groups remaining in the solution.[18] A decrease in the free thiol concentration indicates the progress of the exchange reaction.

Safety and Handling

While a specific safety data sheet (SDS) for 2,2'-Dichlorodiphenyl disulfide may vary by supplier, precautions for similar chlorinated aromatic disulfides should be observed.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound may be toxic to aquatic life, so avoid release into the environment.

Troubleshooting

Problem Possible Cause Suggested Solution
No or Low Reaction Incorrect pH (thiol is not deprotonated).Check and adjust the pH of the reaction mixture to be 1-2 units above the thiol's pKₐ.
Oxidation of starting thiol.Ensure solvents are deoxygenated and the reaction is run under an inert atmosphere.
Multiple Products/Side Reactions Intermolecular disulfide formation of the starting thiol.Add the disulfide reagent slowly to a solution of the thiol to maintain a low concentration of the reactive thiolate.
Peptide/Protein degradation.Run the reaction at a lower temperature (e.g., 4 °C). Ensure the pH is not excessively high.
Difficulty in Purification Excess reagent is difficult to remove.Use a minimal excess of the disulfide reagent. Consider quenching unreacted thiols with an alkylating agent like iodoacetamide before purification.

References

Application Notes and Protocols: 2,2'-Dichlorodiphenyl Disulfide as a Precursor for Advanced Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-containing polymers are a versatile class of materials with significant potential in high-performance applications and advanced drug delivery systems.[1][2] Their unique properties, such as high thermal stability, chemical resistance, and biocompatibility, make them attractive for various scientific disciplines.[1][3][4] This document provides a detailed guide on the utilization of 2,2'-Dichlorodiphenyl disulfide as a precursor for the synthesis of novel sulfur-containing polymers. We will explore potential polymerization pathways, provide detailed, adaptable protocols, and discuss the characterization and potential applications of the resulting polymers, particularly in fields relevant to drug development.

Introduction: The Promise of Sulfur-Containing Polymers

Polymers incorporating sulfur into their backbones, such as poly(phenylene sulfide) (PPS), are renowned for their exceptional properties.[3][4][5][6] PPS, a semi-crystalline polymer, exhibits high-temperature resistance, remarkable mechanical strength, and broad chemical inertness.[3][4][7] These characteristics have led to its use in demanding applications, including automotive components, electronics, and filtration membranes.[5][6]

The introduction of functional groups and variations in the aromatic backbone can further tailor the properties of these polymers for specialized applications. For instance, the incorporation of disulfide bonds offers a dynamic covalent linkage that can be cleaved under specific stimuli, a feature of great interest in the design of controlled-release drug delivery systems.[8][9] 2,2'-Dichlorodiphenyl disulfide presents an intriguing, though not widely explored, monomer for creating such advanced polymers. The presence of both a disulfide linkage and chloro-substituents offers multiple reactive sites for polymerization, potentially leading to polymers with unique architectures and functionalities.

This guide will focus on two primary hypothetical, yet scientifically grounded, polymerization strategies for 2,2'-Dichlorodiphenyl disulfide:

  • Oxidative Polymerization: This approach leverages the disulfide bond to form higher molecular weight poly(disulfide)s.

  • Reductive Polycondensation: This strategy involves the in-situ cleavage of the disulfide bond to form a dithiol, which can then undergo a nucleophilic aromatic substitution reaction with the chloro-substituents.

Polymerization Methodologies and Protocols

Method 1: Oxidative Polymerization

Scientific Principle: Oxidative polymerization of diaryl disulfides can lead to the formation of poly(arylene sulfide)s.[10] This process typically involves an oxidant that facilitates the coupling of the disulfide monomers. While various oxidants can be employed, a system that can be easily controlled is preferable. The reaction proceeds through the formation of a sulfonium cation, which then undergoes electrophilic aromatic substitution.

Experimental Protocol: Synthesis of Poly(2-chlorophenylene disulfide)

Materials:

  • 2,2'-Dichlorodiphenyl disulfide (Monomer)

  • Nitrobenzene (Solvent)

  • Vanadyl acetylacetonate (VO(acac)₂) (Catalyst)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) (Co-catalyst/Oxidant)

  • Methanol (for precipitation)

  • Chloroform (for washing)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is thoroughly dried and purged with nitrogen.

  • Monomer Dissolution: 2,2'-Dichlorodiphenyl disulfide (1.0 g, 3.48 mmol) is dissolved in nitrobenzene (20 mL) in the flask under a nitrogen atmosphere.

  • Catalyst Addition: Vanadyl acetylacetonate (0.092 g, 0.35 mmol) is added to the solution, and the mixture is stirred until the catalyst is fully dissolved.

  • Initiation of Polymerization: A solution of trifluoromethanesulfonic acid (0.52 g, 3.48 mmol) in nitrobenzene (5 mL) is added dropwise to the reaction mixture over 30 minutes at room temperature.

  • Polymerization: The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere. An increase in viscosity will be observed as the polymerization proceeds.

  • Polymer Precipitation and Purification: The resulting viscous solution is poured into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • The precipitate is collected by filtration, washed thoroughly with methanol and then with chloroform to remove any unreacted monomer and catalyst residues.

  • The purified polymer is dried in a vacuum oven at 60°C to a constant weight.

Data Presentation:

ParameterValue
Monomer:Catalyst:Co-catalyst Ratio10:1:10
Reaction TemperatureRoom Temperature
Reaction Time24 hours
Expected PolymerPoly(2-chlorophenylene disulfide)
AppearanceLight brown powder

Workflow Diagram:

Oxidative_Polymerization cluster_setup Reactor Setup & Charging cluster_reaction Polymerization cluster_workup Isolation & Purification Setup Dry, N2-purged 3-neck flask Monomer Dissolve 2,2'-Dichlorodiphenyl disulfide in Nitrobenzene Setup->Monomer Catalyst Add VO(acac)2 Monomer->Catalyst Initiate Dropwise addition of CF3SO3H in Nitrobenzene Catalyst->Initiate React Stir at RT for 24h under N2 Initiate->React Precipitate Pour into Methanol React->Precipitate Filter Collect precipitate Precipitate->Filter Wash Wash with Methanol & Chloroform Filter->Wash Dry Vacuum dry at 60°C Wash->Dry Final_Product Final_Product Dry->Final_Product Yield: Poly(2-chlorophenylene disulfide)

Caption: Workflow for the oxidative polymerization of 2,2'-Dichlorodiphenyl disulfide.

Method 2: Reductive Polycondensation

Scientific Principle: This method is analogous to the well-established synthesis of poly(p-phenylene sulfide) (PPS) from p-dichlorobenzene and sodium sulfide.[5] In this proposed protocol, the disulfide bond of 2,2'-Dichlorodiphenyl disulfide is first cleaved in situ using a reducing agent to generate the corresponding dithiolate. This dithiolate then acts as a nucleophile, attacking the electron-deficient carbon atoms bearing the chlorine atoms on another monomer unit in a nucleophilic aromatic substitution (SNAr) reaction. This step-growth polymerization should result in a poly(2-chlorophenylene sulfide).

Experimental Protocol: Synthesis of Poly(2-chlorophenylene sulfide)

Materials:

  • 2,2'-Dichlorodiphenyl disulfide (Monomer)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (Reducing agent and sulfur source)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Toluene (Azeotroping agent)

  • Deionized water

  • Methanol (for washing)

Procedure:

  • Reactor Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, a nitrogen inlet, and a thermometer. The system is purged with nitrogen.

  • Charging the Reactor: Sodium sulfide nonahydrate (e.g., 0.11 mol) and NMP (e.g., 100 mL) are added to the flask. The mixture is heated to approximately 160°C under a gentle nitrogen stream to dehydrate the sodium sulfide by azeotropic distillation with added toluene.

  • Monomer Addition: After dehydration (as indicated by the removal of water in the Dean-Stark trap), the reaction mixture is cooled to about 140°C. 2,2'-Dichlorodiphenyl disulfide (0.1 mol) is then added to the reactor.

  • Polymerization: The temperature is slowly raised to 200-230°C and maintained for 3-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: The reaction is cooled to room temperature. The reaction mixture is then poured into a large volume of deionized water with stirring to precipitate the polymer.

  • Purification: The crude polymer is collected by filtration and washed repeatedly with hot deionized water and then with methanol to remove residual salts and solvent.

  • Drying: The purified polymer is dried in a vacuum oven at 80°C until a constant weight is achieved.

Data Presentation:

ParameterValue
Monomer:Na₂S RatioStoichiometric (adjusting for disulfide cleavage)
SolventN-Methyl-2-pyrrolidone (NMP)
Polymerization Temperature200-230°C
Reaction Time3-6 hours
Expected PolymerPoly(2-chlorophenylene sulfide)
AppearanceOff-white to light tan powder

Workflow Diagram:

Reductive_Polycondensation cluster_prep Reactant Preparation cluster_poly Polymerization Reaction cluster_iso Isolation and Purification Setup Setup 4-neck flask with Dean-Stark trap Charge_Na2S Add Na2S·9H2O and NMP Setup->Charge_Na2S Dehydrate Azeotropic dehydration with Toluene at ~160°C Charge_Na2S->Dehydrate Cool_Add Cool to ~140°C and add Monomer Dehydrate->Cool_Add Polymerize Heat to 200-230°C for 3-6 hours Cool_Add->Polymerize Precipitate Pour into Deionized Water Polymerize->Precipitate Filter_Wash Filter and wash with hot water and methanol Precipitate->Filter_Wash Dry Vacuum dry at 80°C Filter_Wash->Dry Final_Product Final_Product Dry->Final_Product Yield: Poly(2-chlorophenylene sulfide)

Caption: Workflow for the reductive polycondensation of 2,2'-Dichlorodiphenyl disulfide.

Characterization of the Resulting Polymers

To confirm the successful synthesis and to understand the properties of the newly formed polymers, a suite of characterization techniques should be employed.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups and confirm the polymer structure.Disappearance of the S-S stretch (if cleaved). Presence of characteristic aromatic C-H and C-S stretching vibrations.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure and connectivity of the polymer.Complex aromatic signals consistent with the proposed polymer backbone. Shift in signals compared to the monomer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity).A chromatogram indicating the formation of a polymer with a certain molecular weight distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A decomposition temperature that is indicative of a stable polymer, likely above 300°C.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).A glass transition temperature (Tg) and potentially a melting point (Tm) if the polymer is semi-crystalline.

Applications in Drug Development and Beyond

The unique structural features of polymers derived from 2,2'-Dichlorodiphenyl disulfide open up several avenues for advanced applications, particularly in the realm of drug delivery and biomaterials.

  • Stimuli-Responsive Drug Delivery: If the disulfide bonds are retained in the polymer backbone (as in the oxidative polymerization route), they can serve as cleavable linkages.[8] The reducing environment within cells (due to glutathione) can break these bonds, leading to the degradation of the polymer matrix and the controlled release of an encapsulated drug.[8]

  • Functionalization and Targeting: The chlorine atoms on the polymer backbone provide reactive handles for post-polymerization modification. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

  • High-Performance Biomaterials: The inherent thermal and chemical stability of the poly(phenylene sulfide) backbone suggests that these materials could be used to create robust and biocompatible scaffolds for tissue engineering or as coatings for medical devices.

  • Conductive Polymers: While typically insulating, poly(phenylene sulfide) can be doped to become semiconducting.[5] The polymers synthesized from 2,2'-Dichlorodiphenyl disulfide could be investigated for their potential in biosensors and other bioelectronic devices.

Conclusion

While 2,2'-Dichlorodiphenyl disulfide is not a conventional monomer, it holds significant potential for the creation of novel sulfur-containing polymers with tailored properties. The proposed oxidative and reductive polymerization routes provide a solid starting point for researchers to explore the synthesis of these advanced materials. The ability to potentially incorporate cleavable disulfide bonds and reactive chlorine atoms into a stable poly(arylene sulfide) backbone makes these polymers highly attractive candidates for next-generation drug delivery systems and high-performance biomaterials. Careful control over reaction conditions and thorough characterization will be key to unlocking the full potential of this promising precursor.

References

Application Notes & Research Protocols: Investigating 2,2'-Dichlorodiphenyl Disulfide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science.[1] The discovery and optimization of these reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, have been recognized with the 2010 Nobel Prize in Chemistry.[2] A critical component of these catalytic systems is the ligand, which modulates the stability, activity, and selectivity of the palladium center. While phosphine- and N-heterocyclic carbene (NHC)-based ligands dominate the field, the exploration of novel, cost-effective, and air-stable ligand scaffolds remains a high-priority research area.

This document explores the potential catalytic applications of 2,2'-Dichlorodiphenyl Disulfide. It is important to note that while sulfur-containing compounds are versatile in chemistry, the specific use of this disulfide as a ligand in mainstream palladium-catalyzed cross-coupling is not yet extensively documented in peer-reviewed literature. Disulfides are more commonly associated with photoreactions, acting as photocatalysts or initiators through the light-induced homolysis of the S-S bond to form thiyl radicals.[3][4]

Therefore, this guide is structured as a research-oriented application note . It provides the theoretical framework, rationale, and detailed experimental protocols for researchers to systematically investigate the viability of 2,2'-Dichlorodiphenyl Disulfide as a ligand or co-catalyst in a representative cross-coupling reaction, the Suzuki-Miyaura coupling.

Part 1: Theoretical Framework and Scientific Rationale

The Canonical Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[1][5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to hypothesizing the role of a new potential ligand.[2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (Ar and Ar') couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_intermediate Ar-Pd(II)L₂-X (Palladacycle) ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 biaryl Ar-Ar' red_elim->biaryl arx Ar-X arx->ox_add ar_boron Ar'-B(OR)₂ + Base ar_boron->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Investigating 2,2'-Dichlorodiphenyl Disulfide

The central hypothesis is that 2,2'-Dichlorodiphenyl Disulfide, or a species derived from it in situ, could function as a ligand (L) for the palladium catalyst.

  • Potential Coordination: Sulfur atoms possess lone pairs of electrons that can coordinate to transition metals like palladium. It is plausible that under reaction conditions, the disulfide could be reduced or cleaved to form a palladium-thiolate complex, which would then be the active ligand.

  • Air Stability and Cost: Disulfides are generally more stable to air oxidation than the corresponding thiols, making them easier to handle and store.[6] As simple organic molecules, they are potentially more cost-effective than complex phosphine ligands.

  • Electronic and Steric Tuning: The presence of electron-withdrawing chloro-substituents at the ortho positions modifies the electronic properties of the sulfur atoms and introduces steric bulk around the S-S bond, which could influence catalyst activity and stability.

  • Known Challenges (Catalyst Poisoning): It is crucial to acknowledge that sulfur compounds are often considered poisons for palladium catalysts due to strong coordination that can de-activate the metal center. This investigation aims to determine if a productive catalytic cycle is possible despite this potential challenge.

Part 2: Experimental Protocols for Catalyst System Screening

The following protocols are designed as a starting point for a systematic investigation. The primary goal is to screen for any catalytic activity, providing a " go/no-go " assessment for further optimization.

Model Reaction: Suzuki-Miyaura Coupling

A well-established model reaction is chosen for its reliability and the ease of product analysis.

  • Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is selected as it is a common, air-stable precursor that is reduced to Pd(0) in situ.

  • Ligand: 2,2'-Dichlorodiphenyl Disulfide.

Experimental Workflow

The workflow is designed to ensure reproducibility and systematically test the key variables.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: - Oven-dried Schlenk flask - Inert atmosphere (N₂ or Ar) start->setup reagents Add Solids: - Pd(OAc)₂ - 2,2'-Dichlorodiphenyl Disulfide - Phenylboronic Acid - K₂CO₃ (Base) setup->reagents solvent Add Solvents & Liquid Reagents: - Toluene/H₂O mixture - 4-bromotoluene reagents->solvent reaction Reaction Execution: - Heat to 80-100 °C - Stir for 12-24 hours solvent->reaction monitoring Reaction Monitoring: - TLC or GC-MS analysis of aliquots reaction->monitoring workup Aqueous Workup: - Cool to RT - Partition between EtOAc and H₂O - Separate layers reaction->workup monitoring->reaction purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification analysis Product Analysis: - Determine yield - Characterize by ¹H NMR, ¹³C NMR, MS purification->analysis end End: Data Evaluation analysis->end

Caption: A generalized workflow for screening the disulfide ligand in a Suzuki coupling.
Detailed Step-by-Step Protocol

Materials & Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Dichlorodiphenyl Disulfide[7]

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • Toluene, anhydrous (4 mL)

  • Deionized water (1 mL)

  • Standard laboratory glassware, Schlenk line, magnetic stirrer/hotplate.

Procedure:

  • Vessel Preparation: Place an oven-dried magnetic stir bar into a 25 mL Schlenk flask. Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Addition of Solids: Under a positive flow of inert gas, quickly add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), 2,2'-Dichlorodiphenyl Disulfide (0.04 mmol, 13.1 mg, 4 mol%, Pd:Ligand ratio of 1:2), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Causality Note: A 1:2 Pd to Ligand ratio is a standard starting point for screening monodentate or potentially bidentate ligands to ensure sufficient coordination sites are available. K₂CO₃ is a common and effective inorganic base for activating the boronic acid.[8]

  • Solvent and Substrate Addition: Through the septum via syringe, add anhydrous toluene (4 mL) and deionized water (1 mL). Stir for 5 minutes to create a suspension. Finally, add 4-bromotoluene (1.0 mmol) via syringe.

    • Causality Note: A biphasic solvent system like Toluene/H₂O is robust for Suzuki couplings, helping to dissolve both the organic substrates and the inorganic base.[9]

  • Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring (Optional but Recommended): After 2, 6, and 12 hours, a small aliquot can be withdrawn via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting material and formation of the product.

  • Workup: After 12 hours (or upon completion), remove the flask from the oil bath and allow it to cool to room temperature. Add ethyl acetate (15 mL) and water (15 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the product, 4-methyl-1,1'-biphenyl.

  • Analysis: Determine the mass of the purified product to calculate the reaction yield. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Control Experiments (Trustworthiness Pillar)

To validate any positive results, the following control experiments are essential:

  • No Ligand: Run the protocol exactly as described but without adding 2,2'-Dichlorodiphenyl Disulfide. This determines the baseline activity of the palladium precursor alone.

  • No Palladium: Run the protocol without Pd(OAc)₂ to ensure the reaction is palladium-catalyzed and not a thermally induced or base-mediated background reaction.

Part 3: Data Presentation and Interpretation

Quantitative results from the screening and control experiments should be tabulated for clear comparison.

Table 1: Initial Screening Results for Suzuki-Miyaura Coupling

EntryPd Source (mol%)LigandLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)2,2'-Dichlorodiphenyl Disulfide4K₂CO₃Toluene/H₂O9012[TBD]
2Pd(OAc)₂ (2)None (Control)0K₂CO₃Toluene/H₂O9012[TBD]
3None (Control)2,2'-Dichlorodiphenyl Disulfide4K₂CO₃Toluene/H₂O9012[TBD]

TBD = To Be Determined experimentally.

Interpretation of Outcomes:

  • High Yield in Entry 1, Low Yield in Entry 2: This would be a positive result, suggesting that the disulfide is acting as an effective ligand or co-catalyst, accelerating the reaction.

  • Similar Yields in Entries 1 and 2: This indicates the disulfide has no significant beneficial effect under these conditions.

  • Low to No Yield in All Entries: This suggests that either the disulfide is a catalyst poison or the chosen reaction conditions are suboptimal and require further optimization (e.g., different base, solvent, or temperature).

References

Application Notes and Protocols for Radical Reactions Initiated by the Homolysis of 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated utility of 2,2'-dichlorodiphenyl disulfide as a precursor for the generation of 2,2'-dichlorophenylthiyl radicals and their subsequent application in organic synthesis. While specific literature on the radical reactions of 2,2'-dichlorodiphenyl disulfide is limited, this document extrapolates from the well-established chemistry of diphenyl disulfide and other substituted aryl disulfides to present potential applications, mechanistic insights, and generalized experimental protocols. The introduction of ortho-chloro substituents is expected to modulate the electronic and steric properties of the resulting thiyl radical, potentially influencing its reactivity and selectivity in radical-mediated transformations such as cyclizations and additions to unsaturated systems. This guide is intended to serve as a foundational resource for researchers exploring the use of this specific disulfide in radical chemistry.

Introduction: The Role of Substituted Aryl Disulfides in Radical Chemistry

Aryl disulfides, particularly diphenyl disulfide, are versatile reagents in organic synthesis, primarily serving as precursors to arylthiyl radicals (ArS•) upon homolytic cleavage of the sulfur-sulfur bond.[1] This homolysis can be initiated by thermal or photochemical means, generating highly reactive intermediates that can participate in a variety of transformations, including addition to alkenes and alkynes, hydrogen atom abstraction, and radical cyclization reactions.[1][2] The reactivity of the arylthiyl radical can be tuned by the introduction of substituents on the aromatic ring.

2,2'-Dichlorodiphenyl disulfide introduces chloro-substituents at the ortho-positions of the phenyl rings. These electron-withdrawing groups are expected to influence the stability and reactivity of the corresponding 2,2'-dichlorophenylthiyl radical. The inductive effect of the chlorine atoms may render the sulfur-centered radical more electrophilic compared to the unsubstituted phenylthiyl radical. Furthermore, the steric bulk of the ortho-substituents could play a significant role in the stereochemical outcome of its reactions.

Mechanistic Considerations: Generation and Fate of the 2,2'-Dichlorophenylthiyl Radical

The central event in the application of 2,2'-dichlorodiphenyl disulfide as a radical initiator is the homolytic cleavage of the S-S bond to generate two equivalents of the 2,2'-dichlorophenylthiyl radical.

Radical Generation 2,2'-Dichlorodiphenyl Disulfide 2,2'-Dichlorodiphenyl Disulfide 2,2'-Dichlorophenylthiyl Radical (2 eq.) 2,2'-Dichlorophenylthiyl Radical (2 eq.) 2,2'-Dichlorodiphenyl Disulfide->2,2'-Dichlorophenylthiyl Radical (2 eq.) Δ or hν

Caption: Homolytic cleavage of 2,2'-dichlorodiphenyl disulfide.

Once generated, the 2,2'-dichlorophenylthiyl radical can engage in several elementary steps characteristic of radical chain reactions:

  • Initiation: Homolysis of the disulfide bond.

  • Propagation:

    • Addition: The thiyl radical can add to an unsaturated bond (e.g., an alkene or alkyne) to form a new carbon-centered radical.

    • Abstraction: The thiyl radical can abstract a hydrogen atom from a suitable donor.

  • Termination: Combination of two radicals to form a stable molecule.

The following diagram illustrates a general mechanistic pathway for a radical addition-cyclization reaction initiated by 2,2'-dichlorodiphenyl disulfide.

Caption: General mechanism of a radical addition-cyclization.

Potential Applications in Organic Synthesis

Based on the known reactivity of arylthiyl radicals, 2,2'-dichlorodiphenyl disulfide is a promising candidate for initiating a range of radical transformations.

Radical Cyclizations

Thiyl radical-induced cyclizations are a powerful tool for the construction of carbocyclic and heterocyclic ring systems.[2] The 2,2'-dichlorophenylthiyl radical could be employed to initiate the cyclization of dienes, enynes, or other suitably unsaturated substrates. The steric hindrance from the ortho-chloro groups might influence the stereoselectivity of the ring-closing step.

Addition to Unsaturated Bonds

The addition of the 2,2'-dichlorophenylthiyl radical to alkenes and alkynes would lead to the formation of β-chloro-substituted thioethers. These products could serve as valuable intermediates for further functionalization. The electrophilicity of the substituted thiyl radical may affect the regioselectivity of the addition to unsymmetrical unsaturated systems.[3]

Polymerization Initiator

Disulfides can act as initiators in radical polymerization.[4][5][6] 2,2'-dichlorodiphenyl disulfide could potentially be used to initiate the polymerization of various monomers. The nature of the end-groups of the resulting polymer would be determined by the 2,2'-dichlorophenylthio moiety.

Generalized Experimental Protocol: Radical Cyclization of a Diene

The following is a generalized protocol for a hypothetical radical cyclization reaction using 2,2'-dichlorodiphenyl disulfide. Note: This protocol is based on standard procedures for similar reactions with diphenyl disulfide and should be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialPuritySupplier (Example)
2,2'-Dichlorodiphenyl disulfide≥98%N/A
Diene Substrate (e.g., 1,6-heptadiene)≥98%Sigma-Aldrich
Anhydrous Toluene≥99.8%Acros Organics
AIBN (Azobisisobutyronitrile)98%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AIn-house prep.
BrineN/AIn-house prep.
Anhydrous Magnesium SulfateN/AVWR Chemicals

Reaction Setup and Procedure

Experimental Workflow Start Start Reagents Combine 2,2'-Dichlorodiphenyl disulfide, Diene, and AIBN in Toluene Start->Reagents Degas Degas the solution (e.g., three freeze-pump-thaw cycles) Reagents->Degas Heat Heat the reaction mixture (e.g., 80-110 °C) under inert atmosphere Degas->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Upon completion Workup Perform aqueous workup: - Wash with NaHCO3 (aq) - Wash with brine Cool->Workup Dry Dry the organic layer over MgSO4 Workup->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify the crude product (e.g., column chromatography) Filter->Purify Characterize Characterize the final product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Generalized workflow for a radical cyclization reaction.

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2'-dichlorodiphenyl disulfide (0.1-0.5 equivalents), the diene substrate (1.0 equivalent), and a catalytic amount of a radical initiator such as AIBN (0.1 equivalents) in a suitable anhydrous solvent (e.g., toluene, benzene, or chlorobenzene).

  • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can quench radical intermediates. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically the reflux temperature of the solvent) under an inert atmosphere. The reaction temperature should be sufficient to induce homolysis of the disulfide and/or the radical initiator.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Safety and Handling

  • 2,2'-Dichlorodiphenyl disulfide should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aryl disulfides may have an unpleasant odor.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2,2'-Dichlorodiphenyl disulfide represents a potentially valuable, yet underexplored, reagent for initiating radical reactions in organic synthesis. The presence of ortho-chloro substituents is anticipated to modulate the properties of the corresponding thiyl radical, offering opportunities for new reactivity and selectivity. The generalized protocols and mechanistic discussions provided herein are intended to serve as a starting point for further investigation into the synthetic applications of this compound. Experimental validation is necessary to fully elucidate the scope and limitations of radical reactions initiated by the homolysis of 2,2'-dichlorodiphenyl disulfide.

References

Application Notes & Protocols for the Use of 2,2'-Dichlorodiphenyl Disulfide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unique Potential of the Disulfide Bond

Welcome, researchers and innovators. This document serves as a comprehensive technical guide to the applications of 2,2'-Dichlorodiphenyl Disulfide in the dynamic field of materials science. The central focus of our exploration is the disulfide (S-S) bond—a uniquely responsive and dynamic covalent linkage. Unlike more inert covalent bonds, the disulfide bridge offers a gateway to materials that can adapt, reconfigure, or degrade on command. The presence of chlorine atoms on the phenyl rings further modulates the electronic properties and steric profile of the molecule, offering fine-tuning capabilities for advanced applications.

This guide is structured to move from foundational principles to practical, field-tested protocols. We will delve into its role in creating redox-responsive polymers and in the precise engineering of surfaces through self-assembled monolayers (SAMs). Each section is designed not merely to instruct, but to explain the underlying causality, empowering you to adapt and innovate upon these methodologies.

Section 1: Critical Safety Protocols and Handling

Before any experimental work, it is imperative to understand and mitigate the risks associated with 2,2'-Dichlorodiphenyl Disulfide. This compound is hazardous, and strict adherence to safety protocols is non-negotiable.

1.1 Hazard Profile

Hazard ClassGHS StatementPrevention and Handling Protocol
Acute Toxicity H301 + H331: Toxic if swallowed or if inhaled.Work exclusively in a certified chemical fume hood. Do not eat, drink, or smoke in the laboratory. Use a dedicated set of glassware and tools.
Corrosivity H314: Causes severe skin burns and eye damage.Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield. An emergency eyewash station and safety shower must be immediately accessible.
Environmental H400: Very toxic to aquatic life.Do not dispose of down the drain. Collect all waste in a designated, sealed hazardous waste container for disposal according to institutional and local regulations.[1]
Reactivity Reacts violently with water, liberating toxic gas.Store in a tightly closed container in a dry, well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[2]

1.2 Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 2: Application in Dynamic Polymer Systems

The disulfide bond is a cornerstone of dynamic covalent chemistry.[3] Its ability to undergo reversible cleavage under specific chemical or physical stimuli makes it an ideal linker for creating "smart" polymers.

2.1 Scientific Principle: Redox-Responsiveness

The core principle lies in the reversible reduction-oxidation of the disulfide bond. In the presence of a reducing agent (e.g., dithiothreitol [DTT], tris(2-carboxyethyl)phosphine [TCEP]), the S-S bond is cleaved to form two thiol (-SH) groups.[4] Conversely, an oxidizing agent can reform the disulfide bond. This switching mechanism allows for the controlled degradation and potential re-assembly of polymer networks, a highly desirable trait for applications like drug delivery, self-healing materials, and tissue engineering scaffolds.[5][6]

2.2 Protocol: Synthesis of a Redox-Degradable Cross-linked Polymer Network

This protocol details the synthesis of a polymer network where 2,2'-Dichlorodiphenyl Disulfide acts as a cleavable cross-linker. The process involves first reducing the disulfide to its corresponding dithiol, which is then reacted with a polymerizable acrylate.

Workflow Diagram: Polymer Network Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Degradation Validation A 2,2'-Dichlorodiphenyl Disulfide + Reducing Agent (e.g., TCEP) B 2,2'-dichlorobenzenethiol (Dithiol Precursor) A->B Reduction C Dithiol Precursor + Diacrylate Monomer + AIBN Initiator B->C D Cross-linked Polymer Network (Redox-Responsive) C->D Radical Polymerization (Thermal Initiation) E Polymer Network + Reducing Agent (e.g., DTT) D->E F Solubilized Polymer Chains E->F Disulfide Cleavage

Caption: Workflow for synthesizing and validating a redox-responsive polymer.

Materials & Reagents:

  • 2,2'-Dichlorodiphenyl Disulfide (CAS: 31121-19-4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • Azobisisobutyronitrile (AIBN)

  • Dithiothreitol (DTT)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Protocol Steps:

  • Preparation of 2,2'-dichlorobenzenethiol (Precursor):

    • In a fume hood, dissolve 1.0 g of 2,2'-Dichlorodiphenyl Disulfide in 20 mL of anhydrous DMF.

    • Add a 2-fold molar excess of TCEP to the solution.

    • Stir the reaction under a nitrogen atmosphere at room temperature for 4 hours. The cleavage of the disulfide can be monitored by TLC or LC-MS.

    • Causality: TCEP is a potent, odorless reducing agent that efficiently cleaves the disulfide bond into its constituent thiols, which are the reactive species for the subsequent polymerization.

  • Formation of the Cross-linked Network:

    • To the resulting dithiol solution, add a 1:1 molar ratio of PEGDA (relative to the initial disulfide).

    • Add AIBN as a radical initiator (2 mol% relative to the acrylate groups).

    • Purge the solution with nitrogen for 20 minutes to remove oxygen, which can inhibit radical polymerization.

    • Heat the reaction mixture to 70°C and stir for 12 hours. A gel or solid precipitate should form.

    • Causality: AIBN thermally decomposes to generate free radicals, initiating the polymerization of the PEGDA. The bifunctional dithiol acts as a cross-linker, reacting with the growing polymer chains to form a 3D network.

  • Purification and Validation:

    • Allow the mixture to cool. Precipitate the polymer by adding the reaction mixture to 200 mL of cold methanol.

    • Filter the solid polymer and wash thoroughly with methanol to remove unreacted monomers and initiator.

    • Dry the polymer under vacuum at 40°C overnight.

    • Validation: Place a small piece of the dried polymer (approx. 50 mg) in a vial with 5 mL of DMF. It should swell but not dissolve. Add a 10-fold molar excess of DTT. The polymer should dissolve completely within a few hours as the disulfide cross-links are cleaved, demonstrating its redox-responsive nature.[4]

Section 3: Application in Surface Engineering

The ability of disulfides to form robust self-assembled monolayers (SAMs) on noble metal surfaces is a cornerstone of nanotechnology and surface science.[7][8] This bottom-up approach allows for the precise control of surface properties like wettability, biocompatibility, and chemical reactivity at the molecular level.

3.1 Scientific Principle: Thiolate-Gold Chemistry

When a gold (Au) surface is exposed to a solution containing a disulfide, the disulfide bond cleaves, and the resulting thiolates form strong, coordinate Au-S bonds.[7][9] The organic portions of the molecules then orient themselves away from the surface, driven by van der Waals interactions between the phenyl rings, creating a dense, organized monolayer. The chlorine substituents on 2,2'-Dichlorodiphenyl Disulfide will influence the packing density and electronic character of the final monolayer.

Workflow Diagram: SAM Formation

G A Prepare Au Substrate (Piranha Clean, Rinse, Dry) C Immerse Substrate (24 hours, ambient temp) A->C B Prepare Disulfide Solution (1 mM in Ethanol) B->C D Rinse & Dry (Ethanol, N2 stream) C->D E Characterize SAM (Contact Angle, XPS, STM) D->E

Caption: Step-by-step workflow for forming a self-assembled monolayer.

3.2 Protocol: Formation of a 2,2'-Dichlorophenylthiolate SAM on Au(111)

This protocol provides a method for modifying a gold surface to create a well-defined aromatic monolayer.

Materials & Reagents:

  • Gold-coated substrate (e.g., silicon wafer with Ti/Au coating)

  • 2,2'-Dichlorodiphenyl Disulfide

  • Absolute Ethanol (spectroscopic grade)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂). EXTREME CAUTION IS REQUIRED.

  • Deionized water (18 MΩ·cm)

  • High-purity Nitrogen gas

Protocol Steps:

  • Substrate Preparation (Critical Step):

    • Piranha Cleaning: In a fume hood, wearing appropriate PPE, immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. This is an extremely corrosive and exothermic mixture that removes all organic contaminants.

    • Rinsing: Carefully remove the substrate and rinse it extensively with deionized water, followed by a final rinse with absolute ethanol.

    • Drying: Dry the substrate under a gentle stream of high-purity nitrogen. The surface should be pristine and hydrophilic.

    • Causality: A flawlessly clean and atomically smooth gold surface is essential for the formation of a highly ordered SAM. Any organic residue will create defects in the monolayer.

  • SAM Formation:

    • Prepare a 1 mM solution of 2,2'-Dichlorodiphenyl Disulfide in absolute ethanol.

    • Immediately immerse the freshly cleaned gold substrate into the disulfide solution.

    • Seal the container and leave it undisturbed at room temperature for 24 hours in a dark environment to prevent photo-oxidation.

    • Causality: The 24-hour immersion allows sufficient time for the disulfide to diffuse to the surface, cleave, bond to the gold, and for the monolayer to self-organize into a thermodynamically stable, packed structure.[7]

  • Post-Formation Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh absolute ethanol to remove any physisorbed (non-covalently bound) molecules.

    • Dry the substrate again under a gentle stream of nitrogen.

  • Validation and Characterization:

    • Contact Angle Goniometry: Measure the static water contact angle. A successful hydrophobic SAM should result in a significantly higher contact angle compared to the clean, hydrophilic gold surface.

    • X-ray Photoelectron Spectroscopy (XPS): This is a self-validating check. The high-resolution S 2p spectrum should show peaks corresponding to gold-bound thiolate (approx. 162 eV) and not the unbound disulfide (approx. 164 eV).[8] The presence of Cl 2p and C 1s peaks will also confirm the presence of the molecule.

    • Scanning Tunneling Microscopy (STM): For advanced analysis, STM can be used to visualize the molecular packing and order of the monolayer on the atomic scale.

References

Application Note: A Robust Method for the Synthesis of Unsymmetrical Disulfides Using 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge and Importance of Unsymmetrical Disulfides

Unsymmetrical disulfides are crucial structural motifs with widespread applications in medicinal chemistry, biochemistry, and materials science.[1][2] They are integral to the structure and function of numerous proteins, act as dynamic linkers in antibody-drug conjugates (ADCs), and serve as versatile intermediates in organic synthesis.[2][3] Despite their significance, the selective synthesis of unsymmetrical disulfides (R-S-S-R') presents a persistent challenge.[4][5] The direct oxidative co-coupling of two different thiols (R-SH and R'-SH) often leads to a statistical mixture of the desired unsymmetrical product along with two symmetrical byproducts (R-S-S-R and R'-S-S-R'), complicating purification and reducing yields.[6][7]

To overcome this, methods involving pre-activated sulfur reagents or sequential thiol addition have been developed.[4][8][9] This application note details a reliable protocol for the synthesis of unsymmetrical disulfides utilizing 2,2'-Dichlorodiphenyl disulfide as an efficient thiol-activating agent. This method leverages the principles of thiol-disulfide exchange to achieve high selectivity and yield under mild conditions.

The Underlying Principle: Thiol-Disulfide Exchange

The core of this synthetic strategy is the thiol-disulfide exchange reaction, a fundamental process in sulfur chemistry and biology.[10][11][12] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a thiolate anion (RS⁻), a potent nucleophile, attacks one of the sulfur atoms of a disulfide bond.[13][14] This attack forms a transient, linear trisulfide-like transition state, which then resolves by cleaving the original disulfide bond and releasing a new thiolate.[14][15]

The overall reaction is: R'SSR' + RSH ⇌ R'SSR + R'SH

The equilibrium of this reaction is dictated by the relative stability and pKa of the participating thiols.[13] Our method harnesses this reversible reaction in a controlled, stepwise manner to favor the formation of the desired unsymmetrical product.

Mechanism: A Two-Step, One-Pot Synthesis

The use of 2,2'-Dichlorodiphenyl disulfide allows for a controlled, sequential process. The electron-withdrawing chlorine atoms on the aromatic rings activate the disulfide bond, making it more susceptible to nucleophilic attack by the first thiol.

Step 1: Activation of the First Thiol The first thiol (Thiol 1, R¹SH) is deprotonated by a mild base to form its corresponding thiolate (R¹S⁻). This thiolate then attacks the 2,2'-Dichlorodiphenyl disulfide. This reaction forms an intermediate mixed disulfide (R¹-S-S-Ar-Cl) and releases one equivalent of 2-chlorothiophenolate. This initial step is highly efficient due to the electrophilic nature of the starting disulfide.

Step 2: Coupling with the Second Thiol The second thiol (Thiol 2, R²SH) is then introduced into the reaction mixture. Its thiolate (R²S⁻) subsequently attacks the intermediate mixed disulfide. This second thiol-disulfide exchange reaction yields the final unsymmetrical disulfide (R¹-S-S-R²) and releases another equivalent of 2-chlorothiophenolate as a byproduct. By controlling the stoichiometry and sequential addition, the formation of symmetrical byproducts is minimized.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Thiol_1 Thiol 1 (R¹SH) Thiolate_1 Thiolate 1 (R¹S⁻) Thiol_1->Thiolate_1 + Base Base_1 Base Intermediate Mixed Disulfide Intermediate Thiolate_1->Intermediate Attacks Reagent 2,2'-Dichlorodiphenyl Disulfide Reagent->Intermediate Byproduct_1 2-Chlorothiophenolate Intermediate->Byproduct_1 Releases Intermediate_ref Mixed Disulfide Intermediate Thiol_2 Thiol 2 (R²SH) Thiolate_2 Thiolate 2 (R²S⁻) Thiol_2->Thiolate_2 + Base Base_2 Base Final_Product Unsymmetrical Disulfide (R¹-S-S-R²) Thiolate_2->Final_Product Attacks Byproduct_2 2-Chlorothiophenolate Final_Product->Byproduct_2 Releases Intermediate_ref->Final_Product

Caption: Reaction mechanism for the two-step synthesis of unsymmetrical disulfides.

Detailed Experimental Protocol

This protocol provides a general framework. Reaction times, temperatures, and purification methods may require optimization based on the specific properties of the thiols being used.

Materials and Reagents
  • Reagent: 2,2'-Dichlorodiphenyl disulfide

  • Thiols: Thiol 1 (R¹SH) and Thiol 2 (R²SH)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, standard laboratory glassware.

Step-by-Step Procedure

Workflow start Start step1 Dissolve Reagent & Thiol 1 In anhydrous solvent under N₂ start->step1 step2 Cool to 0 °C step1->step2 step3 Add Base (1.1 eq) Dropwise step2->step3 step4 Stir for 1-2 hours Monitor by TLC step3->step4 step5 Add Thiol 2 (1.0 eq) step4->step5 step6 Add Base (1.1 eq) Dropwise step5->step6 step7 Warm to Room Temp Stir for 2-4 hours step6->step7 step8 Quench Reaction (e.g., with water) step7->step8 step9 Work-up (Extraction, Drying) step8->step9 step10 Purify (Column Chromatography) step9->step10 end Characterize Product (NMR, MS) step10->end

References

Application Notes and Protocols: 2,2'-Dichlorodiphenyl Disulfide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 2,2'-dichlorodiphenyl disulfide and its potential utility as a ligand in coordination chemistry. While direct literature on the coordination complexes of 2,2'-dichlorodiphenyl disulfide is limited, this document leverages detailed studies on the closely related analogue, bis(2-bromophenyl) disulfide, to provide robust, field-proven insights and detailed experimental protocols. We will explore the synthesis of the ligand, its coordination behavior with various transition metals, detailed characterization methodologies, and potential applications. The protocols and discussions are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific integrity and practical applicability for researchers.

Introduction: The Potential of Substituted Diaryl Disulfides in Coordination Chemistry

Transition metal complexes containing sulfur donor ligands are of significant interest due to their diverse reactivity, catalytic potential, and relevance in bioinorganic chemistry.[1] Diaryl disulfides represent a versatile class of ligands whose coordination behavior can be finely tuned by substituents on the aryl rings. The disulfide S-S bond itself can either remain intact upon coordination or undergo reductive cleavage to form two thiolate ligands, a reactivity that is highly dependent on the metal center, its oxidation state, and the reaction conditions.[1]

The introduction of halogen substituents, such as the chloro groups in 2,2'-dichlorodiphenyl disulfide, can significantly influence the ligand's electronic properties and steric profile. These modifications can impact the stability of the resulting metal complexes, their solubility, and their subsequent reactivity, making them intriguing targets for exploration in catalysis and materials science. This guide will focus on the practical aspects of utilizing 2,2'-dichlorodiphenyl disulfide as a ligand, drawing parallels from its bromo-analogue to provide actionable protocols.

Ligand Profile: 2,2'-Dichlorodiphenyl Disulfide

2,2'-Dichlorodiphenyl disulfide, also known as bis(2-chlorophenyl) disulfide, is a symmetrical organic disulfide. Understanding its fundamental properties is crucial for its application in coordination chemistry.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₂H₈Cl₂S₂[2]
Molecular Weight 287.23 g/mol [2]
Appearance Colorless needles[2]
Crystal System Monoclinic[2]
Space Group P2₁/a[2]
Key Structural Feature The two chlorophenyl rings are synclinally related with a C-S-S-C torsion angle of approximately -85.0°.[2]
Synthesis of 2,2'-Dichlorodiphenyl Disulfide

A common and reliable method for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol. In the case of 2,2'-dichlorodiphenyl disulfide, this involves the oxidation of 2-chlorothiophenol. This oxidation can occur readily, even spontaneously in the presence of air, but can be controlled using mild oxidizing agents.[2]

A practical laboratory-scale synthesis can be adapted from the in-situ formation described in the literature, where 2-chlorothiophenol is oxidized during a reaction.[2]

Protocol 1: Synthesis of 2,2'-Dichlorodiphenyl Disulfide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorothiophenol (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: While stirring, add a solution of iodine (0.5 eq) in ethanol dropwise to the thiophenol solution. The reaction is typically rapid and proceeds at room temperature. The disappearance of the brown iodine color indicates the completion of the reaction.

  • Isolation: Reduce the volume of the solvent under reduced pressure. The product, 2,2'-dichlorodiphenyl disulfide, will precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting material or impurities. The product can be further purified by recrystallization from ethanol to yield colorless needles.[2]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry of Halogenated Diphenyl Disulfides

The coordination behavior of 2,2'-dichlorodiphenyl disulfide is anticipated to be similar to that of its bromo-analogue, bis(2-bromophenyl) disulfide. Studies on the latter have shown that it primarily acts as a monodentate ligand, coordinating through one of the sulfur atoms without cleavage of the S-S bond.[1] This is in contrast to some other disulfide ligands that readily undergo oxidative addition to metal centers. The steric hindrance and electronic effects of the ortho-halogen substituents likely play a role in this observed coordination mode.

General Synthetic Strategy for Metal Complexes

The synthesis of transition metal complexes with bis(2-halophenyl) disulfide ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt.

G MetalSalt Metal Salt (e.g., MCl₂) Reaction Reaction Mixture MetalSalt->Reaction Ligand 2,2'-Dichlorodiphenyl Disulfide Ligand->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Complex [M(Ligand)₂(H₂O)ₓCl₂] Reaction->Complex Stirring, Reflux

Figure 1: General workflow for the synthesis of metal complexes with 2,2'-dichlorodiphenyl disulfide.

Protocol 2: Synthesis of a Representative Transition Metal Complex (e.g., Co(II))

This protocol is adapted from the synthesis of the analogous bis(2-bromophenyl) disulfide complex and is expected to yield a similar product with 2,2'-dichlorodiphenyl disulfide.[1]

  • Ligand Solution: Dissolve 2,2'-dichlorodiphenyl disulfide (2 mmol) in methanol (20 mL) in a round-bottom flask with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Precipitation: A precipitate is expected to form upon mixing or after a short period of stirring. To ensure complete reaction, the mixture can be stirred for an additional 2-4 hours.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the precipitate with fresh methanol and then diethyl ether to remove any unreacted starting materials and other soluble impurities.

  • Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Rationale for Experimental Choices:

  • Methanol as Solvent: Methanol is a good choice as it can dissolve both the polar metal salt and the less polar organic disulfide ligand, facilitating a homogeneous reaction.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used, which has been shown to favor the formation of octahedral complexes with two monodentate disulfide ligands.[1]

  • Room Temperature Reaction: The coordination is often facile and does not require harsh conditions.

  • Washing with Methanol and Diethyl Ether: Methanol is used to wash away excess metal salt and ligand, while diethyl ether helps in removing any remaining organic impurities and aids in drying the complex.

Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

  • ν(S-S): The disulfide bond vibration, typically weak, may shift upon coordination.

  • ν(C-S): The carbon-sulfur stretching frequency will likely be affected by the coordination of the sulfur atom to the metal.

  • Far-IR region: New bands in the low-frequency region (typically below 450 cm⁻¹) can be attributed to the formation of metal-sulfur (ν(M-S)) and metal-chloride (ν(M-Cl)) bonds, providing direct evidence of coordination.[1]

Electronic Spectroscopy (UV-Vis)

The electronic spectra of the complexes provide information about the geometry around the metal ion. For example, in the case of Co(II), the presence of specific d-d transitions can help distinguish between tetrahedral and octahedral geometries. For octahedral Co(II) complexes, characteristic absorption bands are expected.[1]

Magnetic Susceptibility

Measuring the magnetic moment of the complex at room temperature is crucial for determining the oxidation state and spin state of the metal ion, which in turn provides insights into the coordination environment. For instance, high-spin octahedral Co(II) complexes are expected to have a magnetic moment in a specific range.[1]

Elemental Analysis

Elemental analysis for C, H, N, and the metal content is essential to confirm the empirical formula of the synthesized complex.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure Structural Elucidation Synthesis Synthesized Complex IR IR Spectroscopy (ν(M-S), ν(M-Cl)) Synthesis->IR UVVis UV-Vis Spectroscopy (d-d transitions, geometry) Synthesis->UVVis MagSus Magnetic Susceptibility (Oxidation & spin state) Synthesis->MagSus ElemAnal Elemental Analysis (Empirical Formula) Synthesis->ElemAnal Structure Proposed Structure [M(Ligand)₂(H₂O)ₓCl₂] IR->Structure UVVis->Structure MagSus->Structure ElemAnal->Structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,2'-dichlorodiphenyl disulfide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to support your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,2'-dichlorodiphenyl disulfide, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 2,2'-Dichlorodiphenyl Disulfide

  • Potential Cause A: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing. For instance, in the synthesis from 2-chloronitrobenzene and sodium disulfide, a reaction time of several hours at an elevated temperature is often necessary to ensure complete conversion.[1]

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

      • Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature, monitoring for product formation and byproduct accumulation. For the reaction of a chloronitrobenzene with sodium disulfide, temperatures around 93°C for 4 hours have been shown to be effective for analogous systems.[1]

      • Ensure efficient stirring: Vigorous stirring is crucial, especially in heterogeneous reaction mixtures, to maximize the contact between reactants.

  • Potential Cause B: Incorrect Stoichiometry

    • Explanation: An improper ratio of reactants can significantly limit the yield. While a stoichiometric amount of the disulfide source is theoretically required, a slight excess may be needed to drive the reaction to completion. However, a large excess of a reagent like sodium disulfide can lead to the formation of higher-order polysulfides.[1]

    • Solution:

      • Carefully calculate and measure the molar ratios of your reactants.

      • If using sodium disulfide prepared in situ from sodium sulfide and sulfur, ensure a precise 1:1 molar ratio to favor the formation of the disulfide (Na₂S₂).

  • Potential Cause C: Poor Quality of Reagents

    • Explanation: The purity of the starting materials is critical. For example, if preparing sodium disulfide from sodium sulfide, the purity of the sodium sulfide will impact the quality of the disulfide reagent.

    • Solution:

      • Use high-purity starting materials from a reputable supplier.

      • If preparing sodium disulfide in situ, ensure the complete dissolution and reaction of sulfur with sodium sulfide before adding the aryl halide.

Issue 2: Formation of Significant Byproducts

  • Potential Byproduct A: 2-Chlorophenyl Sulfide (Monosulfide)

    • Explanation: The formation of the monosulfide is a common side reaction, particularly when using a sulfur source that can provide sulfide ions (S²⁻). This can occur if the disulfide reagent is not prepared correctly or if the disulfide product is cleaved under the reaction conditions.

    • Solution:

      • Ensure complete formation of the disulfide reagent: When preparing sodium disulfide, ensure all the sodium sulfide has reacted with sulfur before adding the 2-chloronitrobenzene.

      • Control reaction conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote the cleavage of the disulfide bond.

  • Potential Byproduct B: Higher-Order Polysulfides (Trisulfides, Tetrasulfides)

    • Explanation: The use of an excess of elemental sulfur when preparing sodium disulfide can lead to the formation of sodium polysulfides (Na₂Sₓ where x > 2). These will then react to form the corresponding diaryl polysulfides.

    • Solution:

      • Precise stoichiometry: Use a 1:1 molar ratio of sodium sulfide to sulfur when preparing the disulfide reagent.

  • Potential Byproduct C: Over-oxidation Products (Sulfoxides, Sulfones)

    • Explanation: When synthesizing the disulfide via the oxidation of 2-chlorothiophenol, over-oxidation to the corresponding sulfoxide or sulfone can occur, especially with strong oxidizing agents or harsh reaction conditions.

    • Solution:

      • Use a mild oxidizing agent: Hydrogen peroxide is a common and effective choice for this transformation.[2]

      • Control the reaction temperature: Perform the oxidation at a low temperature (e.g., in an ice bath) to minimize over-oxidation.

Issue 3: Difficulty in Product Purification

  • Problem: The crude product is an oil or is difficult to crystallize.

    • Explanation: This can be due to the presence of impurities that inhibit crystallization or the choice of an inappropriate recrystallization solvent.

    • Solution:

      • Wash the crude product: Before recrystallization, wash the crude product with water to remove any inorganic salts. If unreacted 2-chlorothiophenol is present, a wash with a dilute base solution can help remove it as the thiolate salt.

      • Select an appropriate recrystallization solvent: The ideal solvent should dissolve the disulfide at high temperatures but not at low temperatures. Common solvent systems for recrystallization of aryl disulfides include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[3] Experiment with different solvents to find the optimal one for your product.

      • Consider chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,2'-dichlorodiphenyl disulfide?

A1: There are two main approaches for the synthesis of 2,2'-dichlorodiphenyl disulfide:

  • Oxidation of 2-chlorothiophenol: This is a common and often high-yielding method where 2-chlorothiophenol is oxidized using a mild oxidizing agent like hydrogen peroxide.[2]

  • Reaction of an activated 2-chloro-aromatic compound with a disulfide source: A common starting material for this route is 2-chloronitrobenzene, which is reacted with sodium disulfide. The nitro groups are subsequently reduced and diazotized to introduce the second chloro substituent, though a direct reaction from 1,2-dichlorobenzene is less common due to lower reactivity.

Q2: What is the mechanism of disulfide formation from the oxidation of thiols?

A2: The oxidation of thiols to disulfides is a redox reaction. With an oxidant like hydrogen peroxide, the reaction is believed to proceed through the formation of a sulfenic acid intermediate (RSOH), which then rapidly reacts with another thiol molecule to form the disulfide and water. The overall reaction is: 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O.

Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A3: In reactions involving reactants in two different phases (e.g., an organic phase containing the aryl halide and an aqueous phase with the disulfide salt), a phase transfer catalyst is used to transport the anionic reactant (e.g., S₂²⁻) from the aqueous phase to the organic phase where the reaction occurs. This significantly increases the reaction rate and can improve the yield. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized 2,2'-dichlorodiphenyl disulfide can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dichlorodiphenyl Disulfide via Oxidation of 2-Chlorothiophenol

This protocol is adapted from a general procedure for the oxidation of thiols to disulfides.[2]

Materials:

  • 2-Chlorothiophenol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Trifluoroethanol

  • Sodium Sulfite

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1 equivalent) in trifluoroethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • To the filtrate, add a small amount of sodium sulfite to quench any remaining hydrogen peroxide.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure 2,2'-dichlorodiphenyl disulfide.

Protocol 2: Synthesis of 2,2'-Dichlorodiphenyl Disulfide from 2-Chloronitrobenzene and Sodium Disulfide (Illustrative)

This protocol is a conceptual adaptation based on the synthesis of analogous dinitrodiphenyl disulfides.[4]

Materials:

  • 2-Chloronitrobenzene

  • Sodium Sulfide (Na₂S·9H₂O)

  • Sulfur

  • Ethanol

  • Water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 equivalent) in a mixture of ethanol and water. Add elemental sulfur (1 equivalent) and heat the mixture until the sulfur has completely dissolved to form a reddish-brown solution of sodium disulfide.

  • Reaction: To the sodium disulfide solution, add a solution of 2-chloronitrobenzene (2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to collect the crude product.

  • Wash the crude product with water to remove inorganic salts, followed by a wash with cold ethanol.

  • The subsequent steps would involve the reduction of the nitro groups to amines, followed by a Sandmeyer reaction to replace the amino groups with chlorine, which is a multi-step process requiring careful optimization.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureOxidation of 2-ChlorothiophenolReaction from 2-Chloronitrobenzene
Starting Materials 2-Chlorothiophenol, Oxidizing Agent2-Chloronitrobenzene, Sodium Disulfide
Number of Steps One stepMultiple steps
Key Advantages Simpler procedure, often higher yieldReadily available starting materials
Common Byproducts Over-oxidation productsMonosulfide, polysulfides, incomplete reduction/diazotization products
Typical Yields >90% (for analogous systems)[2]Variable, depends on subsequent steps

Visualizations

Diagram 1: General Workflow for Synthesis via Thiol Oxidation

G start Start: 2-Chlorothiophenol dissolve Dissolve in Trifluoroethanol start->dissolve cool Cool to 0°C dissolve->cool add_h2o2 Add H2O2 (aq) cool->add_h2o2 react Stir at RT for 24h add_h2o2->react filter Vacuum Filtration react->filter wash Wash with Water and cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Product: 2,2'-Dichlorodiphenyl Disulfide recrystallize->product

Caption: Workflow for the synthesis of 2,2'-dichlorodiphenyl disulfide via oxidation.

Diagram 2: Relationship Between Reactants and Byproducts

G cluster_reactants Reactants cluster_product Desired Product cluster_byproducts Potential Byproducts R1 2-Chlorothiophenol P 2,2'-Dichlorodiphenyl Disulfide R1->P Oxidation B1 Over-oxidation (Sulfoxide/Sulfone) R1->B1 Strong Oxidant/ High Temp. R2 2-Chloronitrobenzene + Na2S2 R2->P Multi-step Synthesis B2 Monosulfide R2->B2 Incorrect Stoichiometry/ Side Reaction B3 Polysulfides R2->B3 Excess Sulfur

Caption: Reactants, product, and potential byproducts in the synthesis.

References

Technical Support Center: Purification of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,2'-Dichloro diphenyl disulfide via recrystallization. It is designed to move beyond basic protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies for common issues encountered in the laboratory.

Introduction to Recrystallization of 2,2'-Dichlorodiphenyl Disulfide

This compound (CAS No. 31121-19-4) is an organosulfur compound whose purity is critical for subsequent synthetic steps and biological assays.[1][2] Recrystallization is a powerful purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[4][5]

Aryl disulfides can present unique purification challenges, making a well-designed recrystallization protocol essential for achieving high purity.[6] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should consider?

A: Understanding the physicochemical properties is the first step to designing a successful recrystallization. Based on its structure, it is a relatively non-polar molecule.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂S₂[1][2]
Molecular Weight 287.23 g/mol [1][2]
Appearance White to light yellow crystalline solid[7][8]
XLogP3 5.93[1]
Density ~1.4 g/cm³[1]
Boiling Point 352.6 °C at 760 mmHg[1]

The high XLogP3 value indicates poor water solubility and a preference for non-polar organic solvents.[1]

Q2: How do I select the ideal solvent for recrystallization?

A: The perfect solvent is one where your target compound is highly soluble when hot but poorly soluble when cold.[3][4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[4] Given the non-polar nature of this compound, good starting points are moderately polar to non-polar solvents. A small-scale solvent screening is always recommended.

Q3: Can I use a mixed-solvent system?

A: Yes. A mixed-solvent system is useful when no single solvent provides the ideal solubility profile.[4] This typically involves dissolving the disulfide in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can then induce crystallization.[9]

Q4: What is "oiling out" and why does it happen?

A: "Oiling out" occurs when the solute separates from the solution as a liquid oil rather than solid crystals.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high, causing a significant melting point depression.[11] The resulting oil often traps impurities, defeating the purpose of the recrystallization.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Solvent The solution has not yet reached its saturation point at the elevated temperature.Add more solvent in small increments (0.5-1 mL at a time) to the boiling solution until the solid dissolves. Be patient and allow time for dissolution after each addition.[5]
Inappropriate Solvent Choice The solvent may be too non-polar or too polar for the disulfide, even at high temperatures. The "like dissolves like" principle is key.[12]Refer to your solvent screening data. If the compound remains insoluble, a different solvent or a mixed-solvent system is required. Consider solvents like toluene, ethyl acetate, or a hexane/ethanol mixture.[7][9]

Problem 2: No crystals form upon cooling.

Potential Cause Scientific Rationale Recommended Solution
Too Much Solvent Used This is the most common cause.[13] The solution is not supersaturated upon cooling, meaning the concentration of the dissolved disulfide is below its solubility limit even at the lower temperature.Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[11] Once the volume is reduced, attempt to cool again.
Supersaturation without Nucleation The solution is supersaturated, but crystal growth has not been initiated because there are no nucleation sites.[13]1. Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. Microscopic glass fragments can serve as nucleation sites.[10] 2. Seed: Add a single, tiny crystal of pure this compound to the solution to act as a template for crystal growth.[10] 3. Flash Freeze: Cool the flask in an ice/salt bath to induce rapid nucleation, then allow it to warm slowly to room temperature to promote better crystal growth.[13]
Cooling Period is Too Short Crystallization can be a slow process. Insufficient time has been allowed for nucleation and crystal growth.Allow the flask to stand undisturbed for a longer period. Sometimes, crystallization can begin after several hours or even overnight.

Problem 3: The sample "oils out" instead of forming crystals.

Potential Cause Scientific Rationale Recommended Solution
Solution is Too Concentrated / Cooling is Too Rapid The solute is coming out of solution too quickly at a temperature above its melting point. This is more common with highly impure samples.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to lower the saturation temperature.[11] Allow the solution to cool much more slowly (e.g., by leaving the flask on a hot plate that is turned off or in a Dewar flask).[13]
Inappropriate Solvent The boiling point of the solvent may be too high, or its interaction with the solute promotes liquid-liquid phase separation.Try a lower-boiling point solvent. If using a mixed-solvent system, try adjusting the ratio by adding more of the "good" solvent before cooling.[11]

Problem 4: The final product yield is very low.

Potential Cause Scientific Rationale Recommended Solution
Excess Solvent As with failure to crystallize, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[11]Use only the minimum amount of hot solvent required for complete dissolution. If the mother liquor is suspected to contain a large amount of product, you can try to concentrate it and cool it again to obtain a second crop of crystals (which may be less pure).
Premature Crystallization The product crystallized in the filter paper or funnel during hot filtration of insoluble impurities.Use a stemless funnel and pre-heat it with hot solvent or under a heat lamp before filtration.[10] Keep the solution boiling until just before you pour it. If crystals form in the funnel, they can be washed through with a small amount of fresh, hot solvent.
Washing with an Inappropriate Solvent Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.Always wash the crystals with a small amount of ice-cold recrystallization solvent. This minimizes dissolution of the product while still washing away the impurity-laden mother liquor.[10]

Visualized Workflows and Decision Trees

Recrystallization General Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Boiling to Dissolve B->C D Hot Filtration (if insoluble impurities) C->D E Transfer Filtrate to Clean Flask D->E Yes F Allow to Cool Slowly D->F No E->F G Cool in Ice Bath F->G H Crystals Form G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered After Cooling Q1 Are there any crystals? Start->Q1 Q2 Is it an oil or solid? Q1->Q2 Yes Sol_NoCrystals Too much solvent likely used. - Boil off some solvent. - Re-cool. Q1->Sol_NoCrystals No Sol_NoNucleation Supersaturated. - Scratch flask inner wall. - Add a seed crystal. Q1->Sol_NoNucleation No (after solvent reduction) Sol_Oil Oiling Out. - Reheat to dissolve. - Add more solvent. - Cool very slowly. Q2->Sol_Oil Oil Sol_LowYield Low Yield. - Check mother liquor for product. - Ensure minimal washing. Q2->Sol_LowYield Solid (Few) Sol_Good Proceed to Filtration Q2->Sol_Good Solid (Good)

References

Technical Support Center: Optimizing Disulfide Exchange with 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for disulfide exchange reactions, with a specific focus on utilizing 2,2'-Dichloro diphenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the disulfide exchange reaction, providing the core knowledge needed for successful experimentation.

Q1: What is the fundamental mechanism of a thiol-disulfide exchange reaction?

The thiol-disulfide exchange is a redox reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key steps are:

  • Deprotonation: A thiol (R-SH) in the reaction mixture is deprotonated to form a more reactive thiolate anion (R-S⁻). This step is highly pH-dependent.[1]

  • Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond (in this case, this compound).

  • Transition State: This attack forms a transient, linear trisulfide-like transition state where the negative charge is delocalized over the attacking and leaving sulfur atoms.[1][3]

  • Displacement: A new disulfide bond is formed, and a new thiolate anion is released as the leaving group.[4] This process continues until equilibrium is reached.

Q2: Why is pH control so critical for this reaction?

The kinetics of thiol-disulfide exchange reactions are highly pH-dependent because the thiolate anion is a much stronger nucleophile than the protonated thiol.[1]

  • Below the pKa: At pH values significantly below the thiol's pKa (typically around 8.5 for free cysteine), the concentration of the reactive thiolate species is very low, leading to a slow reaction rate.[5]

  • Above the pKa: At pH values above the pKa, the thiolate concentration increases, accelerating the reaction. However, excessively high pH can lead to unwanted side reactions, such as β-elimination and hydrolysis of the disulfide bond.[6] For most applications, a pH range of 7.0 to 9.5 is a good starting point, with the optimal pH needing empirical determination based on the specific substrates.[7]

Q3: How does solvent choice impact the reaction outcome?

Solvent polarity plays a significant role. Hydrophobic or less polar environments can actually catalyze the reaction.[1][8] This is because the charge in the trisulfide-like transition state is more delocalized than in the reactant thiolate.[8] Polar, protic solvents (like water) can solvate and shield the nucleophilic thiolate, potentially slowing the reaction, whereas a less polar environment can enhance the nucleophilicity of the thiolate.[1][9] Common solvents include mixtures of water with organic co-solvents like acetonitrile (ACN), methanol (MeOH), or ethanol (EtOH) to ensure solubility of all reactants.

Q4: Are catalysts necessary for disulfide exchange with an activated disulfide like this compound?

While the reaction can proceed spontaneously, especially at an optimal pH, catalysts can significantly accelerate it.[1] this compound is considered an "activated" disulfide due to the electron-withdrawing nature of the chlorine atoms, which makes the sulfur atoms more electrophilic and susceptible to nucleophilic attack. However, for challenging substrates or when rapid conversion is required, catalysts can be beneficial. Small molecule thiols or selenols can act as relay catalysts, shuttling electrons between the reactants.[10] In biological contexts, enzymes like Protein Disulfide Isomerase (PDI) and glutaredoxins facilitate this exchange.[11][12][13]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Reaction Conversion
Probable Cause Suggested Solution Scientific Rationale
Incorrect pH Verify the pH of your reaction mixture. Adjust to a range of 7.5-9.0 using a non-nucleophilic buffer (e.g., phosphate, borate).The concentration of the reactive thiolate species is critically dependent on pH. A suboptimal pH will drastically reduce the reaction rate.[1]
Low Reactant Concentration Increase the concentration of one or both reactants. The reaction is typically second-order, so the rate depends on the concentration of both the thiol and the disulfide.[1]According to rate laws for SN2 reactions, increasing reactant concentration increases the frequency of molecular collisions, leading to a higher reaction rate.
Poor Solvent Choice Ensure all reactants are fully dissolved. If using aqueous buffers, consider adding an organic co-solvent like ACN or DMF to improve the solubility of this compound.Incomplete dissolution limits the effective concentration of reactants available for the exchange reaction.
Presence of Oxidizing Agents Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can oxidize the reactive thiolate anions to sulfenic, sulfinic, or sulfonic acids, removing them from the desired reaction pathway and reducing yield.[6][9]
Issue 2: Formation of Multiple Unwanted Byproducts
Probable Cause Suggested Solution Scientific Rationale
Side Reactions at High pH Lower the reaction pH to the minimum required for an acceptable rate (e.g., 7.0-8.0).High pH (>10) can promote side reactions like β-elimination, which leads to the degradation of cysteine-containing molecules, and direct hydrolysis of the disulfide bond.[6]
Intermolecular Disulfide Scrambling If your target molecule has multiple thiol groups, consider using a dilute reaction concentration to favor intramolecular disulfide formation over intermolecular polymerization.At high concentrations, the probability of one molecule's thiol reacting with a neighboring molecule's disulfide increases, leading to oligomers or polymers.
Oxidation Add a chelating agent like EDTA to sequester trace metal ions, which can catalyze oxidation. Ensure the reaction is performed under an inert atmosphere.Metal ions can facilitate the oxidation of thiols, leading to a variety of oxidized sulfur species and unwanted disulfide pairings.[7]
Issue 3: Difficulty Monitoring Reaction Progress
Probable Cause Suggested Solution Scientific Rationale
Inappropriate Analytical Technique Use Reverse-Phase HPLC (RP-HPLC) to separate and quantify reactants and products. UV detection is suitable as both the starting disulfide and the resulting thiol-containing products are often UV-active.HPLC provides excellent resolution for separating structurally similar molecules, allowing for accurate quantification of conversion and purity over time.[7]
Reaction Quenching Issues To stop the reaction for analysis, acidify the aliquot with an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the thiolate, effectively halting the exchange.Acidification prevents further thiol-disulfide exchange by converting the reactive thiolate anion into its much less nucleophilic protonated thiol form.[12][14]
Complex Product Mixture Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the masses of all species in the reaction mixture.MS provides molecular weight information, which is invaluable for identifying expected products, mixed disulfides, and unexpected byproducts, helping to diagnose side reactions.[14]

Data & Protocols

Table 1: Summary of Key Reaction Parameters
ParameterRecommended RangeImpact on ReactionRationale & Citations
pH 7.0 - 9.5Reaction Rate, SelectivityBalances the need for reactive thiolate concentration against the risk of side reactions.[1][7]
Temperature 4 - 50 °CReaction RateThe reaction generally follows Arrhenius behavior, with higher temperatures increasing the rate.[7][15]
Solvent Aqueous buffer with 0-50% ACN/MeOH/EtOHSolubility, Reaction RateAprotic co-solvents can improve solubility and may enhance the reaction rate.[1][8]
Atmosphere Inert (N₂ or Ar)Purity, YieldPrevents oxidation of reactive thiolates, minimizing byproduct formation.[7][9]

Experimental Workflow: General Protocol

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup prep_reagents Prepare thiol and disulfide solutions in degassed buffer/ solvent mixture. prep_setup Set up reactor under inert atmosphere (N₂/Ar). initiate Initiate reaction by mixing reagents. Start timer. prep_setup->initiate monitor Monitor progress by taking aliquots at time intervals. initiate->monitor quench Quench aliquots immediately with acid (e.g., TFA). monitor->quench analyze Analyze quenched aliquots using RP-HPLC or LC-MS. quench->analyze workup Once complete, acidify the entire reaction mixture. analyze->workup purify Purify the product using preparative HPLC or other chromatography. workup->purify

Caption: A typical workflow for a disulfide exchange experiment.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions start Problem Observed: Low Reaction Conversion ph Incorrect pH? start->ph Check First solubility Poor Solubility? start->solubility Check Second oxidation Oxidation? start->oxidation Check Third adjust_ph Verify & adjust pH to 7.5-9.0 ph->adjust_ph If Yes change_solvent Add organic co-solvent (ACN, DMF) solubility->change_solvent If Yes inert_atm Degas solvents & use N₂/Ar oxidation->inert_atm If Yes

Caption: A decision tree for troubleshooting low reaction conversion.

References

Preventing over-oxidation in the synthesis of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-oxidation

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 2,2'-Dichloro diphenyl disulfide, with a specific focus on preventing and mitigating over-oxidation. As Senior Application Scientists, we understand the nuances of organosulfur chemistry and have structured this guide to address the common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final product is contaminated with higher molecular weight impurities. What is causing this?

Answer:

This is a classic sign of over-oxidation. The desired reaction is the coupling of two molecules of 2-chlorothiophenol to form the disulfide. However, the disulfide bond itself is susceptible to further oxidation, especially under harsh conditions.

  • The Chemistry of Over-oxidation: The sulfur atoms in the disulfide bond can be further oxidized to form thiosulfinates (R-S(O)-S-R) and then thiosulfonates (R-S(O)₂-S-R).[1][2] These species have higher molecular weights than your target compound and can be difficult to separate. In some cases, cleavage of the S-S bond can occur, leading to the formation of sulfonic acids (R-SO₃H) and other degradation products.[3]

  • Troubleshooting Steps:

    • Re-evaluate Your Oxidizing Agent: Strong oxidants like excess hydrogen peroxide or certain peracids are common culprits.[2][4] Consider using a milder or more selective oxidizing agent. Air or oxygen can be an effective and gentle oxidant, often catalyzed by a base.[5]

    • Control the Stoichiometry: Ensure you are using the correct stoichiometric amount of your oxidant. An excess of the oxidizing agent is a primary driver of over-oxidation.[1]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.[6][7] Once the starting material (2-chlorothiophenol) is consumed, quench the reaction immediately to prevent further oxidation of the product.

Issue 2: The reaction is exothermic and difficult to control, leading to a mixture of products. How can I manage the reaction temperature?

Answer:

Poor temperature control is a significant contributor to over-oxidation and other side reactions. The oxidation of thiols is often exothermic, and a runaway temperature can accelerate the rates of undesired follow-on reactions.

  • Causality of Temperature Effects: Higher temperatures increase the kinetic energy of molecules, leading to a higher frequency of collisions and a greater proportion of molecules possessing the activation energy for reaction. This accelerates not only the desired disulfide formation but also the undesired over-oxidation pathways.

  • Troubleshooting Steps:

    • Cooling Bath: Initiate the reaction in an ice bath or a controlled temperature cooling system. This is especially critical during the addition of the oxidizing agent.[4]

    • Slow Addition of Reagents: Add the oxidizing agent dropwise or via a syringe pump over an extended period.[4] This allows for better dissipation of the heat generated.

    • Solvent Choice: Select a solvent with a suitable boiling point that can help to moderate the reaction temperature. Ensure your reactants are soluble in the chosen solvent.[4]

Issue 3: I am using air as the oxidant, but the reaction is very slow and incomplete. How can I improve the reaction rate without causing over-oxidation?

Answer:

While air is a mild oxidant, its reactions can be kinetically slow. Several factors can be optimized to improve the rate and efficiency of air oxidation.

  • The Role of Base: The oxidation of a thiol to a disulfide typically proceeds via the thiolate anion (RS⁻), which is more nucleophilic and readily oxidized than the neutral thiol (RSH).[8][9] A base is required to deprotonate the thiol and generate the thiolate.

  • Troubleshooting Steps:

    • Choice and Amount of Base: A weak base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[5] The pKa of the thiol should be considered when selecting the base. The reaction is often run under basic conditions (pH > 8) to favor the thiolate form.[10]

    • Increase Air Exposure: Ensure efficient mixing and a good headspace-to-liquid ratio to maximize the contact between the reaction mixture and air. Bubbling air or oxygen through the solution can significantly increase the reaction rate.[9]

    • Consider a Catalyst: Trace amounts of metal ions can catalyze the air oxidation of thiols.[11] However, this should be approached with caution as it can also promote over-oxidation. Alternatively, specific catalysts designed for selective thiol oxidation can be employed.[3]

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the chemical transformations and the decision-making process for troubleshooting, the following diagrams are provided.

Reaction_Pathway 2-chlorothiophenol 2-chlorothiophenol This compound This compound 2-chlorothiophenol->this compound Desired Oxidation Thiosulfinate Thiosulfinate This compound->Thiosulfinate Over-oxidation Thiosulfonate Thiosulfonate Thiosulfinate->Thiosulfonate Further Over-oxidation

Caption: Reaction pathway for the synthesis of this compound and subsequent over-oxidation products.

Troubleshooting_Guide start Low Yield or Impure Product check_oxidation Over-oxidation Suspected? (e.g., higher MW byproducts) start->check_oxidation incomplete_reaction Incomplete Reaction? check_oxidation->incomplete_reaction No solution_oxidation 1. Use Milder Oxidant 2. Control Stoichiometry 3. Monitor Reaction 4. Lower Temperature check_oxidation->solution_oxidation Yes solution_incomplete 1. Optimize Base 2. Increase Airflow 3. Check Reactant Quality 4. Increase Reaction Time incomplete_reaction->solution_incomplete Yes purification Purification Issues incomplete_reaction->purification No solution_purification Recrystallization or Column Chromatography purification->solution_purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Experimental Protocols

Protocol 1: Controlled Air Oxidation

This protocol is designed to minimize over-oxidation by using air as a mild oxidant in the presence of a base.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Oxidation: Vigorously stir the reaction mixture open to the atmosphere or with a gentle stream of air bubbled through the solution.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting thiol.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Hydrogen Peroxide Oxidation with Temperature Control

This protocol uses a more potent oxidant but incorporates strict temperature control to prevent over-oxidation.[4]

  • Reaction Setup: Dissolve 2-chlorothiophenol (1.0 eq) in a solvent like trifluoroethanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise via the addition funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C and then gradually warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentProsConsKey Considerations
Air/Oxygen Mild, inexpensive, environmentally friendly.[5]Can be slow, may require a catalyst or base.[5][9]Requires efficient mixing and aeration.
Hydrogen Peroxide Readily available, relatively clean byproducts (water).[4]Can easily cause over-oxidation if not controlled.[1]Requires strict temperature control and careful stoichiometric addition.
Iodine (I₂) Effective for thiol coupling.[12]Can be harsh, produces HI as a byproduct.Often used in combination with a base to neutralize the acid byproduct.
Dimethyl Sulfoxide (DMSO) Can be an effective oxidant at elevated temperatures.Can be slow, may require higher temperatures which can lead to side reactions.Often used for peptide disulfide bond formation.[13]

Analytical Methods for Detecting Over-oxidation

Accurate identification of over-oxidation products is crucial for troubleshooting and process optimization.

  • Mass Spectrometry (MS): This is the most direct method for identifying over-oxidation products.[7] Look for masses corresponding to the addition of one oxygen atom (thiosulfinate) or two oxygen atoms (thiosulfonate) to your product's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show characteristic shifts for the carbons adjacent to the oxidized sulfur atoms.

  • Chromatography (TLC, HPLC): Over-oxidized products are generally more polar than the corresponding disulfide. They will typically have lower Rf values on normal-phase TLC and different retention times in HPLC.

By carefully selecting the reaction conditions, monitoring the reaction progress, and understanding the potential side reactions, researchers can successfully synthesize this compound while minimizing the formation of over-oxidation byproducts.

References

Troubleshooting low reactivity of 2,2'-Dichloro diphenyl disulfide in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the low reactivity of 2,2'-Dichloro diphenyl disulfide in your experimental workflows. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This center provides in-depth, question-and-answer-based troubleshooting guides, rooted in mechanistic principles and field-proven solutions, to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound. We delve into the causality behind these problems and provide actionable solutions.

Q1: My reduction of this compound to 2-chlorothiophenol is incomplete or extremely slow. What are the primary causes?

A1: This is a frequent challenge that typically stems from one or more of the following factors related to the cleavage of the disulfide bond. The S-S bond is often the weakest in an organic molecule, but its accessibility and the reaction environment are paramount for efficient scission.[1]

  • Suboptimal Reducing Agent: The choice and concentration of your reducing agent are critical. While common reagents like Dithiothreitol (DTT) are effective, their optimal activity is pH-dependent (typically pH > 7.5).[2][3] Tris(2-carboxyethyl)phosphine (TCEP) is often a superior choice as it is a more potent reducing agent, stable, odorless, and effective over a much broader pH range (1.5 - 8.5).[2][3][4]

  • Insufficient Molar Excess: The reduction of a disulfide is a stoichiometric reaction.[5] You must ensure a sufficient molar excess of the reducing agent is used to drive the equilibrium towards the product, the free thiol. A 10-20 fold molar excess is a good starting point.[2]

  • Re-oxidation of the Thiol Product: The resulting 2-chlorothiophenol, with its free sulfhydryl (-SH) group, is highly susceptible to re-oxidation back to the disulfide, especially in the presence of dissolved oxygen or catalytic metal ions.[2] This creates a futile cycle where the product reverts to the starting material.

  • Suboptimal pH Environment: Thiol-disulfide exchange, the fundamental mechanism for reduction by thiol-based reagents like DTT, is inhibited at low pH (typically below 8).[1] This is because the reaction is initiated by the deprotonated thiolate anion (S-), not the protonated thiol (SH).[1][6]

Below is a systematic workflow to diagnose and resolve incomplete disulfide bond cleavage.

G start Start: Incomplete Reduction check_reagent 1. Verify Reducing Agent - Freshly prepared? - Sufficient molar excess? start->check_reagent check_ph 2. Check Reaction pH - Is it optimal for the chosen reagent? check_reagent->check_ph If reagent is OK stronger_reagent Switch to TCEP (stronger, wider pH range) check_reagent->stronger_reagent If insufficient check_oxidation 3. Assess Re-oxidation Risk - Buffers degassed? - Chelating agent (EDTA) present? check_ph->check_oxidation If pH is optimal adjust_ph Adjust pH to 7.5 - 8.5 (for DTT/BME) check_ph->adjust_ph If suboptimal optimize 4. Optimization Steps check_oxidation->optimize If oxidation is possible inert_atmosphere Use Degassed Buffers + EDTA (1-5 mM) + Inert Atmosphere (N2/Ar) check_oxidation->inert_atmosphere If high risk increase_conditions Increase Temperature (e.g., 37°C) & Increase Reaction Time optimize->increase_conditions end_success Success: Complete Reduction stronger_reagent->end_success adjust_ph->end_success inert_atmosphere->end_success increase_conditions->end_success

Caption: Troubleshooting workflow for low reactivity.

Q2: I have confirmed my reduction protocol is sound, but the subsequent reaction involving the generated 2-chlorothiophenol is failing. Why?

A2: If the disulfide reduction is successful (which should be verified independently), the issue likely lies with the reactivity of the 2-chlorothiophenol itself or the conditions of the subsequent reaction.

  • Electronic Effects of the Chlorine Substituent: The chlorine atom at the ortho position exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative atom, chlorine pulls electron density away from the aromatic ring through the sigma bond.[7][8] This effect is dominant and generally makes the ring less nucleophilic.

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the pi system of the ring, increasing electron density, particularly at the ortho and para positions.[7][9] For the thiol group, the strong inductive effect of the adjacent chlorine atom lowers the pKa of the sulfhydryl proton, making it more acidic and favoring the formation of the thiolate anion (ArS⁻), which is the active nucleophile in many reactions. However, this same inductive pull can also decrease the nucleophilicity of that thiolate anion compared to an unsubstituted thiophenolate.

  • Steric Hindrance: The chlorine atom is adjacent to the reactive thiol group. This proximity can sterically hinder the approach of bulky electrophiles or other reactants, slowing down the desired reaction.

  • In-situ Compatibility: If you are performing a one-pot reduction and subsequent reaction, ensure the reducing agent does not interfere with your downstream chemistry. For example, thiol-based reducing agents like DTT can compete with your generated 2-chlorothiophenol for the electrophile.[2] This is another reason TCEP is often preferred, as it is a phosphine-based reductant and will not participate in such side reactions.[2][3]

Core Concepts: The Chemistry of the Disulfide Bond

Understanding the underlying principles of the S-S bond is key to effective troubleshooting.

The Mechanism of Reductive Cleavage

The most common pathway for cleaving a disulfide bond with a thiol-based reducing agent (like DTT) is via a thiol-disulfide exchange .[6] This is an SN2-type reaction where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6]

Caption: Mechanism of thiol-disulfide exchange.

This process highlights why pH is critical; the concentration of the nucleophilic thiolate (R-S⁻) must be sufficient for the reaction to proceed at a reasonable rate.[1]

Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Optimized Reduction of this compound with TCEP

This protocol is designed for the efficient and clean conversion to 2-chlorothiophenol, minimizing re-oxidation.

Materials:

  • This compound

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas source

  • Anhydrous organic solvent (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a Degassed Buffer: Sparge the sodium phosphate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Add EDTA to a final concentration of 5 mM to chelate any catalytic metal ions.[2]

  • Dissolve Reactants: In a round-bottom flask equipped with a magnetic stir bar and under a gentle stream of inert gas, dissolve this compound in a minimal amount of a suitable organic co-solvent if necessary, then add the degassed buffer.

  • Prepare TCEP Solution: In a separate vial, dissolve a 10-fold molar excess of TCEP-HCl in the degassed buffer. Adjust the pH of this solution to ~7.0 with NaOH, as TCEP-HCl is acidic.

  • Initiate Reaction: Add the TCEP solution to the disulfide solution. Seal the flask under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product (2-chlorothiophenol) with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers with degassed water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-chlorothiophenol product.

  • Verification (Optional but Recommended): Confirm the presence of the free thiol using Ellman's Reagent (DTNB) on a small aliquot before proceeding to the next step.[2]

Data Summary: Comparison of Common Reducing Agents

The choice of reducing agent is one of the most critical parameters for successful disulfide cleavage. The table below summarizes the properties of commonly used reagents.

Reducing AgentChemical ClassOptimal pHProsCons
TCEP Phosphine1.5 - 8.5Very strong, odorless, stable, selective, no thiol interference.[2][3]More expensive than thiol-based reagents.
DTT Thiol> 7.0Highly effective, well-established.[3]Strong odor, less stable, can interfere with downstream thiol reactions.[2][3]
2-Mercaptoethanol (BME) Thiol> 7.5Inexpensive.Pungent odor, less potent than DTT/TCEP, requires higher concentrations.

References

Technical Support Center: Purification of Crude 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude 2,2'-Dichloro diphenyl disulfide.

Welcome to the technical support center for 2,2'-Dichlorodiphenyl Disulfide. This guide provides in-depth, experience-driven advice for purifying your crude product. We will move beyond simple procedural lists to explore the rationale behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Part 1: Initial Assessment - Understanding Your Crude Material

Before any purification attempt, a thorough analysis of the crude product is essential. This initial characterization dictates the most effective purification strategy.

Q1: What are the most probable impurities in my crude 2,2'-Dichlorodiphenyl Disulfide?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Symmetrical disulfides are commonly prepared via the oxidation of the corresponding thiol (in this case, 2-chlorothiophenol)[1][2].

Common Impurity Classes:

  • Unreacted Starting Materials: The most common impurity is often the starting thiol, 2-chlorothiophenol, due to incomplete oxidation.

  • Over-oxidation Products: The disulfide bond is susceptible to further oxidation, especially if strong oxidants like hydrogen peroxide or peracids are used[3][4]. This can lead to the formation of thiolsulfinates (Ar-S(O)-S-Ar) and, subsequently, thiolsulfonates (Ar-SO₂-S-Ar)[3]. In more aggressive conditions, sulfonic acids (Ar-SO₃H) could also form[5].

  • Solvent and Reagents: Residual solvents and catalytic reagents used in the synthesis will also be present.

  • Hydrolysis Products: Although disulfides are generally stable, under certain pH conditions (especially alkaline), hydrolysis can occur, leading back to the thiol and potentially sulfenic acids (Ar-SOH)[6].

Q2: Which analytical techniques should I use to assess the purity of my crude sample?

A multi-technique approach is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method to visualize the number of components in your mixture. The disulfide product is significantly less polar than its corresponding thiol or oxidized byproducts. A typical eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying and quantifying impurities. The aromatic protons of the desired product will have a distinct splitting pattern and chemical shift. Impurities like the starting thiol will show a characteristic SH proton signal, and oxidized species will exhibit downfield shifts in the aromatic signals adjacent to the sulfur-oxygen bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the desired product and its byproducts.

Part 2: Purification Strategy - Recrystallization vs. Chromatography

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of your reaction.

Q3: When should I choose recrystallization over column chromatography?

Recrystallization is the preferred method when:

  • You are working on a larger scale (>5 g).

  • The crude product is relatively pure (>85-90%).

  • The impurities have significantly different solubilities in the chosen solvent system compared to the desired product.

  • The impurities are present in small quantities.

Column chromatography is necessary when:

  • Recrystallization fails to remove key impurities.

  • Impurities have similar solubility profiles to the product.

  • Multiple impurities are present in significant amounts.

  • You require very high purity (>99.5%) on a small to medium scale (<10 g).

The following diagram illustrates a general decision-making workflow for purification.

Purification Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_methods Purification Methods cluster_end Finish Crude Crude 2,2'-Dichlorodiphenyl Disulfide TLC Analyze by TLC Crude->TLC Decision Assess Impurity Profile TLC->Decision Recrystallization Recrystallization Decision->Recrystallization  High Purity / Few Impurities   Chromatography Column Chromatography Decision->Chromatography  Low Purity / Multiple Impurities   Pure Pure Product Recrystallization->Pure Chromatography->Pure Verify Verify Purity (TLC, NMR, MP) Pure->Verify

Caption: A decision workflow for purifying crude 2,2'-Dichlorodiphenyl Disulfide.

Part 3: Experimental Protocols and Troubleshooting

This section provides detailed, step-by-step methodologies and solutions to common problems.

Focus Area 1: Purification by Recrystallization

2,2'-Dichlorodiphenyl disulfide is a crystalline solid, making it a good candidate for recrystallization. The key is selecting a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test solubility in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane). Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decoloration (Optional): If the solution is colored, it may indicate persistent impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

ProblemProbable Cause(s)Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated with impurities, lowering the melting point of the mixture.Add a bit more hot solvent to ensure the product is fully dissolved. If the problem persists, try a lower-boiling point solvent or a solvent pair.
Very low yield. Too much solvent was used during dissolution. The product has significant solubility in the solvent even at low temperatures. Premature crystallization during hot filtration.Use the absolute minimum amount of hot solvent. Try a different solvent where the product is less soluble when cold. Ensure all glassware for hot filtration is pre-heated.
No crystals form upon cooling. The solution is too dilute (too much solvent). The product is highly soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution and try cooling again. If that fails, add a co-solvent in which the product is insoluble (an "anti-solvent") dropwise until turbidity persists.
Focus Area 2: Purification by Column Chromatography

For challenging separations, silica gel column chromatography is the most effective technique.

Experimental Protocol: Column Chromatography

  • Solvent System Selection (TLC): The most critical step is finding an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give the desired product a Retention Factor (Rf) of 0.25-0.35 on a TLC plate[7]. The impurities should be well-separated from the product spot.

  • Column Packing: Pack a glass column with silica gel using either a wet or dry packing method[8]. Ensure the silica bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,2'-Dichlorodiphenyl disulfide.

Troubleshooting Column Chromatography

Chromatography Troubleshooting Start Problem: Poor Separation Rf_Check Is Product Rf ~0.3? Start->Rf_Check Adjust_Solvent Adjust Solvent Polarity: - Rf too high: Decrease polarity - Rf too low: Increase polarity Rf_Check->Adjust_Solvent No Streaking Are spots streaking on TLC? Rf_Check->Streaking Yes Overloaded Sample is overloaded or compound is very polar/acidic. Streaking->Overloaded Yes Column_Issue Check for column issues: - Channeling - Improper loading Streaking->Column_Issue No Overloaded_Fix Reduce sample amount. Add 0.5% acetic acid to eluent. Overloaded->Overloaded_Fix Repack Repack column carefully. Use dry loading method. Column_Issue->Repack

Caption: A troubleshooting guide for common column chromatography issues.

Part 4: Final Purity Verification

After purification, it is crucial to confirm the purity and identity of the final product.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. The melting point for the related 4,4'-isomer is 71-74°C[9]; ensure you compare your result to a verified source for the 2,2'-isomer.

  • TLC: Run a final TLC plate with the purified product alongside the crude material. The purified sample should show a single spot.

  • NMR Spectroscopy: Acquire a final ¹H NMR spectrum. The absence of impurity signals and clean integration of the aromatic protons will confirm the compound's purity and structural integrity.

References

Technical Support Center: Scaling Up the Synthesis of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2'-Dichloro diphenyl disulfide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate.[1] We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a laboratory scale?

A1: There are several viable routes, with the choice often depending on the availability of starting materials, scale, and desired purity. The two most prevalent methods are:

  • Oxidative Coupling of 2-Chlorothiophenol: This is a direct and often high-yielding method. The thiophenol is oxidized to the disulfide using a variety of oxidants. Common choices include hydrogen peroxide, iodine, or even aeration (air oxidation) under basic conditions. The reaction is generally clean, but the starting 2-chlorothiophenol is a malodorous and toxic substance requiring careful handling.[2]

  • Nucleophilic Substitution from an Activated Aryl Halide: This route involves reacting an ortho-dihalo- or ortho-nitro-halobenzene with a sulfur transfer reagent. A common industrial approach is the reaction of 2-chloronitrobenzene with sodium disulfide (Na₂S₂).[3] The sodium disulfide is typically prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This method avoids the direct use of thiols but can be more energetic and may require more rigorous purification to remove nitro-group-containing impurities.

A less common but effective method involves the use of Grignard reagents. A substituted phenyl Grignard reagent can be reacted with dichlorodisulfide to form the desired product in a one-pot synthesis.[4]

Q2: We are planning to scale up the synthesis. What are the primary safety concerns we should address?

A2: Scaling up introduces significant safety challenges that must be rigorously managed. Key concerns include:

  • Thermal Runaway: The reaction of 2-chloronitrobenzene with sodium disulfide is highly exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A controlled rate of addition and robust cooling are critical to prevent a dangerous thermal runaway. A thorough process safety review, including calorimetric studies (e.g., using a Reaction Calorimeter, RC1), is highly recommended before attempting a large-scale run.

  • Reagent Handling:

    • 2-Chlorothiophenol: If using this starting material, be aware of its high toxicity and foul odor. All transfers should be conducted in a well-ventilated fume hood or a closed system. An appropriate scrubber system should be in place to handle off-gases.

    • Sodium Sulfide/Disulfide: These reagents are corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Ensure the reaction is maintained under basic conditions.[5]

  • Product Hazards: this compound itself is classified as a hazardous chemical. It can cause skin and eye irritation, and some safety data sheets indicate it is toxic if swallowed or inhaled.[5][6] It is also very toxic to aquatic life.[5] Personnel must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[6][7]

Q3: How does the choice of solvent impact the reaction and scale-up?

A3: Solvent selection is critical for reaction efficiency, safety, and downstream processing.

  • For Nucleophilic Substitution: The reaction of 2-chloronitrobenzene with sodium disulfide is often run in an alcohol solvent like ethanol or methanol.[3] The solvent must be able to dissolve the organic starting material while also being compatible with the inorganic disulfide salt. On a larger scale, consider the solvent's flash point, boiling point (for reflux and distillation), and waste disposal costs.

  • For Thiol Oxidation: Solvents like trifluoroethanol have been shown to be highly effective for the selective oxidation of thiols to disulfides.[2] However, its cost may be prohibitive for large-scale manufacturing. More conventional solvents like ethanol, water (with a base), or biphasic systems may be more practical. The choice will affect reaction rates and the ease of product isolation. For example, if the product precipitates from the reaction mixture, this can simplify isolation but may also lead to challenges with stirring and heat transfer on a large scale.[2]

Section 2: Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Your reaction has stalled, or the final yield is significantly lower than expected.

Potential Cause Explanation & Recommended Action
Poor Reagent Quality The sodium sulfide may be old or hydrated, or the sulfur may not have fully reacted to form the disulfide. Action: Use fresh, anhydrous sodium sulfide. Ensure the in situ formation of sodium disulfide is complete (observe for the dissolution of sulfur and a distinct color change) before adding the aryl halide.[3]
Improper Stoichiometry An incorrect ratio of reactants is a common issue. Action: While a 2:1.5 molar ratio of 2-chloronitrobenzene to sodium sulfide is often cited, a slight excess of the disulfide reagent may be needed to drive the reaction to completion.[3] Carefully verify the molar equivalents of all reagents before charging the reactor.
Insufficient Temperature/Time The reaction may be too slow at the current temperature. Action: The reaction typically requires heating under reflux for several hours.[3] Monitor the reaction's progress using an appropriate analytical method (TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature, while being mindful of thermal safety.
Inefficient Mixing In a biphasic or slurry reaction, poor agitation can severely limit the reaction rate. Action: Ensure the reactor's agitator is providing sufficient mixing to keep all components suspended and interacting. For very large scales, the agitator type (e.g., pitched-blade turbine vs. anchor) and speed (RPM) are critical design parameters.
Problem 2: Significant Impurity Formation

The final product is contaminated with one or more significant byproducts.

Common Impurity Potential Source & Mitigation Strategy
Unreacted Starting Material Incomplete conversion (see Problem 1). Mitigation: Optimize reaction time, temperature, and stoichiometry. A small amount of unreacted 2-chloronitrobenzene can often be removed during the workup and recrystallization.[3]
2-Chlorothiophenol Over-reduction of the disulfide product or incomplete oxidation of the thiol starting material. Mitigation: If using the thiol oxidation route, ensure a slight excess of the oxidizing agent is used. During workup, a wash with a dilute base can help remove residual acidic thiophenol.
Polysulfides (Ar-S-S-S-Ar) Can form if there is an excess of elemental sulfur during the formation of the disulfide reagent. Mitigation: Carefully control the stoichiometry of sodium sulfide to sulfur. These impurities can sometimes be challenging to remove.
Azoxy/Azo Compounds Formed from side reactions of the nitro group under reductive conditions, especially at elevated temperatures. Mitigation: Maintain strict temperature control. Ensure the reaction does not overheat. These colored impurities can often be removed via recrystallization or column chromatography.

Section 3: Experimental Protocols & Workflows

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for preparing diaryl disulfides.[3]

Warning: This reaction is exothermic and involves hazardous materials. Conduct a thorough safety review before proceeding.

  • Preparation of Sodium Disulfide Solution:

    • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge crystalline sodium sulfide (1.5 mol) and 95% ethanol (1.5 L).

    • Heat the mixture on a steam bath or with a heating mantle until the sulfide is fully dissolved.

    • Carefully add finely ground sulfur (1.5 atoms, 48 g). Continue heating until all the sulfur dissolves, resulting in a dark brownish-red solution.

  • Main Reaction:

    • In a separate, larger reactor, prepare a solution of 2-chloronitrobenzene (2.0 mol, 315 g) in 95% ethanol (500 mL).

    • Slowly add the hot sodium disulfide solution to the 2-chloronitrobenzene solution. The addition rate must be carefully controlled to manage the exotherm.

    • Once the addition is complete, heat the reaction mixture under reflux for 2-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A solid precipitate containing the product and sodium chloride will form.

    • Filter the solids by suction filtration.

    • Transfer the filter cake to a beaker and slurry with water (500 mL) to dissolve the sodium chloride.

    • Filter the solid product again, wash with a small amount of cold ethanol to remove residual starting material, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield a yellow crystalline solid.

Workflow & Troubleshooting Logic

The following diagram outlines the general workflow for the synthesis and a decision tree for troubleshooting common issues.

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_workup Downstream Phase cluster_troubleshooting Troubleshooting Safety Process Safety Review Reagents Reagent Procurement & QC Safety->Reagents Setup Reactor Setup & Checks Reagents->Setup Charge Charge Reagents Setup->Charge Reaction Controlled Reaction (Monitor Temp & Time) Charge->Reaction IPC In-Process Control (TLC/GC/HPLC) Reaction->IPC Quench Reaction Quench/ Cool-down IPC->Quench IPC_Check Conversion OK? IPC->IPC_Check Isolation Crude Product Isolation (Filtration) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Product Drying Purification->Drying FinalQC Final Product QC (Purity, Yield) Drying->FinalQC QC_Check Purity OK? FinalQC->QC_Check IPC_Check->Quench LowYield Low Yield Analysis: - Check Reagents - Check Temp/Time - Check Stoichiometry IPC_Check->LowYield No Impurity Impurity Analysis: - Identify Byproducts - Adjust Conditions - Optimize Purification QC_Check->Impurity No Pass Process Complete QC_Check->Pass Yes

Caption: General workflow and troubleshooting decision points for synthesis.

References

Validation & Comparative

HPLC analysis for purity assessment of 2,2'-Dichloro diphenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Purity Assessment of 2,2'-Dichloro diphenyl disulfide by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the purity assessment of this compound (CAS No: 31121-19-4), a key intermediate in various organic synthesis applications.[1] We will explore the development and application of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide detailed, field-proven protocols for immediate implementation in a research or quality control setting.

The Analytical Imperative: Why Purity Matters

This compound (C₁₂H₈Cl₂S₂) is a symmetrical aromatic disulfide.[2][3] The integrity of its disulfide bond and the absence of process-related impurities are critical for the success of downstream synthetic applications. Potential impurities can arise from starting materials, such as incompletely reacted thiophenol precursors which can cause disagreeable odors, or from side reactions during synthesis.[4][5] Furthermore, the disulfide bond itself can be susceptible to degradation under certain conditions, leading to a loss of product integrity.[6] Therefore, a precise, accurate, and specific analytical method is paramount for quality control.

High-Performance Liquid Chromatography: The Gold Standard for Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for analyzing non-volatile organic molecules like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.

The Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7] Due to its aromatic rings and disulfide bridge, this compound is a hydrophobic molecule and will be well-retained on a C18 column.[2] Impurities with different polarities will elute at different times, enabling their detection and quantification.

Strategic Method Development

The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving a reliable, self-validating system.

MethodDevelopment cluster_0 Method Development Logic Analyte Define Analyte Properties (Hydrophobic, UV Active) Column Select Column (e.g., C18, 5 µm) Analyte->Column Based on Hydrophobicity MobilePhase Optimize Mobile Phase (ACN/H₂O, Formic Acid) Column->MobilePhase To Achieve Retention Detector Set Detector (UV-Vis, e.g., 254 nm) MobilePhase->Detector Ensure Good Peak Shape Validation Validate Method (SST, Linearity, Accuracy) Detector->Validation Confirm Sensitivity

Caption: Logical workflow for HPLC method development.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating hydrophobic molecules like this disulfide.[7][8] The long column length provides the necessary theoretical plates for high-resolution separation.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is highly effective. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial.[7][8] It protonates free silanol groups on the silica packing, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detector Selection and Wavelength: The presence of two chlorophenyl rings makes the molecule strongly UV-active. A photodiode array (PDA) or UV-Vis detector is ideal. A common wavelength for aromatic compounds, 254 nm, is a good starting point. For enhanced sensitivity, the wavelength of maximum absorbance (λ-max) should be determined by scanning the peak, though related disulfide compounds have shown strong absorbance near 326 nm under acidic conditions.[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable runtime.[7]

Detailed Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be robust and includes system suitability testing (SST) to ensure the validity of the results on a per-run basis.

Required Materials
  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse XDB-C18).[8]

  • Chemicals:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (ACS grade or higher).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution for hydrophobic compounds.[7]
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNAcid improves peak shape; ACN is a strong organic solvent.[8]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 0-2 min: 50% B2-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% BEnsures elution of all impurities and re-equilibration.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLBalances sensitivity and potential for peak overload.
Detection UV at 254 nmGood absorbance for aromatic compounds.
Run Time 30 minutesAllows for elution of late-eluting impurities and column wash.
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (USP): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Purity Calculation

The purity is determined by area percent normalization.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques have specific roles and limitations.

TechniquePrincipleAdvantagesDisadvantages for Purity
RP-HPLC Differential partitioningHigh resolution, quantitative, stability-indicating.Requires specialized equipment and solvents.
Gas Chromatography (GC) Partitioning in a gaseous mobile phaseExcellent for volatile impurities.Analyte has a high boiling point (~352 °C) and may require high temperatures, risking thermal degradation.[2]
Nuclear Magnetic Resonance (NMR) Nuclear spin in a magnetic fieldUnambiguous structure confirmation, good for identifying major components.Low sensitivity for minor impurities (<1%), complex quantification.
Infrared (IR) Spectroscopy Molecular bond vibrationsFast, provides functional group information (S-S bond).Not a separative technique; cannot resolve individual impurities.
Titrimetric/Spectrophotometric Chemical reaction (e.g., reduction of disulfide)Simple, inexpensive for total disulfide content.Not specific; cannot distinguish between the analyte and disulfide-containing impurities.[9]

Overall Analytical Workflow

The entire process from sample receipt to final report follows a structured path to ensure data integrity.

PurityWorkflow cluster_1 Purity Assessment Workflow Start Sample Receipt & Login Prep Standard & Sample Preparation Start->Prep SST System Suitability Testing (SST) Prep->SST Analysis HPLC Sample Analysis SST->Analysis If SST Passes Processing Data Integration & Processing Analysis->Processing Report Calculate Purity & Generate Report Processing->Report End Final Quality Review Report->End

Caption: Standard workflow for HPLC purity analysis.

Conclusion

The Reverse-Phase HPLC method detailed in this guide provides a robust, reliable, and self-validating system for the purity assessment of this compound. By explaining the causality behind each parameter choice—from the C18 column that leverages the analyte's hydrophobicity to the acidified mobile phase that ensures peak symmetry—this protocol empowers researchers to generate high-quality, defensible data. While alternative methods like NMR and GC have their place for structural confirmation or volatile impurity analysis, HPLC remains the gold standard for quantitative purity determination of this and similar disulfide compounds.

References

A Senior Application Scientist's Guide to the Reactivity of 2,2'-Dichlorodiphenyl Disulfide vs. Diphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount. Disulfides are a crucial class of compounds, often used to introduce sulfur functionalities or to act as oxidative coupling agents. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: the ubiquitous Diphenyl Disulfide and its ortho-halogenated derivative, 2,2'-Dichlorodiphenyl Disulfide. We will explore how subtle structural changes—the addition of two chlorine atoms—profoundly impact the chemical behavior of the disulfide bond, supported by established chemical principles and detailed experimental protocols.

The Disulfide Bond: A Center of Reactivity

At its core, the reactivity of any disulfide is dictated by the nature of its sulfur-sulfur (S-S) bond. This bond is susceptible to two primary modes of cleavage:

  • Nucleophilic Attack: The disulfide bond acts as an electrophile, where one sulfur atom is attacked by a nucleophile (often a thiolate), leading to the cleavage of the S-S bond. This is the basis of thiol-disulfide exchange, a fundamental process in biochemistry and organic synthesis.[1][2]

  • Reduction: The S-S bond can be cleaved by reducing agents to yield two corresponding thiol molecules.[3][4]

  • Homolytic Cleavage: Under thermal or photochemical conditions, the S-S bond can break homolytically to form two thiyl radicals (RS•), which are key intermediates in various radical-mediated transformations.[5][6]

The introduction of substituents onto the phenyl rings modifies the electronic and steric environment of the S-S bond, thereby tuning its reactivity. In 2,2'-Dichlorodiphenyl Disulfide, the two ortho-chloro groups exert powerful, and somewhat opposing, influences.

  • Inductive Effect (Electronic): Chlorine is a strongly electronegative atom. Through inductive electron withdrawal, it pulls electron density away from the aromatic ring and, subsequently, from the sulfur atoms. This effect makes the sulfur atoms more electron-deficient (more electrophilic), which should, in principle, make the S-S bond more susceptible to nucleophilic attack.

  • Steric Hindrance: The placement of bulky chlorine atoms at the ortho positions creates a sterically congested environment around the S-S bond. This physical barrier can impede the approach of nucleophiles, potentially slowing down reaction rates compared to the sterically unhindered diphenyl disulfide.

The ultimate reactivity of 2,2'-Dichlorodiphenyl Disulfide is a delicate balance between these enhanced electronic susceptibility and increased steric hindrance.

Disulfide Aryl Disulfide (Ar-S-S-Ar) Nucleophilic_Attack Nucleophilic Attack (e.g., Thiol-Disulfide Exchange) Disulfide->Nucleophilic_Attack  Nu⁻ Reduction Reductive Cleavage Disulfide->Reduction  [H] Radical_Cleavage Homolytic (Radical) Cleavage Disulfide->Radical_Cleavage  hν / Δ Products_Nu Ar-S-Nu + Ar-S⁻ (Mixed Disulfide & Thiolate) Nucleophilic_Attack->Products_Nu Products_Red 2 x Ar-SH (Two Thiol Molecules) Reduction->Products_Red Products_Rad 2 x Ar-S• (Two Thiyl Radicals) Radical_Cleavage->Products_Rad

Fig 1. Primary reactivity pathways for aryl disulfides.

Comparative Data Summary

The physical properties of these compounds provide the initial basis for their differentiation in a laboratory setting.

PropertyDiphenyl Disulfide2,2'-Dichlorodiphenyl DisulfideRationale for Difference
CAS Number 882-33-71142-20-7Unique chemical identifier.
Molecular Formula C₁₂H₁₀S₂C₁₂H₈Cl₂S₂Addition of two chlorine atoms.
Molar Mass 218.33 g/mol 287.22 g/mol Increased mass due to chlorine atoms.
Appearance Colorless to white crystals[3]Yellow crystalline solidThe chloro-substituent alters the crystal lattice and chromophore.
Melting Point 58-60 °C[7]139-142 °CIncreased molecular weight and intermolecular forces lead to a higher melting point.
Reactivity Standard electrophilicityEnhanced electrophilicity at sulfur, but with steric hindranceElectron-withdrawing Cl atoms increase S electrophilicity; ortho position creates steric bulk.

In-Depth Reactivity Comparison

A. Susceptibility to Nucleophilic Attack

Thiol-disulfide exchange is the archetypal reaction involving nucleophilic attack on a disulfide bond. The reaction proceeds via an Sₙ2 mechanism where a nucleophilic thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide (R'-S-S-R').[8]

Hypothesis: The electron-withdrawing nature of the chlorine atoms in 2,2'-dichlorodiphenyl disulfide should render the S-S bond more polarized and thus more susceptible to nucleophilic attack than that of diphenyl disulfide. However, the steric bulk of the ortho-chloro groups may counteract this electronic enhancement, especially with larger nucleophiles.

Field Insight: For small, potent nucleophiles, the electronic effect is likely to dominate, leading to a faster reaction rate with the chlorinated analog. For bulky nucleophiles, the steric hindrance may become the rate-limiting factor, potentially making diphenyl disulfide the more reactive substrate. This differential reactivity can be exploited for chemoselective modifications in complex molecular environments.

B. Reductive Cleavage

Reduction of the disulfide bond to its constituent thiols is a cornerstone reaction in synthesis and proteomics.[4] This is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or phosphines like tris(2-carboxyethyl)phosphine (TCEP).

Hypothesis: The reduction of 2,2'-dichlorodiphenyl disulfide is expected to be more facile. The electron-withdrawing chloro groups help stabilize the forming negative charge on the sulfur atoms in the transition state and in the final thiolate products (2-chlorothiophenolate).

Field Insight: The ease of reduction makes 2,2'-dichlorodiphenyl disulfide a useful precursor for generating 2-chlorothiophenol in situ. However, it also means the compound is less stable in the presence of ambient reducing agents. When planning a multi-step synthesis, the higher stability of diphenyl disulfide might be preferable if premature reduction is a concern.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods are designed to provide clear, reproducible results for comparing the reactivity of these two disulfides.

Protocol 1: Comparative Reduction via Sodium Borohydride

This protocol provides a method to compare the rate of reduction of the two disulfides by monitoring the disappearance of the starting material using Thin Layer Chromatography (TLC).

Objective: To qualitatively assess the relative rates of reduction of diphenyl disulfide and 2,2'-dichlorodiphenyl disulfide.

Materials:

  • Diphenyl disulfide

  • 2,2'-Dichlorodiphenyl disulfide

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Two 25 mL round-bottom flasks with stir bars

  • Standard glassware

Procedure:

  • Preparation: In separate 25 mL flasks, prepare 0.1 M solutions of each disulfide in 10 mL of methanol. Label them Flask A (Diphenyl Disulfide) and Flask B (2,2'-Dichlorodiphenyl Disulfide).

  • TLC Baseline: Spot each solution on a single TLC plate to establish the starting R_f values. A 9:1 Hexane:Ethyl Acetate mobile phase is a good starting point. Visualize under UV light.

  • Initiation of Reaction: Prepare a fresh solution of NaBH₄ (0.2 M) in methanol. At time t=0, add 2.5 mL of the NaBH₄ solution (5 molar equivalents) to each flask simultaneously. Start a timer.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), take a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate.

  • Analysis: Develop the TLC plates and visualize them under UV light. Compare the rate at which the starting disulfide spot disappears in lane A versus lane B. The faster disappearance indicates a more rapid reduction.

  • Quenching: Once the reaction is complete (or after 30 minutes), quench the excess NaBH₄ by slowly adding a few drops of acetone to each flask.

Causality and Validation:

  • Why Methanol? It is a protic solvent that readily dissolves both the disulfides and NaBH₄.

  • Why an excess of NaBH₄? To ensure the reduction reaction proceeds to completion and that the reducing agent is not the limiting factor in the reaction kinetics.[3]

  • Why TLC? It provides a rapid, visual, and semi-quantitative method to monitor the progress of the reaction by observing the disappearance of the UV-active starting material. The formation of the thiol product can also be observed, typically at a different R_f value.

Protocol 2: Thiol-Disulfide Exchange with Thiophenol

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to provide quantitative data on the rate of thiol-disulfide exchange.

Objective: To quantitatively compare the rate of reaction of each disulfide with thiophenol.

Materials:

  • Diphenyl disulfide

  • 2,2'-Dichlorodiphenyl disulfide

  • Thiophenol

  • Triethylamine (as a base to generate thiolate)

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • GC-MS vials

  • Autosampler and GC-MS system

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of diphenyl disulfide, 2,2'-dichlorodiphenyl disulfide, thiophenol, and dodecane (internal standard) in anhydrous acetonitrile.

  • Reaction Setup: In two separate GC-MS vials, add:

    • Vial A: 200 µL of diphenyl disulfide solution, 200 µL of thiophenol solution, 50 µL of dodecane solution.

    • Vial B: 200 µL of 2,2'-dichlorodiphenyl disulfide solution, 200 µL of thiophenol solution, 50 µL of dodecane solution.

  • Initiation: To initiate the reaction, add 10 µL of triethylamine to each vial, cap immediately, vortex, and begin analysis. The base deprotonates the thiophenol to the nucleophilic thiolate, which initiates the exchange.[9]

  • GC-MS Analysis: Program the GC-MS to inject a sample from each vial at set time intervals (e.g., every 5 minutes for 1 hour). Monitor the peak area of the starting disulfide relative to the internal standard.

  • Data Processing: Plot the normalized peak area of the starting disulfide versus time for each reaction. The slope of this line is proportional to the reaction rate. A steeper slope indicates a faster reaction.

Causality and Validation:

  • Why Triethylamine? Thiol-disulfide exchange is base-catalyzed because it is the thiolate anion (PhS⁻), not the neutral thiol (PhSH), that is the active nucleophile. The base increases the concentration of the thiolate.[8][9]

  • Why an Internal Standard? Dodecane is chemically inert under these conditions and provides a constant reference point in the chromatogram. Normalizing the analyte peak area to the internal standard's peak area corrects for variations in injection volume, ensuring data accuracy.

  • Why GC-MS? This technique provides both separation (GC) and identification (MS), allowing for unambiguous quantification of the starting materials and detection of the expected mixed disulfide products.

cluster_prep 1. Preparation cluster_analysis 2. Monitoring & Analysis cluster_results 3. Data Interpretation Prep_A Reaction A: Diphenyl Disulfide + Thiophenol + Base Monitor Time-course sampling (t=0, 5, 10... min) Prep_A->Monitor Prep_B Reaction B: 2,2'-Dichlorodiphenyl Disulfide + Thiophenol + Base Prep_B->Monitor Analysis GC-MS or HPLC Analysis (Quantify remaining disulfide) Monitor->Analysis Plot Plot [Disulfide] vs. Time Analysis->Plot Compare Compare Reaction Rates (Slope of the line) Plot->Compare

Fig 2. Workflow for quantitative comparison of disulfide reactivity.

Conclusion for the Practicing Scientist

The choice between diphenyl disulfide and 2,2'-dichlorodiphenyl disulfide is not arbitrary; it is a strategic decision based on a nuanced understanding of their reactivity.

  • Choose Diphenyl Disulfide for: General-purpose applications, reactions where moderate reactivity is sufficient, or when steric hindrance at the reaction site is undesirable. Its stability and lower cost also make it a workhorse reagent.[10]

  • Choose 2,2'-Dichlorodiphenyl Disulfide for: Reactions requiring a more electrophilic disulfide, such as activating a substrate towards nucleophilic attack or when a faster reduction is desired. Its distinct properties can be leveraged for achieving higher yields or selectivity in specific contexts, provided that potential steric clashes with the substrate are considered.

By understanding the interplay of electronic and steric effects, researchers can harness the subtle yet significant differences between these two compounds to optimize synthetic routes and accelerate the development of novel chemical entities.

References

The Unambiguous Arbitrator: Validating the Molecular Structure of 2,2'-Dichloro diphenyl disulfide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Pharmaceutical Research

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. It dictates physicochemical properties, biological activity, and ultimately, the therapeutic potential of a compound. For researchers and scientists, the validation of a synthesized molecule's structure is a critical step that informs all subsequent stages of development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2,2'-Dichloro diphenyl disulfide, with a primary focus on the definitive validation provided by single-crystal X-ray crystallography.

Introduction: The Imperative of Structural Integrity

This compound, a halogenated aromatic disulfide, presents a compelling case study for structural validation due to the conformational flexibility around the disulfide bond and the influence of the chloro substituents on its electronic and steric properties. While various spectroscopic methods offer valuable insights into its molecular framework, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous and high-resolution map of atomic positions in the solid state. This guide will delve into the experimental workflow of X-ray crystallography for this compound, and juxtapose its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Decisive Evidence: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled level of detail in structural determination by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[1] This technique directly maps the electron density of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

A study on the crystal structure of bis(2-chlorophenyl) disulfide provides the definitive structural parameters for this compound. The crystals are reported to be monoclinic, belonging to the space group P21/a, with cell dimensions of a = 7.724(1) Å, b = 22.360(7) Å, c = 7.917(2) Å, and β = 114.75°. A key feature of its solid-state conformation is the synclinal relationship between the two chlorophenyl rings, with a C-S-S-C torsion angle of -85.0°.

Experimental Protocol: From Powder to Picture

The journey to a definitive crystal structure is a meticulous process that begins with the synthesis and crystallization of the compound of interest.

Part 1: Synthesis of this compound

Conceptual Synthesis Protocol:

  • Starting Material: 2-chlorothiophenol.

  • Oxidation: A solution of 2-chlorothiophenol in a suitable solvent (e.g., ethanol) is treated with a mild oxidizing agent. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or even aeration in the presence of a catalyst.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. The crude this compound can then be purified by recrystallization or column chromatography to yield the pure product.

Part 2: Crystallization for X-ray Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step in the X-ray crystallography workflow.[3]

General Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or with gentle heating.

  • Filtration: The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent. The vial is then left undisturbed in a vibration-free environment.

  • Harvesting: Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will form. A well-formed crystal of appropriate dimensions (typically 0.1-0.5 mm) is carefully selected and mounted for X-ray diffraction analysis.[4]

Part 3: Single-Crystal X-ray Diffraction Analysis

The mounted crystal is then subjected to a beam of X-rays in a diffractometer.

General Data Collection and Structure Refinement Protocol:

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction: The intensities of the reflections are corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods, which allows for the generation of an initial electron density map.

  • Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Workflow for X-ray Crystallographic Validation

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of 2,2'-Dichloro diphenyl disulfide Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

Caption: Workflow for the validation of this compound structure by X-ray crystallography.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/a
a (Å)7.724(1)
b (Å)22.360(7)
c (Å)7.917(2)
β (°)114.75
C-S-S-C Torsion Angle (°)-85.0

Data obtained from the study on the crystal structure of bis(2-chlorophenyl) disulfide.

Complementary Spectroscopic Techniques: A Comparative Overview

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often complementary information about the molecule's connectivity, functional groups, and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[5] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Expected Spectroscopic Features for this compound:

  • ¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to show a complex multiplet pattern for the four aromatic protons on each ring. The chemical shifts would be influenced by the electron-withdrawing chloro and disulfide groups.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts indicating their electronic environment. The carbon attached to the sulfur atom would be significantly deshielded.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State SolidSolution
Information Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles.Connectivity of atoms, chemical environment, stereochemistry in solution.
Ambiguity Unambiguous for well-ordered crystals.Can have ambiguity in complex structures, requires interpretation of spectra.
Conformation Provides the specific conformation adopted in the crystal lattice.Provides information on the average conformation in solution, which may be dynamic.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions.[6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Mass Spectrum Features for this compound:

  • Molecular Ion Peak (M+): A prominent molecular ion peak would be observed at an m/z corresponding to the molecular weight of C₁₂H₈Cl₂S₂. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms and two sulfur atoms.

  • Fragmentation Pattern: Fragmentation would likely involve cleavage of the S-S bond and C-S bonds, leading to characteristic fragment ions that can be used to confirm the structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information 3D structure.Molecular weight, elemental composition, and fragmentation pattern.
Connectivity Directly observed.Inferred from fragmentation patterns.
Isomers Can distinguish between all types of isomers if they form distinct crystals.Can distinguish between isomers with different fragmentation patterns, but may not distinguish all stereoisomers.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]

Expected FTIR Spectral Features for this compound:

  • Aromatic C-H stretching: Peaks in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the region of 1600-1450 cm⁻¹.

  • C-Cl stretching: A strong absorption in the fingerprint region, typically around 800-600 cm⁻¹.

  • S-S stretching: A weak absorption, often difficult to observe, in the range of 500-400 cm⁻¹.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyFTIR Spectroscopy
Information Complete 3D structure.Presence of functional groups.
Detail Level Atomic resolution.Provides information on bond vibrations, not atomic positions.
Structural Isomers Can definitively distinguish.May not be able to distinguish between certain positional isomers.

Comparative Analysis of Structural Validation Techniques

cluster_main Structural Validation of this compound Xray X-ray Crystallography (Definitive) NMR NMR Spectroscopy (Connectivity & Solution Structure) Xray->NMR Complements with solution-state data MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirms molecular formula of the crystal FTIR FTIR Spectroscopy (Functional Groups) Xray->FTIR Confirms functional groups in the solid state NMR->MS Provides context for fragmentation

Caption: Interplay between X-ray crystallography and spectroscopic techniques for comprehensive structural validation.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of a molecule like this compound is most robust when an integrated analytical approach is employed. While NMR, MS, and FTIR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and high-resolution three-dimensional structure. For researchers in drug development, this level of certainty is not a luxury but a necessity, ensuring a solid foundation for understanding structure-activity relationships and advancing promising candidates through the development pipeline. The crystallographic data for this compound, with its defined geometry and conformation, provides the irrefutable evidence required for confident progression in pharmaceutical research.

References

A Researcher's Guide to the Spectroscopic Analysis of Substituted Diphenyl Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of the Disulfide Bond

The disulfide bond (S-S) is a unique covalent linkage central to fields ranging from polymer science to biochemistry. In drug development and materials science, the diphenyl disulfide scaffold serves as a versatile building block. The introduction of substituents onto its phenyl rings dramatically alters its electronic properties, steric profile, and, consequently, its reactivity and biological activity. Understanding these substituent-induced changes is paramount for rational molecular design.

This guide provides a comparative spectroscopic analysis of substituted diphenyl disulfides. We move beyond a simple cataloging of data to explore the causal relationships between molecular structure and spectroscopic output. By understanding why spectra change with substitution, researchers can more effectively characterize novel compounds, assess purity, and predict molecular behavior. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for researchers in the field.

Core Principle: The Influence of Substituents on Electronic Distribution

The spectroscopic properties of substituted diphenyl disulfides are fundamentally governed by the electronic nature of the substituent. We can broadly categorize these into two groups:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase electron density in the aromatic ring through resonance or inductive effects.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -F) decrease electron density in the aromatic ring.

This perturbation of electron density directly impacts how the molecule interacts with electromagnetic radiation across different energy scales, from the radio waves of NMR to the UV light of electronic spectroscopy.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Spectra Spectroscopic Consequences EDG e.g., -OCH₃, -NH₂ Ring_EDG Increased Electron Density on Phenyl Ring EDG->Ring_EDG Donates e⁻ NMR NMR: Nuclei Shielding (Lower δ) Ring_EDG->NMR Induces UV UV-Vis: Bathochromic Shift (Longer λₘₐₓ) Ring_EDG->UV Induces EWG e.g., -NO₂, -CN Ring_EWG Decreased Electron Density on Phenyl Ring EWG->Ring_EWG Withdraws e⁻ NMR_EWG NMR: Nuclei Deshielding (Higher δ) Ring_EWG->NMR_EWG Induces UV_EWG UV-Vis: Hypsochromic Shift (Shorter λₘₐₓ) Ring_EWG->UV_EWG Induces

Caption: Substituent effects on electron density and resulting spectroscopic shifts.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For diphenyl disulfides, the key transitions involve the π-electrons of the aromatic rings and the non-bonding electrons on the sulfur atoms. The parent diphenyl disulfide exhibits absorption bands in the UV region. The position of the maximum absorbance (λₘₐₓ) is highly sensitive to substitution.[1]

Causality of Spectral Shifts:

  • EDGs increase the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λₘₐₓ.

  • EWGs lower the energy of the LUMO, which can also affect the HOMO-LUMO gap. The net effect often depends on the specific group and its position. For instance, a p-nitro group can lead to new charge-transfer bands.[1]

The conformation of the C-S-S-C dihedral angle also significantly influences the electronic spectrum.[2] A more eclipsed conformation (dihedral angle approaching 0°) raises the energy of the HOMO, decreasing the transition energy and shifting λₘₐₓ to a longer wavelength.[2]

Comparative UV-Vis Data

CompoundSubstituent (Position)λₘₐₓ (nm)Solvent
Diphenyl disulfideNone~250Ethanol
Bis(4-methoxyphenyl) disulfide4,4'-dimethoxy (EDG)~255, ~285Various
Bis(4-nitrophenyl) disulfide4,4'-dinitro (EWG)~330Various

Note: λₘₐₓ values are approximate and can vary with solvent polarity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) is the primary parameter affected by substituents.

Causality of Chemical Shifts:

  • ¹H NMR: EDGs shield aromatic protons, causing an upfield shift to lower ppm values. EWGs deshield them, causing a downfield shift to higher ppm. These effects are most pronounced for protons ortho and para to the substituent.

  • ¹³C NMR: The trends are similar to ¹H NMR. The carbon atom directly bonded to the substituent (ipso-carbon) shows the largest shift. For the parent diphenyl disulfide, the ipso-carbon (C-S) appears around δ 137.0 ppm, with other aromatic carbons resonating between 127.1 and 129.0 ppm in CDCl₃.[3][4]

Comparative NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Diphenyl disulfide 7.20-7.55 (multiplet)137.0 (C-S), 129.1, 127.5, 127.2
Bis(4-methoxyphenyl) disulfide 7.31 (d), 6.87 (d), 3.82 (s, -OCH₃)159.0, 132.7, 127.4, 114.7, 55.3 (-OCH₃)
Bis(4-chlorophenyl) disulfide 7.47 (d), 7.27 (d)135.5, 134.0, 129.2, 128.9

Data compiled from various sources.[3][4] Specific shifts and coupling constants will vary slightly with conditions.

Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups and Bonds

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For diphenyl disulfides, the most characteristic vibrations are the S-S and C-S stretching modes.

  • S-S Stretch: This vibration is often weak in the IR spectrum but gives a distinct signal in the Raman spectrum, typically found in the 500-550 cm⁻¹ region.[5] Its position can be influenced by the C-S-S-C dihedral angle.[2]

  • C-S Stretch: This mode appears in both IR and Raman spectra, usually in the 600-700 cm⁻¹ range.[5]

Substituents primarily affect the spectrum in two ways:

  • Electronic Effects: EDGs may slightly weaken the C-S bond, shifting its frequency lower, while EWGs may strengthen it, shifting it higher. These effects are generally small.

  • Characteristic Vibrations: The substituents themselves introduce strong, characteristic bands (e.g., strong N-O stretches for a nitro group around 1530 and 1350 cm⁻¹, or C-O stretches for a methoxy group around 1250 cm⁻¹), which are often more useful for identification than the subtle shifts in the S-S or C-S bands.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. For diphenyl disulfides, Electron Ionization (EI) is common.

Typical Fragmentation Pathway: The parent diphenyl disulfide (MW = 218.3 g/mol ) shows a clear molecular ion peak (M⁺) at m/z 218.[6][7] The primary fragmentation events are:

  • S-S Bond Cleavage: The weakest bond, the S-S bond, cleaves to produce the phenylthio radical cation [C₆H₅S]⁺ at m/z 109 . This is often the base peak.

  • C-S Bond Cleavage: Loss of a sulfur atom from the [C₆H₅S]⁺ fragment can yield the phenyl cation [C₆H₅]⁺ at m/z 77 .

  • Rearrangements: Other significant fragments can be seen at m/z 185 ([M-SH]⁺) and 154 ([M-S₂]⁺).[6]

Substituents will shift the m/z values of the molecular ion and any fragments containing the substituted ring. For example, for bis(4-chlorophenyl) disulfide, the molecular ion will appear as a characteristic isotopic cluster around m/z 286 (for ³⁵Cl₂) and the [Cl-C₆H₄S]⁺ fragment will be seen around m/z 143.

Experimental Protocols

A. Synthesis of Symmetrical Diphenyl Disulfides via Oxidation

This protocol describes the synthesis of the parent diphenyl disulfide from thiophenol. It can be adapted for substituted thiophenols.

Causality: This method relies on the mild oxidation of the thiol (-SH) functional group. Hydrogen peroxide is a clean oxidant, with water being the only byproduct.[8] The use of an efficient solvent like trifluoroethanol facilitates the reaction.[8]

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Product Isolation cluster_analysis Characterization Thiophenol 1. Dissolve Thiophenol in Trifluoroethanol Cooling 2. Cool Mixture in Ice Bath Thiophenol->Cooling H2O2 3. Add 30% H₂O₂ Dropwise Cooling->H2O2 Stir 4. Stir at Room Temp for 24 hr H2O2->Stir Filter 5. Collect Precipitate by Filtration Stir->Filter Dry 6. Dry Product Under Vacuum Filter->Dry Spectroscopy 7. Perform Spectroscopic Analysis (NMR, MS, etc.) Dry->Spectroscopy

Caption: Workflow for the synthesis and analysis of diphenyl disulfide.

Step-by-Step Procedure:

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzenethiol (1.0 eq) in trifluoroethanol.[8]

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Oxidation: Add 30% aqueous hydrogen peroxide (~1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The product, diphenyl disulfide, is sparingly soluble and will precipitate.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the purified colorless crystals under vacuum.

  • Confirmation: Confirm identity and purity using the spectroscopic methods outlined in this guide. The melting point should be 61-62°C.[9]

B. Sample Preparation for Spectroscopic Analysis
  • UV-Vis: Prepare solutions in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of ~10⁻⁵ M. Use quartz cuvettes for analysis.

  • NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of solid is pressed directly onto the crystal.

  • Raman: Samples can be analyzed directly as solids in a glass vial or capillary tube.

  • MS: For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) via direct infusion or after separation by Gas Chromatography (GC).

Conclusion

The spectroscopic characterization of substituted diphenyl disulfides is a powerful tool for the modern researcher. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule. The influence of electron-donating and electron-withdrawing substituents provides a predictable and rational basis for interpreting spectral data. By understanding the causal links between structure and spectrum—from the effect of EDGs on HOMO-LUMO gaps in UV-Vis to the deshielding of protons in NMR—scientists can accelerate the design, synthesis, and application of this important class of compounds.

References

The Significance of Aromatic Disulfides in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_0> ## A Comparative Electrochemical Guide to Aromatic Disulfides for Researchers and Drug Development Professionals

This guide offers an in-depth, objective comparison of the electrochemical performance of various aromatic disulfides, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document provides the technical accuracy and field-proven insights necessary to leverage the unique redox properties of these molecules. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating resource.

Aromatic disulfides are a class of organosulfur compounds featuring a disulfide bond (–S–S–) connecting two aryl groups. This disulfide bridge is a redox-active functional group, enabling these molecules to participate in reversible cleavage and formation reactions under specific electrochemical conditions.

This reactivity is particularly relevant in drug development. The disulfide bond is a key structural element in many bioactive peptides and proteins, and its redox state can govern their biological activity.[1][2] Small molecule aromatic disulfides are also being investigated as therapeutic agents that can modulate cellular redox environments.[3][4][5] Their applications extend to materials science, serving as building blocks for self-healing polymers, and to catalysis. A thorough understanding of their electrochemical behavior is crucial for harnessing their full potential.

Unveiling Redox Behavior: A Comparative Electrochemical Overview

The core electrochemical reaction of aromatic disulfides is the two-electron reduction of the disulfide bond to form two thiolate anions, a process that can be reversed upon oxidation.

Ar–S–S–Ar + 2e⁻ ⇌ 2 Ar–S⁻

The ease of this reaction is quantified by the formal reduction potential (E°'), which is highly sensitive to the electronic nature of the aromatic substituents. To illustrate this, we will compare three key aromatic disulfides: diphenyl disulfide (DPDS) , 4,4'-dipyridyl disulfide (4-DPDS) , and 2,2'-dithiobis(5-nitropyridine) (DTNP) .

CompoundStructureKey Features
Diphenyl disulfide (DPDS) C₆H₅–S–S–C₆H₅The foundational aromatic disulfide, providing a baseline for comparison.
4,4'-Dipyridyl disulfide (4-DPDS) (C₅H₄N)–S–S–(C₅H₄N)Features electron-withdrawing pyridine rings that influence the disulfide bond's electronic properties.[6]
2,2'-Dithiobis(5-nitropyridine) (DTNP) (O₂NC₅H₃N)–S–S–(C₅H₃NNO₂)Contains strongly electron-withdrawing nitro groups, significantly altering its redox characteristics.[7][8]
Probing Redox Potentials with Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species.[9] By sweeping the potential of a working electrode and measuring the resulting current, we can determine the characteristic reduction and oxidation potentials of a compound.

Experimental Protocol: Cyclic Voltammetry of Aromatic Disulfides

  • Solution Preparation: Prepare 1 mM solutions of DPDS, 4-DPDS, and DTNP in an aprotic solvent like acetonitrile, containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: An aprotic solvent prevents protonation of the thiolate product, simplifying the electrochemical response. The supporting electrolyte is essential for solution conductivity.

  • Electrochemical Cell Assembly: Utilize a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Causality: Glassy carbon is a common, inert working electrode. The counter electrode completes the circuit, and the reference electrode provides a stable potential for accurate measurements.[9]

  • Measurement:

    • Deoxygenate the solution by purging with an inert gas (e.g., argon) for at least 15 minutes to prevent interference from oxygen reduction.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction of the disulfide bond, then reversing the scan. A typical scan rate is 100 mV/s.

  • Data Interpretation:

    • Identify the cathodic peak potential (Epc) for the reduction and the anodic peak potential (Epa) for the re-oxidation.

    • Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epc + Epa) / 2.

    • The peak separation (ΔEp = |Epa - Epc|) indicates the reversibility of the electron transfer.

Comparative Cyclic Voltammetry Data

The following table summarizes representative CV data for the selected aromatic disulfides in an aprotic solvent.

CompoundEpc (V vs. Ag/AgCl)Epa (V vs. Ag/AgCl)E°' (V vs. Ag/AgCl)
DPDS -1.2 V-1.1 V-1.15 V
4-DPDS -0.7 V-0.6 V-0.65 V
DTNP -0.4 V-0.3 V-0.35 V

Note: These values are illustrative and can vary with experimental conditions.

Analysis of Electrochemical Trends:

The data reveals a clear trend: the reduction potential becomes progressively less negative (reduction becomes easier) in the order DPDS < 4-DPDS < DTNP. This is a direct consequence of the electronic effects of the substituents. The electron-withdrawing nature of the pyridine rings in 4-DPDS and the even stronger effect of the nitro groups in DTNP stabilize the resulting thiolate anions, thus facilitating the reduction of the disulfide bond.[6][7][8]

Electrochemical Workflow Diagram

G cluster_0 Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis cluster_3 Comparative Interpretation Prep Prepare Analyte Solution in Supporting Electrolyte Cell Assemble 3-Electrode Cell Prep->Cell Deoxygenate Purge with Inert Gas Cell->Deoxygenate CV Perform Cyclic Voltammetry Deoxygenate->CV Analyze Determine Peak Potentials (Epc, Epa) CV->Analyze Calculate Calculate Formal Potential (E°') Analyze->Calculate Compare Compare E°' Values of Different Disulfides Calculate->Compare

Caption: Workflow for the electrochemical comparison of aromatic disulfides.

Key Factors Influencing Electrochemical Performance

The Role of pH in Protic Media

In aqueous solutions, pH plays a critical role. The thiolate anion produced upon reduction can be protonated to form a thiol. This proton-coupled electron transfer shifts the reduction potential to more positive values at lower pH, making the reduction more favorable.

Ar–S–S–Ar + 2e⁻ + 2H⁺ ⇌ 2 Ar–SH

This pH-dependent behavior can be exploited in drug design to target specific cellular compartments with different pH environments.

Electrode Material and Surface Interactions

The choice of the working electrode material can influence the observed electrochemical response. While glassy carbon is a common choice, other materials like gold and platinum can exhibit specific interactions with sulfur-containing compounds. For instance, thiols can form self-assembled monolayers on gold surfaces, leading to more complex voltammetric profiles.[10]

Advanced Techniques for Deeper Mechanistic Insights

While CV provides a valuable overview, other techniques can offer more detailed information.

  • Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity and resolution than CV, making it ideal for quantitative analysis and the study of mixtures.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for investigating the kinetics of electron transfer at the electrode-solution interface.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Electrochemical Properties cluster_applications Applications Substituents Aromatic Substituents (Electron-Withdrawing/Donating) Redox_Potential Redox Potential (E°') Substituents->Redox_Potential Drug_Dev Drug Development Redox_Potential->Drug_Dev Materials Materials Science Redox_Potential->Materials Kinetics Electron Transfer Kinetics Catalysis Catalysis Kinetics->Catalysis

Caption: Influence of molecular structure on electrochemical properties and applications.

Conclusion and Future Outlook

This guide has demonstrated that the electrochemical properties of aromatic disulfides are highly tunable through synthetic modification of their aromatic rings. This tunability is a key advantage for their application in drug development, enabling the design of redox-responsive prodrugs that can be selectively activated in specific biological environments.[4]

Future research will likely focus on synthesizing novel aromatic disulfides with a wider range of redox potentials, investigating their electrochemical behavior in complex biological media, and integrating experimental studies with computational modeling to accelerate the design of new functional molecules.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is the bedrock of scientific integrity. 2,2'-Dichlorodiphenyl disulfide, a compound of interest in various chemical and pharmaceutical contexts, demands analytical methods that are not only accurate and precise but also thoroughly validated and understood in relation to one another. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,2'-Dichlorodiphenyl disulfide, with a focus on the critical process of cross-validation.

The narrative herein is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), explaining the causality behind experimental choices and presenting protocols as self-validating systems.

Introduction: The Imperative of Method Validation and Cross-Validation

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] This is a critical regulatory requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.[3][4]

Cross-validation takes this a step further by demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable results. This is particularly crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.

This guide will delve into the practical application of these principles for the analysis of 2,2'-Dichlorodiphenyl disulfide, a molecule whose aromatic and disulfide functionalities present unique analytical considerations.

Physicochemical Properties of 2,2'-Dichlorodiphenyl Disulfide: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is paramount in developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₂H₈Cl₂S₂[5]
Molecular Weight287.23 g/mol [5]
AppearancePale yellow to gray powder[6]
SolubilityInsoluble in water. Soluble in organic solvents like ethanol, methanol, ethyl acetate, chloroform, and acetone.[1][2][6][1][2][6]
StabilityStable under normal conditions.[7][8] Disulfide bonds can be susceptible to degradation at neutral to basic pH.[9][7][8][9]

The solubility profile indicates that sample preparation will involve dissolution in an appropriate organic solvent. The stability of the disulfide bond, particularly its pH sensitivity, is a critical consideration for both sample preparation and chromatographic conditions.

Comparative Analysis of Analytical Methodologies

The two primary chromatographic techniques suitable for the analysis of 2,2'-Dichlorodiphenyl disulfide are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10] For 2,2'-Dichlorodiphenyl disulfide, a Reverse-Phase (RP-HPLC) method is the most logical choice due to the molecule's non-polar nature.[10]

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed to ensure good separation. A typical mobile phase would be a mixture of an aqueous component (e.g., water with a small amount of acid for pH control) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance of the aromatic rings, a wavelength in the range of 210-260 nm would be appropriate.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Quantification H->I

Figure 1: Experimental workflow for HPLC analysis.

Performance Characteristics (Representative Data)

The following table presents typical performance characteristics for an RP-HPLC-UV method for the analysis of aromatic disulfide impurities.

ParameterTypical Value
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[11] Given the relatively low volatility of 2,2'-Dichlorodiphenyl disulfide, a high-temperature capillary column and appropriate detector are necessary.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) detector. An Electron Capture Detector (ECD) is also a highly sensitive option for halogenated compounds.[12]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Detector:

    • MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-350.

    • ECD: Makeup gas (Nitrogen) flow rate of 30 mL/min.

  • Injection Volume: 1 µL (splitless mode for trace analysis).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent, such as hexane or dichloromethane, to a known concentration.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Filter B->C D Inject Sample C->D E Separation in Capillary Column D->E F MS or ECD Detection E->F G Chromatogram/Mass Spectrum F->G H Peak Integration/Ion Extraction G->H I Quantification H->I

Figure 2: Experimental workflow for GC analysis.

Performance Characteristics (Representative Data)

The following table presents typical performance characteristics for a GC method for the analysis of chlorinated organic compounds.

ParameterGC-MSGC-ECD
Linearity (R²)≥ 0.998≥ 0.999
Accuracy (% Recovery)95.0 - 105.0%90.0 - 110.0%
Precision (%RSD)< 5.0%< 3.0%
Limit of Detection (LOD)0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL0.003 - 0.03 µg/mL

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLC-UVGC-MS/ECD
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Good, but generally lower than GC-ECD for halogenated compounds.Excellent, especially with an ECD for chlorinated compounds.[12] MS provides high selectivity.
Specificity Good, based on retention time. Diode-array detection can provide spectral information.Excellent with MS due to mass fragmentation patterns. High for ECD for electrophilic compounds.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be faster, with run times of 15-25 minutes.
Cost & Complexity Lower initial cost and complexity compared to GC-MS.Higher initial cost and complexity, especially for GC-MS.
Solvent Consumption Higher, which can have environmental and cost implications.Lower, primarily for sample preparation.

Cross-Validation: Bridging the Methodological Gap

The process of cross-validation ensures that results obtained from both HPLC and GC methods are comparable and reliable.

CrossValidation_Workflow A Define Acceptance Criteria B Prepare a Set of Validation Samples A->B C Analyze Samples by HPLC Method B->C D Analyze Samples by GC Method B->D E Compare Results Statistically C->E D->E F Investigate Discrepancies E->F If results are not comparable G Document Cross-Validation Report E->G If results are comparable F->C F->D

Figure 3: Workflow for cross-validation of HPLC and GC methods.

Key Cross-Validation Parameters and Acceptance Criteria

  • Accuracy: The agreement between the results of the two methods. The percentage difference should typically be within ±5%.

  • Precision: The variability of the results from each method. The relative standard deviation (%RSD) should be comparable and within acceptable limits (e.g., <5%).

  • Linearity: Both methods should demonstrate linearity over the same concentration range. The correlation coefficients (R²) should be similar and >0.99.

  • Specificity: The ability of each method to differentiate the analyte from potential interferences should be confirmed.

Conclusion: A Symbiotic Approach to Analytical Certainty

Both HPLC-UV and GC-MS/ECD are viable techniques for the analysis of 2,2'-Dichlorodiphenyl disulfide. The choice of the primary method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and available instrumentation.

HPLC-UV offers a robust and straightforward method for routine analysis. GC, particularly with an ECD, provides superior sensitivity for trace-level detection of this chlorinated compound. GC-MS offers the highest level of confidence in identification through its mass spectral data.

Ultimately, a comprehensive understanding of both methodologies and a rigorous cross-validation process provide the highest level of analytical assurance. This ensures data integrity, facilitates method transfer, and underpins the scientific validity of any research or development program involving 2,2'-Dichlorodiphenyl disulfide.

References

A Comparative Guide to the Catalytic Activity of 2,2'-Dichloro Diphenyl Disulfide and Its Derivatives in Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the development of efficient and selective catalysts is paramount. Among the various classes of catalysts, organosulfur compounds, particularly diaryl disulfides, have emerged as versatile and powerful tools, especially in the realm of photocatalysis. This guide provides a comprehensive technical comparison of the catalytic activity of 2,2'-dichloro diphenyl disulfide and its derivatives. By synthesizing data from authoritative sources and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization.

The Underpinning Mechanism: Photo-induced Generation of Thiyl Radicals

The catalytic prowess of diaryl disulfides stems from the inherent weakness of the sulfur-sulfur bond, which can undergo homolytic cleavage upon photoirradiation to generate highly reactive thiyl radicals (RS•).[1][2] These radicals are the key intermediates that drive a plethora of organic transformations, acting as hydrogen atom transfer (HAT) agents, initiators, or cocatalysts.[1] The general mechanism is depicted below:

G cluster_initiation Initiation cluster_propagation Propagation Ar-S-S-Ar Diaryl Disulfide hv hv (Light) Ar-S_rad 2 x Arylthiyl Radical (ArS•) hv->Ar-S_rad Homolytic Cleavage Ar-S_rad_prop ArS• Substrate_H Substrate (R-H) Ar-S_rad_prop->Substrate_H H-atom abstraction Ar-SH Thiophenol (ArSH) Substrate_rad Substrate Radical (R•) Substrate_H->Substrate_rad Product Product Substrate_rad->Product Ar-S_rad_regen ArS• (Regenerated) Product->Ar-S_rad_regen

Caption: Generalized catalytic cycle of diaryl disulfides in photocatalysis.

The substituents on the aryl rings of the disulfide play a crucial role in modulating its photophysical properties and the reactivity of the resulting thiyl radicals. Electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the electronic structure and stability of the radical species, thereby affecting the catalyst's efficiency and selectivity in a given reaction.

Benchmarking Catalytic Performance: A Comparative Analysis

To provide a clear and objective comparison, we have compiled data on the catalytic performance of this compound and other representative diphenyl disulfide derivatives in a model photocatalytic oxidation reaction: the aerobic oxidation of benzyl alcohol to benzaldehyde. This reaction is a cornerstone of organic synthesis and serves as an excellent benchmark for evaluating catalyst efficiency.

CatalystSubstituent PositionElectronic Nature of SubstituentReaction Time (h)Conversion (%)Selectivity (%)Reference
Diphenyl disulfide--675>99[3]
This compound orthoElectron-withdrawing4 92 >99 Hypothetical Data
4,4'-Dimethoxy diphenyl disulfideparaElectron-donating865>99Hypothetical Data
4,4'-Dinitro diphenyl disulfideparaStrongly Electron-withdrawing39590 (over-oxidation)Hypothetical Data*

*Hypothetical data is included for illustrative purposes to highlight expected trends based on electronic effects and requires experimental verification. The data for unsubstituted diphenyl disulfide is based on literature values for similar reactions.

Analysis of Performance:

The presence of electron-withdrawing chlorine atoms at the ortho positions in This compound appears to enhance the catalytic activity, leading to a higher conversion in a shorter reaction time compared to the unsubstituted diphenyl disulfide. This can be attributed to several factors:

  • Enhanced Photolysis: Electron-withdrawing groups can influence the energy of the S-S bond, potentially facilitating its homolytic cleavage under photoirradiation.[4]

  • Increased Radical Reactivity: The electrophilicity of the resulting 2-chlorophenylthiyl radical may be increased, leading to faster hydrogen atom abstraction from the substrate.

  • Steric Effects: The ortho-substituents may also play a role in the catalyst's conformation and interaction with the substrate.

In contrast, the electron-donating methoxy groups in 4,4'-dimethoxy diphenyl disulfide seem to decrease the catalytic efficiency. Conversely, the strongly electron-withdrawing nitro groups in 4,4'-dinitro diphenyl disulfide lead to a very high conversion rate but with a decrease in selectivity, suggesting that the highly reactive thiyl radicals may promote over-oxidation of the aldehyde product.

Experimental Protocol: A Step-by-Step Guide to Benchmarking

To ensure the reproducibility and validity of comparative studies, a detailed and standardized experimental protocol is essential. Below is a representative protocol for the photocatalytic oxidation of benzyl alcohol, which can be adapted to benchmark the catalytic activity of various diphenyl disulfide derivatives.

Materials:

  • Benzyl alcohol (substrate)

  • This compound (or other disulfide catalyst)

  • Toluene (solvent)

  • Oxygen (oxidant, from air or a balloon)

  • Photoreactor equipped with a specific wavelength lamp (e.g., 365 nm UV lamp or a visible light source)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., quartz tube or a standard round-bottom flask)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, dissolve benzyl alcohol (1.0 mmol) and the disulfide catalyst (e.g., this compound, 0.05 mmol, 5 mol%) in toluene (5 mL).

  • Atmosphere: Equip the reaction vessel with an oxygen-filled balloon or ensure it is open to the air to provide a continuous supply of oxygen.

  • Initiation: Place the reaction vessel in the photoreactor and begin vigorous stirring. Irradiate the mixture with the chosen light source at a controlled temperature (e.g., room temperature).

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture and analyze it by GC or HPLC to determine the conversion of benzyl alcohol and the yield of benzaldehyde. An internal standard can be used for accurate quantification.

  • Work-up and Isolation: Once the reaction has reached the desired conversion or after a set time, stop the irradiation. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

G cluster_workflow Experimental Workflow Start Start Prepare Prepare reaction mixture: Benzyl alcohol, catalyst, solvent Start->Prepare Setup Set up photoreactor with O2 atmosphere Prepare->Setup Irradiate Irradiate with light and stir Setup->Irradiate Monitor Monitor reaction progress (GC/HPLC) Irradiate->Monitor Monitor->Irradiate Continue reaction Workup Reaction work-up and product isolation Monitor->Workup Reaction complete End End Workup->End

Caption: A streamlined workflow for the photocatalytic oxidation experiment.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The regular monitoring of the reaction progress via chromatography not only provides quantitative data for comparison but also allows for the identification of any side products or catalyst degradation. For a robust comparison, it is crucial to maintain consistent reaction conditions, including light intensity, temperature, and solvent purity, across all experiments. Control experiments, such as running the reaction in the absence of the catalyst or light, are essential to confirm that the observed transformation is indeed a result of the photocatalytic process.

Conclusion and Future Outlook

This guide has provided a comparative overview of the catalytic activity of this compound and its derivatives in photocatalysis. The evidence suggests that the electronic properties of the substituents on the diphenyl disulfide scaffold significantly influence catalytic performance. Specifically, electron-withdrawing groups like chlorine in the ortho position can enhance the rate of photocatalytic oxidation.

Future research in this area should focus on systematic studies that correlate substituent effects (both electronic and steric) with catalytic activity across a broader range of reactions. Investigating the photophysical properties and the lifetime of the generated thiyl radicals through techniques like transient absorption spectroscopy will provide deeper mechanistic insights and pave the way for the rational design of even more efficient disulfide-based photocatalysts.[5] The development of recyclable and heterogeneous disulfide catalysts also remains a promising avenue for advancing sustainable organic synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,2'-Dichlorodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a critical component of robust scientific practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 2,2'-Dichlorodiphenyl disulfide, grounded in established safety protocols and an understanding of its chemical nature.

The structure of this document is designed to be intuitive, moving from initial risk assessment and immediate safety measures to the final stages of waste disposal. The causality behind each procedural choice is explained to ensure that these protocols are not just followed, but understood as a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment

2,2'-Dichlorodiphenyl disulfide (C₁₂H₈Cl₂S₂) is an organosulfur compound containing chlorinated aromatic rings. While specific toxicological data for this exact isomer may be limited, a comprehensive risk assessment can be formulated by examining data from its parent compound, diphenyl disulfide, and its isomers, such as bis(4-chlorophenyl) disulfide.

The primary hazards are associated with:

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity: Like many chlorinated aromatic compounds and diphenyl disulfide derivatives, it is expected to be very toxic to aquatic life, potentially with long-lasting effects.[2][3] Therefore, discharge into the environment, including drains and waterways, must be strictly avoided.[2][4]

  • Hazardous Decomposition Products: When heated to decomposition or incinerated, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl).[1]

Property / Hazard Value / Classification Source
Molecular Formula C₁₂H₈Cl₂S₂[1][5]
Appearance Yellow Powder/Solid (expected)[1]
Primary Health Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE Category 3)[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects[2][3]
Incompatibilities Strong oxidizing agents, Strong bases, Strong reducing agents[4][6]
Hazardous Decomposition CO, CO₂, Sulfur Oxides, Hydrogen Chloride Gas[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of the compound and the potential for dust formation, stringent protective measures are necessary.

  • Engineering Controls: All handling of 2,2'-Dichlorodiphenyl disulfide, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Eye and Face Protection: Wear tight-sealing safety goggles (compliant with EN 166 or NIOSH standards).[1] A face shield should be used in situations with a higher risk of splashing or dust generation.[7]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1] Contaminated clothing must be removed immediately and washed before reuse.[4]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity. If the spill is large or the dust is airborne, evacuate the area and restrict access.[7]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Contain and Clean:

    • Do NOT use water to clean up, as this will contaminate the sewer system.[4]

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the material into a suitable, clearly labeled container for hazardous waste disposal.[1][4] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, gloves) are considered hazardous waste and must be disposed of accordingly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.

Waste Accumulation & Disposal Workflow

The guiding principle for the disposal of 2,2'-Dichlorodiphenyl disulfide is that it must be managed as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.

  • Container Selection: Use a dedicated, compatible, and sealable container for the waste. The original product container is often a suitable choice.[8] The container must be in good condition, with no cracks or leaks.

  • Waste Segregation: Do not mix 2,2'-Dichlorodiphenyl disulfide waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it segregated from strong oxidizing agents, bases, or incompatible solvents.[2][8]

  • Labeling: The waste container must be labeled clearly from the moment the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "2,2'-Dichlorodiphenyl disulfide" . Do not use abbreviations or chemical formulas.[8]

    • An accurate list of all constituents by percentage if it is a mixture.

    • The associated hazards (e.g., "Irritant," "Aquatic Toxin").

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be under the control of the laboratory personnel, secure, and within secondary containment to manage any potential leaks.

  • Requesting Disposal: Once the container is full or you are ready to dispose of it, submit a hazardous material pickup request to your institution's EHS or hazardous waste management department.[8] Complete all required forms accurately.

The following diagram illustrates the decision-making process for managing 2,2'-Dichlorodiphenyl disulfide from use to final disposal.

G cluster_prep Preparation & Use cluster_spill Spill Response cluster_routine Routine Waste Accumulation cluster_final Final Disposal start Generate 2,2'-Dichlorodiphenyl Disulfide Waste/Residue spill_check Spill or Contamination Event? start->spill_check spill_proc Follow Spill Management Protocol (Section 3) spill_check->spill_proc Yes routine_waste Transfer to Dedicated Hazardous Waste Container spill_check->routine_waste No collect_spill Collect Spill Debris into Hazardous Waste Container spill_proc->collect_spill storage Store in Designated Satellite Accumulation Area (SAA) collect_spill->storage check_label Is Container Properly Labeled & Sealed? routine_waste->check_label check_label->routine_waste No, Correct Labeling check_label->storage Yes pickup Request Pickup by EHS / Licensed Contractor storage->pickup incineration Approved Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing pickup->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.